Phenylcyclohexane
描述
Structure
3D Structure
属性
IUPAC Name |
cyclohexylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGARGHRYKHJQSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061188 | |
| Record name | Cyclohexylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
| Record name | Benzene, cyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylcyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16564 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.03 [mmHg] | |
| Record name | Phenylcyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16564 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
827-52-1, 19016-95-6 | |
| Record name | Cyclohexylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC98371 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, cyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRJ2SXT894 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Phenylcyclohexane CAS number 827-52-1 properties
An In-depth Technical Guide to Phenylcyclohexane (CAS 827-52-1)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound (CAS 827-52-1), also known as Cyclohexylbenzene. It covers its physicochemical properties, safety and handling protocols, synthesis methodologies, analytical procedures, and applications relevant to the scientific and drug development community.
Core Properties and Identification
This compound is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with a cyclohexyl group[1]. It is a colorless liquid with a mild odor[2].
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 827-52-1 | [1][3][4][5][6][7][8] |
| EC Number | 212-572-0 | [3] |
| Molecular Formula | C₁₂H₁₆ | [5][8] |
| Molecular Weight | 160.26 g/mol | [5][6][8] |
| Appearance | Colorless to almost colorless, clear liquid | [2][7][8] |
| Density | 0.95 g/cm³ at 20 °C (68 °F)[3] / 0.95 g/mL at 25 °C | [3] |
| Boiling Point | 236 - 240 °C (456.8 - 464 °F) | [3][7] |
| Melting Point | 4 - 7 °C (39.2 - 44.6 °F) | [6][7] |
| Flash Point | 81 °C (177.8 °F) - closed cup | [3] |
| Refractive Index | n20/D 1.526 - 1.53 | [7] |
| Vapor Pressure | 0.0399 mm Hg | [2] |
| Solubility in Water | Insoluble, not miscible or difficult to mix | [3][7] |
| LogP (Octanol/Water) | 4.64 | [6] |
Safety and Handling
This compound is classified as a hazardous substance. Proper handling and storage are crucial to ensure laboratory safety.
| Hazard Class & Category | Hazard Statement |
| Flammable liquids (Category 4) | H227: Combustible liquid[3][4] |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[3] |
| Skin irritation (Category 2) | H315: Causes skin irritation[3][4][5][7] |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation[3][4][5][7] |
| Aspiration hazard (Category 1) | H304: May be fatal if swallowed and enters airways[7] |
| Aquatic hazard (Acute 1) | H400: Very toxic to aquatic life[4] |
| Aquatic hazard (Chronic 1) | H410: Very toxic to aquatic life with long lasting effects[4][7] |
-
GHS07 (Exclamation Mark)
Precautionary Statements:
-
Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces. No smoking), P264 (Wash skin thoroughly after handling), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection/face protection)[4][7].
-
Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P331 (Do NOT induce vomiting), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4][7].
-
Storage: P403+P235 (Store in a well-ventilated place. Keep cool)[4].
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant)[4][7].
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area[3][9]. The recommended storage temperature is below 15°C[7].
Synthesis Protocols
This compound is primarily synthesized via two main routes: alkylation of benzene and hydrogenation of biphenyl (B1667301). These methods are scalable for industrial production[1][10][11].
Method 1: Acid-Catalyzed Alkylation of Benzene
This is a common industrial method involving the Friedel-Crafts alkylation of benzene with an alkylating agent like cyclohexene (B86901) or cyclohexyl chloride, using an acid catalyst[1][11].
Experimental Protocol:
-
Catalyst Preparation: An acid catalyst, such as a FAU-structured molecular sieve, is prepared and activated[11].
-
Reaction Setup: A reaction vessel is charged with benzene and the catalyst.
-
Alkylation: Cyclohexene is added to the benzene and catalyst mixture under controlled temperature and pressure. The reaction is allowed to proceed to form this compound.
-
Transalkylation (Optional): The product mixture may contain poly-cyclohexylated benzenes. This stream can be reacted with additional benzene over a catalyst to convert the poly-substituted products back to the desired mono-substituted this compound, maximizing yield[11].
-
Work-up and Purification: The catalyst is filtered off. The resulting mixture is subjected to fractional distillation to separate unreacted benzene (which is recycled), the this compound product, and heavier poly-alkylated byproducts[11].
Caption: Synthesis of this compound via Friedel-Crafts Alkylation.
Method 2: Selective Hydrogenation of Biphenyl
This process involves the catalytic hydrogenation of one of the phenyl rings of biphenyl[10]. Careful control of reaction conditions is necessary to prevent the formation of the byproduct bicyclohexyl (B1666981), which forms an azeotrope with this compound[10].
Experimental Protocol:
-
Catalyst: A supported nickel catalyst is often used. For example, a catalyst comprising NiO, CuO, ZrO₂, and MoO₃ has been described[10].
-
Reaction Setup: A high-pressure autoclave is charged with biphenyl and the catalyst.
-
Hydrogenation: The reactor is pressurized with hydrogen (e.g., 40 bar) and heated (e.g., 130°C) with stirring. The reaction is monitored by gas chromatography[10].
-
Controlled Conversion: The hydrogenation is typically stopped before complete conversion of biphenyl (e.g., at 90-95% conversion) to minimize the formation of the bicyclohexyl byproduct[10].
-
Work-up and Purification: After the reaction, the catalyst is filtered off. The product mixture is purified by fractional distillation to separate the this compound product from unreacted biphenyl. The unreacted biphenyl can be recycled back into the hydrogenation reactor to improve the overall yield[10].
Caption: Synthesis of this compound via Biphenyl Hydrogenation.
Analytical Characterization
Standard spectroscopic techniques are used to confirm the identity and purity of this compound.
Gas Chromatography (GC)
GC is a primary method for assessing the purity of this compound and monitoring reaction progress.
Experimental Protocol (GC Analysis): This protocol is adapted from a method used to analyze the hydrogenation of biphenyl[10].
-
Column: 30 m DB-WAX, ID: 0.2 mm, Film Thickness: 0.5 µm.
-
Carrier Gas: Helium.
-
Injection Volume: 0.2 µL.
-
Temperatures:
-
Injector Temp.: 200°C.
-
Detector Temp.: 250°C.
-
-
Oven Program:
-
Start at 80°C.
-
Ramp at 3°C/min to 200°C, hold for 15 min.
-
Ramp to 240°C, hold for 20 min (isothermal).
-
-
Expected Retention Times (t_R):
-
Bicyclohexyl: 8.7 min
-
This compound: 15.4 min
-
Biphenyl: 25.6 min
-
Caption: General workflow for GC analysis of this compound.
Spectroscopic Data Interpretation
While specific spectra are not provided, the expected features from standard spectroscopic methods can be predicted.
-
¹H NMR: Due to rapid chair-flipping of the cyclohexane (B81311) ring at room temperature, the proton signals are averaged. One would expect complex multiplets for the cyclohexyl protons (11H) and a multiplet for the phenyl protons (5H) in the aromatic region (δ ~7.2 ppm).
-
¹³C NMR: One would expect distinct signals for the carbon atoms of the cyclohexane ring and the phenyl group. Due to symmetry, the phenyl group would show four signals (one for the ipso-carbon, two for the ortho/meta carbons, and one for the para-carbon). The cyclohexane ring would also show multiple signals.
-
Infrared (IR) Spectroscopy: Key absorptions would include C-H stretching from the sp³ hybridized carbons of the cyclohexane ring (just below 3000 cm⁻¹), C-H stretching from the sp² hybridized carbons of the benzene ring (just above 3000 cm⁻¹), and C=C stretching peaks in the aromatic region (~1600-1450 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 160. Common fragmentation patterns would involve the loss of fragments from the cyclohexyl ring.
Applications in Research and Drug Development
This compound serves as a crucial intermediate in chemical synthesis and holds relevance in medicinal chemistry and materials science.
Precursor to Phenol (B47542) and Cyclohexanone
A significant industrial application of this compound is its role in a process analogous to the cumene (B47948) process[1]. This compound is oxidized to its hydroperoxide, which then undergoes an acid-catalyzed rearrangement (Hock rearrangement) to yield phenol and cyclohexanone[1]. Cyclohexanone is a key precursor for the synthesis of nylons[1][11].
Intermediate in Drug Discovery
The this compound scaffold is utilized in the synthesis of pharmacologically active molecules.
-
5-HT₂A Receptor Antagonists: Research has shown that compounds with a 4-phenylcyclohexane core linked to an arylpiperazine moiety can act as antagonists of the 5-HT₂A receptor. These compounds have been investigated for their potential as novel antiplatelet agents, which could offer alternative treatments for patients resistant to conventional therapies[]. One such compound demonstrated more potent inhibition of collagen-stimulated platelet aggregation than the reference drug sarpogrelate[].
Role in Medicinal Chemistry Strategy
In drug design, there is a growing emphasis on increasing the fraction of sp³-hybridized carbons (Fsp³) and reducing aromatic ring count to improve the physicochemical properties and clinical success rate of drug candidates[13]. Replacing a phenyl group with a cyclohexyl group is a common strategy to achieve this. Studies suggest that the perceived "stacking" interactions of aromatic rings may not be as critical for potency as once thought, and that cyclohexyl-phenyl interactions can be equally or even more stabilizing[13]. Therefore, this compound serves as a structural model for this important bioisosteric replacement in drug development.
Caption: Logic of Phenyl-to-Cyclohexyl replacement in drug design.
References
- 1. Cyclohexylbenzene - Wikipedia [en.wikipedia.org]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. agilent.com [agilent.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. This compound [stenutz.eu]
- 7. This compound | 827-52-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 1-Phenylcyclohexene, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. US20120108874A1 - Process for preparing a this compound - Google Patents [patents.google.com]
- 11. CN103848710A - Method used for synthesizing this compound - Google Patents [patents.google.com]
- 13. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Conformation of Phenylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational dynamics of phenylcyclohexane. The strategic placement and orientation of substituent groups are paramount in medicinal chemistry and materials science, where molecular shape dictates biological activity and physical properties. This compound serves as a fundamental model for understanding the behavior of aromatic and aliphatic ring systems, offering insights into non-covalent interactions that govern molecular conformation.
Molecular Structure and Conformational Isomerism
This compound consists of a phenyl group attached to a cyclohexane (B81311) ring. Like cyclohexane itself, the six-membered ring of this compound is not planar and adopts a puckered chair conformation to minimize angle and torsional strain. This gives rise to two distinct chair conformers that are in rapid equilibrium at room temperature: one where the phenyl group occupies an equatorial position and one where it is in an axial position.
The interconversion between these two chair forms occurs through a process known as a ring flip . During this process, all axial bonds become equatorial, and all equatorial bonds become axial.
Figure 1: Conformational equilibrium of this compound.
Conformational Energetics and Equilibrium
The equilibrium between the axial and equatorial conformers is not evenly balanced. The equatorial conformer is significantly more stable and thus more populated at equilibrium. This preference is quantified by the conformational free energy difference (ΔG°), commonly referred to as the "A-value".
The primary reason for the higher energy of the axial conformer is the presence of unfavorable steric interactions, known as 1,3-diaxial interactions . In the axial conformation, the bulky phenyl group is brought into close proximity with the two axial hydrogen atoms on carbons 3 and 5 of the cyclohexane ring, leading to steric repulsion.[1][2] These destabilizing interactions are absent when the phenyl group is in the more spacious equatorial position.[3]
Thermodynamic Parameters
The preference for the equatorial conformer has been extensively studied through both experimental and computational methods. The thermodynamic parameters provide a quantitative measure of this stability difference. Calculations at the QCISD/6-311G(2df,p) level, for instance, have shown excellent agreement with experimental data.[1][4]
| Parameter | Value | Method | Reference |
| ΔG° (A-value) | 2.8 - 3.0 kcal/mol | Experimental/Computational | [1][2][5] |
| ΔH° | 2.9 ± 0.2 kcal/mol | QCISD/6-311G(2df,p) | [1][4] |
| ΔS° | -0.2 ± 0.5 cal/mol·K | QCISD/6-311G(2df,p) | [1][4] |
Structural Parameters
Computational studies provide precise data on the geometric parameters of each conformer. The following table summarizes key bond lengths and angles for the equatorial and axial conformers of this compound, as determined by high-level quantum chemical calculations.
| Parameter | Equatorial Conformer | Axial Conformer |
| Bond Lengths (Å) | ||
| C-C (cyclohexane, avg.) | ~1.535 | ~1.536 |
| C-C (ring-phenyl) | ~1.515 | ~1.520 |
| C-C (phenyl, avg.) | ~1.395 | ~1.395 |
| C-H (cyclohexane, avg.) | ~1.10 | ~1.10 |
| **Bond Angles (°) ** | ||
| C-C-C (cyclohexane, avg.) | ~111.2 | ~111.5 |
| C-C-C (ring-phenyl) | ~112.0 | ~111.8 |
| Dihedral Angles (°) | ||
| C2-C1-C(Ph)-C(ortho) | ~45.0 (gauche) | ~175.0 (anti) |
(Note: Exact values are dependent on the level of theory and basis set used for calculation. The values presented are representative based on published studies like those from Wiberg et al.)[1]
Experimental and Computational Protocols
The conformational properties of this compound are elucidated through a combination of experimental techniques and computational modeling.
Experimental Protocols
4.1.1 Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
This is the primary experimental method for determining conformational free energy differences (A-values). By lowering the temperature, the rate of the ring flip can be slowed to the point where distinct signals for the axial and equatorial conformers can be observed and quantified.
-
Sample Preparation: A solution of this compound (approx. 0.1 M) is prepared in a suitable low-freezing point solvent, such as deuterated dichloromethane (B109758) (CD₂Cl₂) or a mixture of Freon solvents (e.g., CBrF₃/CDClF₂). A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) is added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable-temperature probe is used.
-
Data Acquisition:
-
The probe is cooled to a low temperature, typically starting around -60 °C and incrementally decreasing to -100 °C or lower.
-
At each temperature, a ¹³C NMR spectrum is acquired. The ring-flip process broadens the signals at intermediate temperatures. Below the coalescence temperature (approx. -75 °C for many cyclohexanes), separate, sharp signals for the axial and equatorial conformers will appear.
-
Spectra are recorded at a temperature where the signals are well-resolved and sharp (e.g., -90 °C).
-
-
Data Analysis:
-
Identify the corresponding signals for the axial and equatorial conformers. Carbons C1 (ipso) and C4 (para) are often the most sensitive to the conformational change and provide well-separated peaks.
-
Integrate the peak areas for the axial (A_ax) and equatorial (A_eq) signals.
-
Calculate the equilibrium constant, K_eq = [equatorial]/[axial] = A_eq / A_ax.
-
Calculate the free energy difference using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.
-
4.1.2 Gas Electron Diffraction (GED)
GED is a powerful technique for determining the precise molecular structure of molecules in the gas phase, free from intermolecular forces.
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.
-
Electron Beam Interaction: A high-energy beam of electrons (e.g., 40-60 keV) is passed through the molecular beam, perpendicular to its flow.
-
Scattering and Detection: The electrons are scattered by the electric field of the molecule's nuclei and electrons. The resulting diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a photographic plate or a digital detector.
-
Data Analysis:
-
The diffraction pattern is radially averaged to produce a one-dimensional intensity curve as a function of the scattering angle.
-
This experimental curve is compared to theoretical scattering curves calculated from structural models of the molecule (e.g., axial and equatorial conformers).
-
An iterative least-squares refinement process is used to adjust the geometric parameters (bond lengths, angles, and dihedral angles) and the relative abundance of each conformer to achieve the best fit between the theoretical and experimental curves.
-
4.1.3 Single-Crystal X-ray Crystallography
While this compound is a liquid at room temperature, this technique is invaluable for determining the solid-state structure of its derivatives. It provides unambiguous data on bond lengths, angles, and intermolecular packing.
-
Crystallization: A high-quality single crystal of the this compound derivative is grown, typically through slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. This is often the most challenging step.
-
Data Collection: The crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. The crystal is rotated, and thousands of diffraction spots are recorded by a detector.
-
Structure Solution and Refinement:
-
The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
A molecular model is built into the electron density map.
-
The model is refined using a least-squares algorithm, adjusting atomic positions and thermal displacement parameters to improve the agreement between the observed diffraction data and the data calculated from the model. The final refined structure yields precise atomic coordinates.
-
Computational Chemistry Workflow
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are essential for predicting the geometries, energies, and spectroscopic properties of different conformers.
Figure 2: Computational workflow for conformational analysis.
-
Protocol for DFT Calculations:
-
Structure Building: Initial 3D structures for both the axial and equatorial conformers of this compound are built using a molecular editor.
-
Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. A common and efficient method is the B3LYP functional with a Pople-style basis set like 6-31G(d). This step minimizes the forces on each atom.
-
Frequency Calculation: A frequency calculation is performed on each optimized structure at the same level of theory. This serves two purposes:
-
It confirms that the structure is a true energy minimum (no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and entropy) necessary for calculating free energies.
-
-
Single-Point Energy Refinement: To obtain more accurate relative energies, a single-point energy calculation is often performed on the optimized geometries using a higher level of theory, such as a modern range-separated functional (e.g., ωB97X-D) with a larger triple-zeta basis set (e.g., def2-TZVP). This approach accounts for effects like dispersion forces more accurately.
-
Thermochemical Analysis: The electronic energies from the single-point calculation are combined with the thermal corrections from the frequency calculation to determine the final Gibbs free energies (G), enthalpies (H), and entropies (S) of each conformer at a standard temperature (e.g., 298.15 K). The A-value is then calculated as ΔG° = G°(axial) - G°(equatorial).
-
Conclusion
The conformational landscape of this compound is dominated by the chair form with an equatorial phenyl group, which is approximately 2.8-3.0 kcal/mol more stable than its axial counterpart. This significant energy difference is primarily attributed to the avoidance of destabilizing 1,3-diaxial steric interactions in the equatorial conformer. The structural and energetic properties of this compound have been precisely characterized through a powerful combination of experimental techniques, such as low-temperature NMR and gas electron diffraction, and high-level quantum chemical calculations. This detailed understanding provides a crucial foundation for predicting the three-dimensional structures and properties of more complex molecules in drug discovery and materials science.
References
- 1. Conformational studies in the cyclohexane series. 2. This compound and 1-methyl-1-phenylcyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calculating cyclohexane A-values · The DFT Course [thisisntnathan.github.io]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Phenylcyclohexane via Biphenyl Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of phenylcyclohexane through the catalytic hydrogenation of biphenyl (B1667301). This compound and its derivatives are valuable intermediates in the pharmaceutical and fine chemical industries. This document details the reaction pathways, catalytic systems, experimental protocols, and quantitative data to support research and development in this area.
Introduction
The synthesis of this compound, also known as cyclohexylbenzene, via the selective hydrogenation of one of the aromatic rings of biphenyl is a critical transformation in organic synthesis. The primary challenge lies in achieving high selectivity towards the desired mono-hydrogenated product while minimizing the formation of the fully hydrogenated by-product, bicyclohexyl. This guide explores various catalytic systems and reaction conditions optimized for this selective hydrogenation.
Reaction Pathway and Mechanism
The hydrogenation of biphenyl to this compound proceeds in a stepwise manner. The initial and desired step is the hydrogenation of one phenyl ring to yield this compound. Subsequent hydrogenation of the second phenyl ring leads to the formation of bicyclohexyl. The reaction rate of the second hydrogenation step is often slower than the first, which allows for the selective production of this compound under controlled conditions.[1][2]
The reaction can be represented as follows:
Biphenyl → this compound → Bicyclohexyl
The mechanism involves the adsorption of biphenyl onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to one of the aromatic rings. The choice of catalyst and reaction parameters significantly influences the relative rates of the two hydrogenation steps and, consequently, the selectivity for this compound.
Below is a diagram illustrating the reaction pathway for the hydrogenation of biphenyl.
References
An In-depth Technical Guide to the Friedel-Crafts Synthesis of Phenylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of phenylcyclohexane via the Friedel-Crafts reaction. It explores the primary synthetic routes, detailed reaction mechanisms, experimental protocols, and a comparative analysis of catalysts and conditions. This compound is a high-boiling point solvent (240°C) with applications as an organic synthesis intermediate, in pharmaceutical development, and as a component in liquid crystal materials.[1]
Introduction to Friedel-Crafts Reactions
Discovered by Charles Friedel and James Crafts in 1877, the Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the attachment of substituents to an aromatic ring.[2][3] These reactions are classified as electrophilic aromatic substitutions and are primarily of two types:
-
Friedel-Crafts Alkylation: This reaction attaches an alkyl group to an aromatic ring using an alkyl halide, alkene, or alcohol in the presence of a Lewis acid catalyst.[2][4]
-
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to an aromatic ring using an acyl halide or acid anhydride (B1165640) with a Lewis acid catalyst.[2][5] The resulting ketone can then be reduced to an alkyl group, providing an indirect method of alkylation.[6][7]
Both pathways can be effectively employed to synthesize this compound from benzene (B151609).
Synthetic Pathways to this compound
There are two principal Friedel-Crafts strategies for synthesizing this compound: direct alkylation and a two-step acylation-reduction process.
Pathway I: Direct Friedel-Crafts Alkylation
In this approach, benzene is reacted directly with a cyclohexylating agent in the presence of a catalyst. Common alkylating agents include halocyclohexanes (e.g., chlorocyclohexane), cyclohexene, and cyclohexanol.[1][8] The reaction proceeds via the formation of a cyclohexyl carbocation (or a related complex), which then acts as the electrophile.
A strong Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), is typically used to generate the electrophile.[9][10] This method offers a direct, single-step route to the target molecule. However, it is subject to several limitations inherent to Friedel-Crafts alkylations:
-
Polyalkylation: The product, this compound, contains an activating alkyl group, making it more nucleophilic and thus more reactive than benzene. This can lead to the formation of di- and tri-substituted byproducts.[9][11]
-
Carbocation Rearrangement: While less of an issue with a symmetrical cyclohexyl cation compared to linear alkyl halides, the possibility of hydride shifts leading to rearranged products exists under certain conditions.[9][10]
-
Catalyst Deactivation: The presence of any water can deactivate the Lewis acid catalyst.
Pathway II: Friedel-Crafts Acylation Followed by Reduction
To circumvent the limitations of direct alkylation, a two-step acylation-reduction sequence is often preferred.[7]
-
Acylation: Benzene is first acylated using cyclohexanecarbonyl chloride and a Lewis acid catalyst (e.g., AlCl₃). This forms cyclohexyl phenyl ketone.[2] This step has significant advantages: the acylium ion electrophile does not undergo rearrangement, and the resulting ketone product is deactivated due to the electron-withdrawing carbonyl group, which prevents polyacylation.[12]
-
Reduction: The carbonyl group of the ketone is then reduced to a methylene (B1212753) (-CH₂-) group. Standard methods for this transformation include the Clemmensen reduction (amalgamated zinc and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base at high temperatures).[6]
This indirect route provides better control over the reaction and typically results in higher purity of the final monosubstituted product, this compound.
Reaction Mechanisms and Logical Flow
The following diagrams illustrate the chemical transformations and the general experimental workflow.
Mechanism of Friedel-Crafts Alkylation
The alkylation of benzene with a halocyclohexane involves three key steps:
-
Generation of the electrophile (a cyclohexyl carbocation) through the interaction of the halocyclohexane with the Lewis acid catalyst.
-
Nucleophilic attack by the aromatic π-system on the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion.
-
Deprotonation of the arenium ion to restore aromaticity and regenerate the catalyst.[4]
Caption: Mechanism of Friedel-Crafts Alkylation.
Pathway for Acylation-Reduction
This two-stage process ensures a clean synthesis by avoiding the side reactions common in direct alkylation.
Caption: Synthetic pathway via Acylation-Reduction.
Experimental Protocols
The following are generalized protocols based on established Friedel-Crafts procedures. Note: These reactions should be performed by trained personnel in a well-ventilated fume hood, as they involve corrosive and volatile substances.
Protocol for Direct Alkylation with Chlorocyclohexane (B146310)
This protocol is adapted from a patented method that reports high yields and purity.[1]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent catalyst deactivation.
-
Reagent Charging: Charge the flask with anhydrous benzene (the molar ratio of benzene to halocyclohexane can range from 1:1 to 5:1) and the Lewis acid catalyst (e.g., AlCl₃, 0.05-0.5 molar equivalents relative to the halocyclohexane).[1]
-
Reaction Initiation: Begin stirring the benzene-catalyst mixture. Slowly add chlorocyclohexane dropwise from the dropping funnel. The reaction is exothermic; maintain the temperature between 30-50°C using a water bath if necessary.[1]
-
Reaction and Monitoring: After the addition is complete, continue stirring the mixture at 30-50°C for 1-5 hours.[1] Monitor the reaction's progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly pouring the mixture over crushed ice and water to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the excess benzene via rotary evaporation. The crude product can be purified by vacuum distillation to yield pure this compound. This method can achieve yields of up to 90% and purity as high as 99.9%.[1]
Protocol for Acylation-Reduction
Part A: Friedel-Crafts Acylation
-
Apparatus Setup: Use the same dry three-necked flask setup as for the alkylation.
-
Reagent Charging: Suspend anhydrous AlCl₃ (a stoichiometric amount or slightly more is often required) in an excess of dry benzene in the flask and cool the mixture in an ice bath.[2]
-
Reaction Initiation: Add cyclohexanecarbonyl chloride dropwise from the dropping funnel to the stirred, cooled mixture. Hydrogen chloride gas will be evolved.
-
Reaction and Monitoring: After the addition, allow the mixture to warm to room temperature and then heat under reflux (around 60°C) for 1-2 hours to complete the reaction.[6][13] Monitor via TLC or GC.
-
Workup and Purification: Cool the mixture and quench it by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, wash it with water and a base (e.g., NaHCO₃ solution), and then dry it. Remove the solvent by rotary evaporation. The resulting crude cyclohexyl phenyl ketone can be purified by vacuum distillation or recrystallization.
Part B: Clemmensen Reduction of Cyclohexyl Phenyl Ketone
-
Apparatus Setup: In a round-bottom flask equipped with a reflux condenser, add the cyclohexyl phenyl ketone obtained from Part A.
-
Reagent Addition: Add amalgamated zinc (prepared by washing zinc granules with a dilute HgCl₂ solution) and concentrated hydrochloric acid.
-
Reaction: Heat the mixture under reflux for several hours until the ketone is consumed (monitor by TLC). Additional portions of HCl may be needed during the reaction.
-
Workup and Purification: After cooling, decant the aqueous layer. Extract the mixture with a suitable solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic extracts with water and a dilute base, then dry over an anhydrous salt. After solvent removal, purify the resulting this compound by vacuum distillation.
Data Presentation: Comparative Analysis
The choice of catalyst and reaction conditions significantly impacts the efficiency of the this compound synthesis.
Table 1: Comparison of Catalysts for Friedel-Crafts Alkylation
| Catalyst | Type | Molar Ratio (Cat:Alkylating Agent) | Typical Temperature (°C) | Reported Yield | Purity | Reference |
| AlCl₃ | Lewis Acid | 0.05 - 0.5 | 30 - 50 | Up to 90% | Up to 99.9% | [1] |
| FeCl₃ | Lewis Acid | Not specified | 30 - 50 | Good | Good | [1] |
| H₂SO₄ | Brønsted Acid | Not specified | Not specified | Moderate | Moderate | [1][8] |
| BF₃ | Lewis Acid | 0.5 - 1.0 | Not specified | Good | Good | [1] |
| Zeolites | Solid Acid | Catalytic | >100 (Industrial) | High | High | [2] |
Table 2: Comparison of Synthetic Pathways
| Feature | Direct Alkylation | Acylation-Reduction |
| Number of Steps | One | Two |
| Carbocation Rearrangement | Possible | No |
| Poly-substitution | High risk | Avoided |
| Product Purity (Crude) | Lower | Higher |
| Catalyst Requirement | Catalytic amounts possible | Stoichiometric amounts often needed |
| Overall Yield | Variable, can be high | Generally good to excellent |
| Reagent Sensitivity | Sensitive to deactivated rings | Less sensitive |
Conclusion
The synthesis of this compound can be effectively achieved using Friedel-Crafts chemistry.
-
Direct Friedel-Crafts alkylation offers a more straightforward, single-step process. With optimized conditions, such as using halocyclohexane as the alkylating agent with an AlCl₃ catalyst and controlling the reactant stoichiometry, high yields and purity can be achieved.[1] This method is suitable for large-scale production where process simplicity is key.
-
The two-step acylation-reduction pathway provides a more controlled and versatile laboratory-scale synthesis. It successfully bypasses the inherent problems of polyalkylation and carbocation rearrangements, consistently delivering a purer final product.[12] This makes it the preferred method for applications demanding high isomeric purity, such as in pharmaceutical and liquid crystal synthesis.
The selection of the optimal synthetic route will depend on the specific requirements of the application, including desired purity, yield, cost, and scale of production.
References
- 1. CN1982264A - Production of phenyl cyclohexane - Google Patents [patents.google.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. savemyexams.com [savemyexams.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Analysis of Phenylcyclohexane: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for phenylcyclohexane (CAS No. 827-52-1), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided for the acquisition of these spectra, intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and characterization.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 - 7.15 | m | 5H | Aromatic protons (C₆H₅) |
| 2.50 | tt | 1H | Methine proton (C₁-H of cyclohexyl) |
| 1.90 - 1.70 | m | 4H | Axial protons of cyclohexyl |
| 1.50 - 1.20 | m | 6H | Equatorial protons of cyclohexyl |
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 145.5 | C₁ (ipso-carbon of phenyl) |
| 128.3 | C₃, C₅ (meta-carbons of phenyl) |
| 126.5 | C₂, C₆ (ortho-carbons of phenyl) |
| 125.8 | C₄ (para-carbon of phenyl) |
| 44.8 | C₁' (methine-carbon of cyclohexyl) |
| 34.5 | C₂', C₆' (cyclohexyl) |
| 26.8 | C₃', C₅' (cyclohexyl) |
| 26.1 | C₄' (cyclohexyl) |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Infrared (IR) Spectroscopy Data
Table 3: Principal Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 - 3020 | Medium | Aromatic C-H stretch |
| 2925, 2850 | Strong | Aliphatic C-H stretch (cyclohexyl) |
| 1605, 1495 | Medium | Aromatic C=C skeletal vibrations |
| 1450 | Medium | CH₂ scissoring (cyclohexyl) |
| 750, 695 | Strong | Monosubstituted benzene (B151609) C-H out-of-plane bend |
Sample preparation: Neat liquid film
Mass Spectrometry (MS) Data
Table 4: Key Mass Spectrometry Fragments for this compound
| m/z | Relative Intensity (%) | Assignment |
| 160 | 30 | [M]⁺ (Molecular Ion) |
| 104 | 100 | [C₈H₈]⁺ (Styrene radical cation) |
| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 25 | [C₆H₅]⁺ (Phenyl cation) |
| 55 | 35 | [C₄H₇]⁺ |
Ionization method: Electron Ionization (EI) at 70 eV
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (approximately 10-20 mg) is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
¹H NMR spectra are recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are acquired and the free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.
¹³C NMR spectra are acquired on the same spectrometer at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds are employed. Typically, 1024 scans are averaged to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment is first collected and automatically subtracted from the sample spectrum. Data is typically acquired with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
Mass Spectrometry (MS)
Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The mass spectrometer is operated in full scan mode over a mass range of m/z 40-400. The ionization energy is set to 70 eV.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical entity such as this compound.
Navigating Conformational Landscapes: A Technical Guide to the Thermodynamic Stability of Phenylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermodynamic stability of phenylcyclohexane conformers. A thorough understanding of the conformational preferences of cyclic molecules is paramount in medicinal chemistry and drug design, as the three-dimensional structure of a molecule dictates its biological activity. This compound serves as a foundational model for understanding the non-covalent interactions that govern the spatial arrangement of substituents on a cyclohexane (B81311) ring, a common scaffold in pharmaceutical agents.
Core Concepts: The Chair Conformation and Steric Hindrance
The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. In a monosubstituted cyclohexane, the substituent can occupy one of two positions: axial or equatorial. The thermodynamic stability of these conformers is dictated by the steric interactions between the substituent and the rest of the ring.
The axial position is generally less stable for bulky substituents due to unfavorable 1,3-diaxial interactions, which are steric repulsions between the axial substituent and the axial hydrogen atoms on the same side of the ring.[1][2] The equatorial position, which directs the substituent away from the bulk of the ring, is therefore the thermodynamically preferred orientation for most substituents.
Quantitative Analysis of this compound Conformers
The conformational preference of a substituent is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers.[1][3] A larger A-value signifies a greater preference for the equatorial position. The phenyl group is considered a sterically demanding substituent with a significant A-value, indicating a strong bias towards the equatorial conformation.[1][3]
| Thermodynamic Parameter | Value (kcal/mol) | Experimental Method | Reference |
| A-value (ΔG°) | 2.8 - 3.0 | NMR Spectroscopy | [1][3][4][5] |
| Conformational Enthalpy (ΔH°) | Varies with theoretical model | Computational Chemistry | [6][7] |
| Conformational Entropy (ΔS°) | Varies with theoretical model | Computational Chemistry | [6][7] |
Note: The A-value is a measure of the Gibbs free energy difference and is directly related to the equilibrium constant (Keq) between the two conformers via the equation ΔG° = -RTlnKeq.[1][3]
Experimental and Computational Determination of Thermodynamic Stability
The thermodynamic parameters for this compound conformers have been elucidated through a combination of experimental techniques and computational modeling.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
Low-temperature NMR spectroscopy is a powerful technique for directly observing and quantifying the populations of individual conformers.
-
Methodology:
-
A solution of this compound is prepared in a suitable solvent that remains liquid at low temperatures.
-
The sample is cooled to a temperature where the rate of chair-flipping is slow on the NMR timescale. This "freezes out" the individual axial and equatorial conformers.
-
The 1H or 13C NMR spectrum is acquired. At low temperatures, separate signals for the axial and equatorial conformers can be resolved.
-
The relative populations of the two conformers are determined by integrating the corresponding NMR signals.
-
The equilibrium constant (Keq) is calculated from the ratio of the conformer populations.
-
The Gibbs free energy difference (ΔG°) is then calculated using the equation ΔG° = -RTlnKeq.[8]
-
2. High-Temperature Cryogenic Trapping:
This technique allows for the observation of the less stable axial conformer.
-
Methodology:
-
This compound vapor is heated to a high temperature (e.g., 700 °C) to increase the population of the higher-energy axial conformer.
-
The heated vapor is then rapidly cooled by depositing it onto a surface at cryogenic temperatures (e.g., -196 °C), trapping the conformers in their high-temperature equilibrium distribution.
-
The trapped sample is then analyzed by NMR spectroscopy at a low temperature to observe the signals of the axial conformer.[9][10][11]
-
Computational Chemistry Protocols
Quantum mechanical calculations provide theoretical insights into the structures and relative energies of the conformers.
-
Methodology:
-
The three-dimensional structures of both the axial and equatorial conformers of this compound are built in silico.
-
Geometry optimization is performed using a chosen level of theory and basis set (e.g., HF/6-31G, B3LYP/6-311G, MP2/6-311G*, QCISD/6-311G(2df,p)) to find the lowest energy structure for each conformer.[6][7]
-
The electronic energies of the optimized structures are calculated.
-
Frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermodynamic data such as enthalpy (H°) and entropy (S°).
-
The relative Gibbs free energy (ΔG°) is then calculated using the equation ΔG° = ΔH° - TΔS°.
-
Conformational Equilibrium of this compound
The two chair conformers of this compound are in a dynamic equilibrium, rapidly interconverting through a process known as a chair flip. The equilibrium lies heavily towards the more stable equatorial conformer.
Caption: Conformational equilibrium between the equatorial and axial conformers of this compound.
Logical Workflow for Conformational Analysis
The determination of the thermodynamic stability of this compound conformers follows a logical workflow that integrates both experimental and computational approaches.
Caption: Integrated workflow for the conformational analysis of this compound.
Conclusion
The thermodynamic stability of this compound is overwhelmingly in favor of the equatorial conformer, a preference driven by the avoidance of steric strain in the form of 1,3-diaxial interactions. This fundamental principle, quantified by the A-value, is a cornerstone of conformational analysis. The methodologies outlined in this guide, from NMR spectroscopy to computational chemistry, provide a robust framework for investigating the conformational landscapes of substituted cyclohexanes. For professionals in drug development, a deep understanding of these principles is critical for designing molecules with the optimal three-dimensional structure for biological efficacy.
References
- 1. organic chemistry - How much steric hindrance does a phenyl group offer? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. ochem.as.uky.edu [ochem.as.uky.edu]
- 3. echemi.com [echemi.com]
- 4. brainly.com [brainly.com]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. Conformational studies in the cyclohexane series. 2. This compound and 1-methyl-1-phenylcyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. auremn.org.br [auremn.org.br]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
The Synthesis of Phenylcyclohexane: A Technical Guide to its Discovery and Evolution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylcyclohexane, a significant intermediate in the synthesis of various commercial products, including pharmaceuticals and liquid crystals, has a rich history of synthetic exploration. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of this compound synthesis. It details the core synthetic methodologies, from the seminal Friedel-Crafts alkylation to modern industrial processes such as the direct alkylation of benzene (B151609) with cyclohexene (B86901) and the hydrogenation of biphenyl (B1667301). This document presents a comparative analysis of these methods through structured data tables, offers detailed experimental protocols for key reactions, and illustrates the underlying chemical transformations and workflows with schematic diagrams.
Introduction: Discovery and Early Synthesis
The first documented synthesis of this compound dates back to 1899 by Nikolay Kirsanov, a student of the renowned chemist Vladimir Markovnikov.[1] This pioneering work utilized the Friedel-Crafts alkylation, reacting benzene with cyclohexyl chloride in the presence of a Lewis acid catalyst, aluminum trichloride. This reaction laid the groundwork for future investigations into the synthesis of this valuable compound.
The foundational reaction is as follows:
C₆H₆ + C₆H₁₁Cl --(AlCl₃)--> C₆H₁₁-C₆H₅ + HCl
While historically significant, this method has been largely superseded by more efficient and environmentally benign processes.
Major Synthetic Routes
The synthesis of this compound has evolved significantly since its discovery, with three primary methods dominating the landscape: Friedel-Crafts alkylation with cyclohexene, direct alkylation of benzene with cyclohexene, and the catalytic hydrogenation of biphenyl.
Friedel-Crafts Alkylation of Benzene with Halogenated Cyclohexanes
This method, a direct descendant of Kirsanov's original work, involves the reaction of benzene with a halogenated cyclohexane (B81311) in the presence of a Lewis acid catalyst. Modern variations of this approach have focused on improving yields and purity. A notable example involves the use of various Lewis acids to catalyze the reaction, achieving high purity and yield under mild conditions.[2]
Direct Alkylation of Benzene with Cyclohexene
The modern industrial production of this compound predominantly relies on the acid-catalyzed alkylation of benzene with cyclohexene. This method is economically favorable as it can utilize benzene as the sole organic precursor, with a portion being hydrogenated to cyclohexene, which then alkylates the remaining benzene. This process is typically carried out using solid acid catalysts, such as zeolites, to minimize environmental impact and simplify product purification.
Catalytic Hydrogenation of Biphenyl
Another commercially significant route to this compound is the selective hydrogenation of biphenyl. This process involves the reduction of one of the phenyl rings of biphenyl using a heterogeneous catalyst, typically containing nickel, palladium, or ruthenium. A key challenge in this method is to prevent the over-hydrogenation to bicyclohexyl, which forms an azeotrope with this compound, complicating purification.
Quantitative Data Summary
The following tables summarize quantitative data for the different synthesis methods, providing a basis for comparison of their efficacy and reaction conditions.
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) | Key By-products |
| Friedel-Crafts Alkylation (Halogenated Cyclohexane) | AlCl₃, FeCl₃, AlBr₃ | 30-50 | Atmospheric | Up to 90 | Up to 99.9 | Polyalkylated products |
| Direct Alkylation (Benzene & Cyclohexene) | Solid Acid (e.g., Zeolite) | 120-200 | 20-40 | >98 | High | Di- and tri-cyclohexylbenzenes |
| Biphenyl Hydrogenation | Ni-based, Pd/C, Ru/C | 90-180 | 10-80 | Up to 99.4 | >98 | Bicyclohexyl |
Table 2: Biphenyl Hydrogenation Catalyst Performance [3]
| Catalyst | Biphenyl Conversion (%) | This compound Selectivity (%) |
| Pd/C | Low | - |
| Pt/C | Low | - |
| Ru/C | Active | ~66.8 |
| Skeletal Ni (S-Ni) | 100 | 99.4 |
Detailed Experimental Protocols
Protocol for Friedel-Crafts Alkylation of Benzene with Chlorocyclohexane[2]
-
Reaction Setup: A three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagents: 468g (6.0 mol) of benzene and 0.3 mol of a Lewis acid catalyst (e.g., anhydrous aluminum chloride) are added to the flask.
-
Addition: 237g (2.0 mol) of chlorocyclohexane (B146310) is added dropwise from the dropping funnel while maintaining the reaction temperature between 30-50°C.
-
Reaction: After the addition is complete, the mixture is stirred for an additional 2 hours at the same temperature.
-
Work-up: The reaction mixture is washed with water to remove the catalyst.
-
Purification: The organic layer is separated and purified by distillation to yield this compound. A purity of up to 99.9% and a yield of up to 90% can be achieved.
Protocol for Direct Alkylation of Benzene with Cyclohexene[4]
-
Reaction Setup: A fixed-bed reactor is packed with a solid acid catalyst (e.g., FAU structure molecular sieve).
-
Reaction Conditions: Benzene and cyclohexene are fed into the reactor at a temperature of 120-200°C and a pressure of 2.0-4.0 MPa. The liquid hourly space velocity is maintained between 1.0-6.0 h⁻¹.
-
Separation: The reaction product mixture, containing this compound, polycyclohexylbenzenes, and unreacted benzene, is sent to a separation unit (e.g., a distillation column).
-
Recycling: The unreacted benzene is recycled back to the reactor.
-
Product Isolation: this compound is isolated as the main product with a yield that can exceed 98%.
Protocol for Catalytic Hydrogenation of Biphenyl[1]
-
Reaction Setup: A 300 ml laboratory autoclave is used as the reactor.
-
Reagents: 100 g of biphenyl and 5 g of a heterogeneous catalyst (e.g., a catalyst comprising 50% NiO, 17% CuO, 30.5% ZrO₂, and 1.5% MoO₃) are placed in the autoclave.
-
Reaction Conditions: The autoclave is pressurized with hydrogen to 10-40 bar and heated to 130-150°C with stirring.
-
Reaction Time: The reaction is allowed to proceed for 14-48 hours.
-
Catalyst Removal: After the reaction, the mixture is cooled, and the catalyst is removed by filtration.
-
Purification: The resulting liquid is purified by fractional distillation under reduced pressure to obtain this compound with a purity greater than 98%.
Conclusion
The synthesis of this compound has undergone significant advancements since its initial discovery. While the foundational Friedel-Crafts alkylation remains a cornerstone of organic chemistry, industrial-scale production has shifted towards more efficient, selective, and environmentally conscious methods like the direct alkylation of benzene with cyclohexene and the catalytic hydrogenation of biphenyl. The choice of synthetic route is often dictated by factors such as cost, desired purity, and environmental regulations. Continued research into novel catalysts and process optimization will undoubtedly lead to further improvements in the synthesis of this important chemical intermediate.
References
The Phenylcyclohexane Scaffold: A Comprehensive Technical Guide to its Characteristics and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenylcyclohexane compounds represent a significant class of molecules in medicinal chemistry and materials science. Their unique three-dimensional structure, arising from the interplay of the rigid cyclohexane (B81311) chair and the planar phenyl ring, imparts a range of tunable physicochemical and biological properties. This technical guide provides an in-depth exploration of the core characteristics of substituted phenylcyclohexanes, including their synthesis, stereochemistry, conformational analysis, and structure-activity relationships (SAR). Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to serve as a valuable resource for researchers engaged in the design and development of novel molecules based on this versatile scaffold.
Synthesis of Substituted Phenylcyclohexanes
The synthesis of substituted phenylcyclohexanes can be achieved through several strategic approaches, primarily involving the formation of the carbon-carbon bond between the phenyl and cyclohexane rings or the functionalization of a pre-existing this compound core.
Core Synthetic Strategies
1.1.1. Grignard Reaction: A common and versatile method involves the reaction of a phenyl Grignard reagent with a substituted cyclohexanone, followed by dehydration and reduction to yield the desired this compound.
1.1.2. Friedel-Crafts Acylation and Alkylation: Friedel-Crafts reactions provide a direct route to introduce the cyclohexane moiety onto the benzene (B151609) ring. Acylation using cyclohexanecarbonyl chloride followed by reduction, or direct alkylation with a cyclohexyl halide or cyclohexene, are common approaches.[1][2][3][4][5]
1.1.3. Catalytic Hydrogenation of Biphenyls: Selective hydrogenation of one of the phenyl rings of a substituted biphenyl (B1667301) derivative is an effective method for producing phenylcyclohexanes on an industrial scale.
Experimental Protocols
Protocol 1: Synthesis of 1-Phenylcyclohexylamine (B1663984) via a Hoffman Rearrangement [6]
This protocol describes the synthesis of the parent 1-phenylcyclohexylamine (PCA), a key intermediate for many pharmacologically active derivatives.[6][7]
-
Step 1: Preparation of 1-phenylcyclohexanecarboxamide. (Details of this preliminary step are assumed to be established).
-
Step 2: Hofmann Rearrangement.
-
To a cooled (3-9 °C) solution of 198 g of potassium hydroxide (B78521) in 1 L of water, add 18 mL of bromine.
-
Add 67.3 g (0.331 mole) of 1-phenylcyclohexanecarboxamide at once to the hypobromite (B1234621) solution.
-
Stir the mixture at 3-9 °C for 90 minutes.
-
Heat the flask on a steam bath for 1 hour.
-
Pour the reaction mixture into ice-cold water and extract with diethyl ether.
-
Distill the ether to obtain the crude amine. Recrystallization can be performed for purification.
-
Protocol 2: N-Alkylation of 1-Phenylcyclohexylamine to Synthesize Phencyclidine (PCP) [6]
-
Reaction Setup: A mixture of 8.69 g of 1-phenylcyclohexylamine (PCA), 11.5 g of 1,5-dibromopentane, and 8.0 g of anhydrous potassium carbonate in 50 mL of dry dimethylformamide (DMF) is stirred and heated.
-
Exothermic Reaction: At 50-55 °C, an exothermic reaction occurs, raising the temperature to 95-100 °C.
-
Workup: After cooling, the aqueous layer is separated, basified with sodium hydroxide, and extracted with diethyl ether. The hydrochloride salt can be prepared by adding dry HCl in isopropanol.
Stereochemistry and Conformational Analysis
The non-planar, chair-like conformation of the cyclohexane ring is a defining feature that significantly influences the properties of substituted phenylcyclohexanes. The orientation of the phenyl group and other substituents as either axial or equatorial gives rise to different conformers with distinct energies and biological activities.
Chair Conformation and Ring Inversion
The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain. This chair can undergo a "ring flip" to an alternative chair conformation, during which axial substituents become equatorial and vice-versa.
Caption: Conformational equilibrium of a monosubstituted this compound.
A-Values and Conformational Preference
The energetic preference of a substituent for the equatorial position over the axial position is quantified by its "A-value" (Gibbs free energy difference, ΔG°). A larger A-value indicates a stronger preference for the equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions.
Table 1: Conformational A-Values for Selected Substituents
| Substituent | A-value (kcal/mol) |
| -H | 0 |
| -CH₃ | 1.7 |
| -OH | 0.9 (in non-polar solvent) |
| -Ph | 3.0 |
| -CN | 0.2 |
| -F | 0.25 |
| -Cl | 0.5 |
| -Br | 0.55 |
| -I | 0.5 |
Note: A-values can be influenced by solvent and the presence of other substituents.
Experimental Protocol for Conformational Analysis by NMR
Protocol 3: Determination of Conformational Equilibrium by ¹H NMR Spectroscopy
This protocol outlines a general procedure for determining the ratio of axial to equatorial conformers of a substituted this compound using proton NMR. The method relies on the analysis of the coupling constants of protons adjacent to the substituent.
-
Sample Preparation: Prepare a dilute solution (5-10 mg/mL) of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum on a high-field NMR spectrometer (≥300 MHz).
-
Signal Assignment: Identify and assign the signals corresponding to the protons on the cyclohexane ring, particularly the proton geminal to the substituent (if applicable) and the protons on the adjacent carbons.
-
Coupling Constant Analysis:
-
For the axial conformer, the proton geminal to an equatorial substituent will typically exhibit large axial-axial (J_ax-ax) coupling constants (8-13 Hz) and smaller axial-equatorial (J_ax-eq) coupling constants (2-5 Hz).
-
For the equatorial conformer, the proton geminal to an axial substituent will show small equatorial-axial (J_eq-ax) and equatorial-equatorial (J_eq-eq) coupling constants (2-5 Hz).
-
-
Calculation of Conformer Population: The observed coupling constant (J_obs) is a weighted average of the coupling constants for the two conformers: J_obs = N_a * J_a + N_e * J_e where N_a and N_e are the mole fractions of the axial and equatorial conformers, and J_a and J_e are the coupling constants for the pure axial and equatorial conformers, respectively. By measuring J_obs and estimating J_a and J_e from model compounds or theoretical calculations, the relative populations of the two conformers can be determined.
Characterization Techniques
The unambiguous identification and characterization of substituted phenylcyclohexanes are crucial for understanding their properties and for quality control. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the chemical structure, including the stereochemistry and conformational preferences of the molecule.[8]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound. Analysis of the fragmentation pattern can aid in structure elucidation.[9][10][11][12][13] For phenylcyclohexylamines, characteristic fragmentation often involves cleavage of the C-N bond and fragmentation of the cyclohexane ring.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups within the molecule.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and purification of substituted phenylcyclohexanes. Chiral HPLC can be used to separate enantiomers, while reversed-phase or normal-phase HPLC can separate diastereomers and cis/trans isomers.[14][15][16][17][18]
-
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable this compound derivatives.
X-Ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the conformational preferences and intermolecular interactions of substituted phenylcyclohexanes. Crystallographic data can be retrieved from databases such as the Cambridge Crystallographic Data Centre (CCDC).[19][20][21][22][23]
Structure-Activity Relationships (SAR) and Biological Activity
Substituted phenylcyclohexanes have been extensively explored as scaffolds for a variety of biologically active compounds, including analgesics, anticonvulsants, and anticancer agents. The orientation and nature of the substituents on both the phenyl and cyclohexane rings play a critical role in determining their pharmacological activity.
Phenylcyclohexylamines as NMDA Receptor Antagonists
A prominent class of pharmacologically active phenylcyclohexanes are the 1-phenylcyclohexylamines, which includes phencyclidine (PCP) and its analogs. These compounds are known to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate (B1630785) receptor in the central nervous system.[24]
Table 2: Biological Activity of Selected 1-Phenylcyclohexylamine Analogs [7]
| Compound | Substitution | MES ED₅₀ (mg/kg, ip) | Motor Toxicity TD₅₀ (mg/kg, ip) | [³H]TCP Binding Ki (nM) |
| PCA | None | 11.2 | 16.3 | 230 |
| PCP | N-piperidyl | 3.1 | 2.9 | 48 |
| Analog 1 | 3-methyl (trans) | 7.0 | 25.0 | 150 |
| Analog 2 | 2-methoxy | 8.5 | 30.0 | 180 |
MES: Maximal Electroshock Seizure test; ip: intraperitoneal; TCP: [³H]-1-[1-(2-thienyl)cyclohexyl]piperidine.
Signaling Pathways
The antagonism of the NMDA receptor by phenylcyclohexylamine derivatives disrupts the normal flow of ions, primarily Ca²⁺, into the neuron. This interruption has significant downstream consequences on intracellular signaling cascades.
Caption: Simplified signaling pathway of NMDA receptor activation and inhibition.[25][26][27][28][29][30]
Experimental Protocol for Biological Evaluation
Protocol 4: In Vitro Screening of NMDA Receptor Antagonists - Radioligand Binding Assay [31][32]
This protocol describes a competitive binding assay to determine the affinity of a test compound for the PCP binding site on the NMDA receptor.
-
Membrane Preparation: Prepare rat forebrain membranes by homogenization in an appropriate buffer, followed by centrifugation to isolate the membrane fraction.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the PCP site (e.g., [³H]MK-801 or [³H]TCP), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
Substituted phenylcyclohexanes are a structurally rich and versatile class of compounds with significant potential in drug discovery and materials science. A thorough understanding of their synthesis, stereochemistry, and conformational behavior is essential for the rational design of new derivatives with desired properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers working with this important chemical scaffold. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the application of computational methods to predict the properties and activities of new this compound derivatives.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. Use of PCA (1-phenylcyclohexylamine) as a precursor [chemistry.mdma.ch]
- 7. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mass Fragmentation Characteristics of Ketamine Analogues [zpxb.xml-journal.net]
- 11. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Separation of 1,3,5-Trithis compound, cis,trans- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Method development for the high-performance liquid chromatographic enantioseparation of 2-cyanocycloalkanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 17. benchchem.com [benchchem.com]
- 18. uhplcs.com [uhplcs.com]
- 19. research.manchester.ac.uk [research.manchester.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Research Portal [iro.uiowa.edu]
- 23. research.manchester.ac.uk [research.manchester.ac.uk]
- 24. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Signaling pathways involved in NMDA-induced suppression of M-channels in corticotropin-releasing hormone neurons in central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 26. DSpace [diposit.ub.edu]
- 27. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. mdpi.com [mdpi.com]
- 31. benchchem.com [benchchem.com]
- 32. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of Phenylcyclohexane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of phenylcyclohexane in a range of common organic solvents. This compound, a non-polar aromatic hydrocarbon, exhibits solubility behavior primarily governed by the "like dissolves like" principle. While specific quantitative solubility data is not extensively available in peer-reviewed literature, this document consolidates qualitative solubility predictions, outlines a detailed experimental protocol for precise solubility determination, and presents a visual workflow to guide laboratory practice. This guide is intended to be a valuable resource for professionals in research, and drug development who utilize this compound as a solvent, reactant, or require an understanding of its miscibility for purification and formulation processes.
Introduction
This compound (C₁₂H₁₆), also known as cyclohexylbenzene, is a colorless liquid with a characteristic aromatic odor. Its molecular structure, consisting of a phenyl group attached to a cyclohexane (B81311) ring, renders it a non-polar compound. This inherent lack of polarity is the primary determinant of its solubility in various organic solvents. Understanding the solubility of this compound is crucial for its application as a high-boiling solvent, a heat-transfer fluid, and an intermediate in organic synthesis. In the context of drug development, knowledge of its miscibility is essential for reaction chemistry, purification processes such as liquid-liquid extraction and chromatography, and in the formulation of non-polar drug delivery systems.
Predicted Solubility Profile of this compound
Based on the fundamental principle of "like dissolves like," this compound is expected to be readily soluble in non-polar and weakly polar organic solvents. Conversely, it is predicted to have very low solubility or be immiscible with highly polar solvents. The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Non-Polar Solvents | |||
| Aliphatic Hydrocarbons | Hexane, Heptane | Highly Soluble | This compound and aliphatic hydrocarbons are both non-polar, leading to favorable van der Waals interactions. |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Highly Soluble | The presence of the phenyl group in both this compound and these solvents results in strong π-π stacking and van der Waals forces. |
| Weakly Polar Solvents | |||
| Ethers | Diethyl Ether, THF | Soluble | The weak polarity of the ether linkage allows for some interaction, though not as strong as with purely non-polar solvents. |
| Esters | Ethyl Acetate | Soluble | Similar to ethers, the ester group introduces some polarity, but the overall non-polar character of the solvent allows for dissolution. |
| Polar Aprotic Solvents | |||
| Ketones | Acetone, MEK | Moderately Soluble | The polar carbonyl group in ketones can induce some dipole-induced dipole interactions, leading to moderate solubility. |
| Amides | DMF | Sparingly Soluble | The high polarity of the amide functional group makes it a less favorable solvent for the non-polar this compound. |
| Sulfoxides | DMSO | Sparingly Soluble | Similar to DMF, the highly polar sulfoxide (B87167) group limits the solubility of non-polar compounds. |
| Polar Protic Solvents | |||
| Alcohols | Methanol, Ethanol | Sparingly Soluble | The dominant hydrogen bonding in alcohols makes them poor solvents for non-polar hydrocarbons. |
| Water | Water | Insoluble/Immiscible | The highly polar nature and extensive hydrogen-bonding network of water prevent the dissolution of non-polar this compound. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise quantitative solubility data for this compound in a specific organic solvent, the isothermal shake-flask method is a reliable and widely used technique. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in the solution.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled water bath or incubator
-
Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa)
-
Magnetic stirrer and stir bars (optional)
-
Vortex mixer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
Centrifuge (optional)
3.2. Procedure
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed glass vial. The excess solute should be clearly visible as a separate phase.
-
Place the vial in a thermostatically controlled environment (e.g., water bath) set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture vigorously for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. This can be achieved using a magnetic stirrer, a vortex mixer at regular intervals, or a shaker.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for at least 24 hours. This allows the excess, undissolved this compound to separate, typically by settling.
-
For emulsions or fine dispersions, centrifugation can be used to facilitate phase separation.
-
-
Sampling of the Saturated Solution:
-
Carefully withdraw an aliquot of the clear, saturated supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets or solid impurities.
-
-
Quantification of this compound:
-
Determine the mass of the collected filtrate.
-
Dilute the filtrate with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method, such as GC-FID. A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
From the analysis, determine the concentration of this compound in the saturated solution.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams of this compound per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction (χ) at the specified temperature.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the experimental determination of this compound solubility.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not readily compiled in the public domain, its non-polar nature provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in non-polar solvents and progressively less soluble as the polarity of the solvent increases. For applications requiring precise solubility values, the detailed isothermal shake-flask method provided in this guide offers a robust and reliable experimental approach. The accompanying workflow diagram serves as a clear visual aid for the implementation of this protocol in a laboratory setting. This guide equips researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively work with this compound.
Methodological & Application
Phenylcyclohexane: A High-Boiling Point Solvent for Specialized Organic Reactions
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phenylcyclohexane (also known as cyclohexylbenzene) is a colorless, high-boiling point aromatic hydrocarbon solvent with a boiling point of approximately 239-240°C.[1][2] Its thermal stability, chemical inertness, and high boiling point make it a valuable solvent for organic reactions that require elevated temperatures. This document provides detailed application notes and protocols for the use of this compound as a high-boiling point solvent in organic synthesis, with a focus on its application in Friedel-Crafts reactions and its potential in other high-temperature processes.
Physicochemical Properties and Safety Information
A summary of the key physical and safety properties of this compound is provided in the table below. Its high flash point and relatively low volatility at ambient temperatures make it a safer alternative to lower-boiling aromatic solvents for high-temperature applications. However, appropriate personal protective equipment should always be used in a well-ventilated area.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆ | [1] |
| Molecular Weight | 160.26 g/mol | [1] |
| Boiling Point | 239-240 °C | [1][2] |
| Melting Point | 5-7 °C | [2] |
| Density | 0.95 g/mL at 25 °C | [2] |
| Flash Point | 81 °C (178 °F) | [2] |
| Solubility | Insoluble in water; soluble in common organic solvents. | |
| Appearance | Colorless liquid | [2] |
| CAS Number | 827-52-1 | [1] |
Safety Summary: this compound is a combustible liquid and should be handled with care. It may cause skin and eye irritation.[2] Always consult the Safety Data Sheet (SDS) before use and handle in a well-ventilated fume hood.
Applications in Organic Synthesis
This compound's high boiling point allows for reactions to be conducted at temperatures that are not accessible with common solvents like toluene (B28343) (b.p. 111 °C) or xylene (b.p. ~140 °C). This can lead to increased reaction rates, improved yields, and the ability to overcome high activation energy barriers.
Friedel-Crafts Reactions
This compound can be utilized as a high-boiling point solvent in Friedel-Crafts alkylation and acylation reactions. These reactions often require high temperatures to proceed at a reasonable rate, and the inert nature of this compound makes it an excellent choice. While it can be a reactant in its own synthesis via a Friedel-Crafts reaction, its high boiling point is advantageous for its purification from lower-boiling starting materials.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation
This protocol details the synthesis of this compound, which also serves as an example of a high-temperature reaction where the product's high boiling point is key for purification.
Materials:
-
Concentrated Sulfuric Acid
-
Anhydrous Calcium Chloride
-
Sodium Hydroxide (B78521) solution (3%)
-
Ice
Equipment:
-
1-L three-necked flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus with a 30-cm Vigreux column
Procedure:
-
To a 1-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 468 g (530 cc, 6 moles) of benzene and 92 g (50 cc) of concentrated sulfuric acid.
-
Cool the mixture in an ice bath to 5-10 °C.
-
With vigorous stirring, add 164 g (203 cc, 2 moles) of cyclohexene dropwise via the dropping funnel over 1.5 hours, maintaining the temperature between 5 °C and 10 °C.
-
After the addition is complete, continue stirring for an additional hour.
-
Transfer the reaction mixture to a separatory funnel and separate the hydrocarbon layer.
-
Wash the hydrocarbon layer sequentially with four 50-cc portions of cold concentrated sulfuric acid, two portions of warm water (50 °C), and two portions of 3% sodium hydroxide solution, followed by two final washes with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Set up a fractional distillation apparatus and distill the dried liquid. Collect the fraction boiling at 238–243 °C. This fraction is this compound. The yield is typically 210–220 g (65–68%).
Potential Applications and Logical Workflow
-
Diels-Alder Reactions: Some Diels-Alder reactions require high temperatures to overcome the activation energy, particularly with less reactive dienes or dienophiles. This compound provides a stable, high-temperature medium for such transformations.
-
Polymer Synthesis: The synthesis of high-performance polymers, such as polyimides, often requires high temperatures to drive the polymerization and imidization processes.[4][5][6][7][8] this compound could serve as a suitable solvent for these polymerizations, facilitating solubility and high-temperature processing.
-
Cross-Coupling Reactions: While common cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations are often performed in solvents like toluene, DMF, or dioxane, certain sterically hindered or electronically deactivated substrates may require higher temperatures to react efficiently. This compound could be a viable solvent in these challenging cases.
The following diagram illustrates a general workflow for evaluating this compound as a high-boiling point solvent in a generic high-temperature organic reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. studylib.net [studylib.net]
- 3. CN1982264A - Production of phenyl cyclohexane - Google Patents [patents.google.com]
- 4. azom.com [azom.com]
- 5. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 6. mdpi.com [mdpi.com]
- 7. azom.com [azom.com]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Application Notes and Protocols: Phenylcyclohexane as a Liquid Crystal Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylcyclohexane-based compounds are a cornerstone in the field of liquid crystal (LC) technology. Their unique molecular structure, consisting of a rigid phenyl ring and a flexible cyclohexane (B81311) ring, imparts desirable mesogenic properties. These properties, including a broad nematic temperature range, low viscosity, and tunable optical and dielectric anisotropy, make them critical intermediates in the synthesis of liquid crystal mixtures for various applications, most notably in liquid crystal displays (LCDs). The trans-1,4-disubstituted cyclohexane ring is particularly important for achieving a linear molecular shape, which is conducive to the formation of stable liquid crystal phases. This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound-based liquid crystal intermediates.
Data Presentation: Physical Properties of this compound Derivatives
The physical properties of this compound liquid crystals are highly dependent on the length of the alkyl chain and the nature of the terminal polar group. The following table summarizes key physical properties for a homologous series of 4-(trans-4'-n-alkylcyclohexyl)benzonitriles (PCHn), which are representative of this class of liquid crystals.
| Compound | Alkyl Chain (n) | Melting Point (°C) | Nematic-Isotropic Transition (Clearing Point, Tₙᵢ) (°C) | Viscosity (η) at 20°C (mPa·s) | Dielectric Anisotropy (Δε) at 20°C | Optical Anisotropy (Δn) at 20°C |
| PCH3 | 3 | 45[1] | - | - | - | - |
| PCH5 | 5 | 30[2] | 55[3] | ~25-30[4] | Positive | ~0.1-0.12 |
| PCH7 | 7 | - | - | ~35-40 | Positive | ~0.1-0.12 |
Note: Exact values for viscosity, dielectric anisotropy, and optical anisotropy can vary depending on the measurement conditions and the purity of the sample. The data for PCH7 is an estimation based on trends observed in homologous series.
Experimental Protocols
The synthesis of 4-(trans-4'-alkylcyclohexyl)benzonitriles typically involves a multi-step process. Below are detailed protocols for the key reactions, using the synthesis of 4-(trans-4'-pentylcyclohexyl)benzonitrile (PCH5) as a representative example.
Protocol 1: Friedel-Crafts Acylation of this compound
This protocol describes the acylation of this compound with pentanoyl chloride to form 4-(cyclohexanecarbonyl)benzonitrile, a key intermediate.
Materials:
-
This compound
-
Pentanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (B109758) (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 eq.) and dry dichloromethane.
-
Cool the mixture to 0°C in an ice-water bath.
-
Slowly add a solution of pentanoyl chloride (1.0 eq.) in dry DCM from the dropping funnel to the stirred suspension of AlCl₃.
-
After the addition is complete, add a solution of this compound (1.0 eq.) in dry DCM dropwise, maintaining the temperature at 0°C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(cyclohexanecarbonyl)benzonitrile.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation.
Protocol 2: Clemmensen Reduction of the Ketone
This protocol details the reduction of the carbonyl group in 4-(cyclohexanecarbonyl)benzonitrile to a methylene (B1212753) group.
Materials:
-
4-(cyclohexanecarbonyl)benzonitrile
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, toluene, and 4-(cyclohexanecarbonyl)benzonitrile.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added during the reaction to maintain a strongly acidic environment.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product, 4-(pentylcyclohexyl)benzonitrile, will be a mixture of cis and trans isomers.
Protocol 3: Catalytic Hydrogenation and Isomer Separation
This protocol describes the hydrogenation of the aromatic ring in a biphenyl (B1667301) precursor followed by separation of the desired trans isomer. This is an alternative route to the this compound core.
Materials:
-
4-Alkyl-4'-cyanobiphenyl
-
Ruthenium on carbon (Ru/C) or Rhodium on alumina (B75360) (Rh/Al₂O₃) catalyst
-
Ethanol (B145695) or a similar solvent
-
Hydrogen gas (H₂)
-
Filtration agent (e.g., Celite)
Procedure:
-
In a high-pressure autoclave, dissolve the 4-alkyl-4'-cyanobiphenyl in a suitable solvent like ethanol.
-
Add the hydrogenation catalyst (e.g., 5% Ru/C).
-
Seal the autoclave and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 atm) and heat to the reaction temperature (e.g., 80-120°C).
-
Maintain the reaction under vigorous stirring for several hours until hydrogen uptake ceases.
-
Cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which will be a mixture of cis and trans isomers of 4-alkyl-4'-cyanothis compound.
-
The desired trans isomer can be separated from the cis isomer by fractional crystallization from a suitable solvent like ethanol or hexane. The trans isomer is typically less soluble and will crystallize out upon cooling.
Protocol 4: Characterization of this compound Liquid Crystals
1. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the phase transition temperatures (e.g., crystal to nematic, nematic to isotropic).
-
Procedure:
-
Accurately weigh 2-5 mg of the purified liquid crystal sample into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) under a nitrogen atmosphere to a temperature above its clearing point.
-
Cool the sample at the same rate to a temperature below its melting point.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
The peak temperatures in the thermogram correspond to the phase transition temperatures.
-
2. Polarized Optical Microscopy (POM):
-
Purpose: To visually identify the liquid crystal phases by observing their characteristic textures.
-
Procedure:
-
Place a small amount of the sample on a clean glass slide and cover it with a coverslip.
-
Heat the slide on a hot stage to melt the sample into its isotropic phase.
-
Slowly cool the sample while observing it through a polarized microscope.
-
Different liquid crystal phases (e.g., nematic, smectic) will exhibit distinct textures (e.g., Schlieren, focal conic).
-
Mandatory Visualizations
Caption: Synthetic workflow for 4-(trans-4'-pentylcyclohexyl)benzonitrile (PCH5).
Caption: Molecular ordering of nematic liquid crystals with and without an electric field.
References
Application of Phenylcyclohexane in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylcyclohexane and its derivatives are versatile scaffolds in medicinal chemistry, serving as crucial intermediates and core structural motifs in a variety of pharmacologically active compounds. The unique combination of a lipophilic cyclohexane (B81311) ring and an aromatic phenyl group imparts favorable physicochemical properties to drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. This document provides detailed application notes and experimental protocols for the synthesis of pharmaceuticals utilizing the this compound framework, with a focus on its application in the development of central nervous system (CNS) active agents and anti-infectives.
The this compound moiety can be strategically employed to modulate lipophilicity, enhance binding affinity to target proteins, and improve metabolic stability. In some applications, the saturated cyclohexane ring acts as a bioisostere for a phenyl ring, offering a three-dimensional structure that can lead to improved pharmacological properties and a higher success rate in clinical trials.[1] This document will explore the synthesis of key pharmaceutical agents, present quantitative data in structured tables, and provide detailed experimental protocols and visual diagrams of synthetic workflows and biological pathways.
I. This compound in the Synthesis of CNS-Active Agents
The this compound scaffold is prominently featured in a number of CNS-active pharmaceuticals, most notably in the dissociative anesthetic Phencyclidine (PCP) and its analogues, which have been studied for their anticonvulsant and analgesic properties.
Phencyclidine (1-(1-phenylcyclohexyl)piperidine)
Phencyclidine is a well-known NMDA receptor antagonist.[2] Its synthesis provides a classic example of the application of a this compound precursor in the formation of a potent psychoactive agent.
This protocol is adapted from the method described by Maddox et al. (1965).[3]
Reaction Scheme:
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
48% Hydrobromic acid (HBr)
-
Potassium carbonate (K₂CO₃)
-
Hydrochloric acid (HCl) gas
-
Standard laboratory glassware for Grignard reaction and extraction.
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a dried 3-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (12.3 g, 0.505 g-atom). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene (79 g, 0.53 mol) in 200 mL of anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Nitrile: To the refluxing solution of phenylmagnesium bromide, add a solution of 1-piperidinocyclohexanecarbonitrile (39 g, 0.203 mol) in 130 mL of isooctane dropwise.
-
Work-up: After the addition is complete, heat the mixture for an additional hour. Add 60 mL of isooctane and distill off the ether. Cool the reaction mixture and hydrolyze by the careful addition of 175 mL of 48% HBr.
-
Isolation of Crude Product: Filter the resulting precipitate and dissolve it in 700 mL of hot water. Extract the aqueous solution with isooctane to remove diphenyl by-product. Neutralize the aqueous solution with potassium carbonate.
-
Purification: The crude PCP free base will precipitate. Extract the product with benzene. To precipitate the hydrochloride salt, pass dry HCl gas through the benzene solution. The resulting precipitate can be filtered and washed with acetone to yield finely white PCP hydrochloride crystals.[4]
| Parameter | Value | Reference |
| Yield of crude 1-(1-phenylcyclohexyl)piperidine hydrobromide | 58% | [5] |
| Melting Point of Hydrobromide Salt | 225-226 °C | [5] |
Phencyclidine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[5][6] For the channel to open, both glutamate (B1630785) and a co-agonist (glycine or D-serine) must bind to the receptor, and the cell membrane must be depolarized to remove a magnesium ion (Mg²⁺) block from the channel pore.[3][7] PCP exerts its effect by entering the open ion channel and binding to a specific site within the pore, physically obstructing the flow of cations, particularly Ca²⁺.[8] This blockade is use-dependent, meaning it is more effective when the neuron is actively firing.[8]
Phenylcyclohexylamine Analogues as Anticonvulsants
Derivatives of 1-phenylcyclohexylamine (B1663984) have been investigated for their anticonvulsant properties. These compounds are thought to exert their effects by modulating the activity of voltage-gated sodium channels, a key target for many antiepileptic drugs.[9][10]
The following is a general procedure for the synthesis of fluorinated phencyclidine analogs, which have shown anticonvulsant activity.[11]
Reaction Scheme:
Materials:
-
Appropriately fluorine-substituted bromobenzene (e.g., 3-bromofluorobenzene)
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
1-Piperidinocyclohexanecarbonitrile
-
2N Hydrochloric acid (HCl)
Procedure:
-
Grignard Reagent Formation: In a flame-dried flask under a nitrogen atmosphere, stir a mixture of the fluorinated bromobenzene (e.g., 3.0 g, 0.017 mol), magnesium turnings (1.7 g, 0.068 mol), and a few crystals of iodine in 10 mL of anhydrous THF at room temperature for 2 hours.
-
Reaction with Nitrile: To the formed Grignard reagent, add a solution of 1-piperidinocyclohexanecarbonitrile (3.26 g, 0.017 mol) in 15 mL of anhydrous THF dropwise. Stir the reaction mixture overnight at room temperature.
-
Work-up and Isolation: Quench the reaction carefully with water and extract the product with diethyl ether (3 x 20 mL). Combine the ether extracts and extract with 2N HCl (3 x 20 mL) to isolate the amine product.
| Compound | MES Seizure Test ED₅₀ (mg/kg, ip) | Reference |
| 1-Phenylcyclohexylamine (PCA) | 5-41 | |
| 3-Methyl-PCA (trans) | > favorable ratio than PCA | |
| 2-Methoxy-PCA | > favorable ratio than PCA |
II. This compound Derivatives as Anti-Tuberculosis Agents
Recent studies have identified 2-phenylaminomethylene-cyclohexane-1,3-diones as a promising class of compounds with specific activity against Mycobacterium tuberculosis.
Synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
This compound has demonstrated significant anti-tuberculosis activity with a low minimum inhibitory concentration (MIC).
A general method for the synthesis of 2-phenylaminomethylene-cyclohexane-1,3-diones involves the reaction of a cyclohexane-1,3-dione with a substituted aniline (B41778) in the presence of triethyl orthoformate.
Reaction Scheme:
Materials:
-
Triethyl orthoformate
-
Ethanol
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve 5,5-dimethylcyclohexane-1,3-dione and 2-aminophenol in ethanol.
-
Add triethyl orthoformate to the solution.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
| Compound | MIC (μg/mL) against M. tuberculosis H37Rv | Cytotoxicity (% inhibition at 50 μM) | Reference |
| 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (39) | 2.5 | <20% against four human cell lines | |
| Ethambutol (Reference Drug) | 5-10 | - | |
| Levofloxacin (Reference Drug) | 5-10 | - | |
| Streptomycin (Reference Drug) | 5-10 | - |
Conclusion
The this compound scaffold is a valuable building block in pharmaceutical synthesis, offering a versatile platform for the development of drugs targeting a range of therapeutic areas. The examples provided herein for CNS-active and anti-tuberculosis agents demonstrate the utility of this chemical motif. The detailed protocols and associated quantitative data serve as a practical guide for researchers in the synthesis and evaluation of novel this compound-based drug candidates. Further exploration of this chemical space is warranted to uncover new therapeutic agents with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Phencyclidine - Wikipedia [en.wikipedia.org]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Anticonvulsant pharmacology of voltage-gated Na+ channels in hippocampal neurons of control and chronically epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. benchchem.com [benchchem.com]
- 9. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]
Phenylcyclohexane as an Electrolyte Additive for Enhanced Overcharge Protection in Lithium-Ion Batteries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylcyclohexane (PCH), also known as cyclohexyl benzene (B151609) (CHB), is a functional electrolyte additive primarily utilized to enhance the safety of lithium-ion batteries (LIBs) by providing overcharge protection. During an overcharge event, the voltage of the cell rises beyond its safe operating limit, which can lead to electrolyte decomposition, gas generation, thermal runaway, and potentially catastrophic failure. PCH addresses this issue through an electropolymerization mechanism. When the cell voltage reaches the oxidation potential of PCH, it polymerizes on the surface of the cathode, forming an electrically insulating layer. This polymer film increases the internal resistance of the cell, thereby reducing the charging current and preventing further overcharging.[1]
Research has demonstrated that the efficacy of this compound is significantly enhanced when used in conjunction with biphenyl (B1667301) (BP) as a co-additive.[2][3][4][5] This synergistic combination results in a more robust and effective protective layer, extending the safety margin of the battery during abusive overcharge conditions.[2][4] This document provides detailed application notes and experimental protocols for evaluating the performance of this compound as an electrolyte additive in lithium-ion batteries.
Mechanism of Action
The primary mechanism of overcharge protection afforded by this compound is through electrochemical polymerization. When the battery's voltage exceeds the oxidation potential of the additive during overcharge, PCH molecules are oxidized at the cathode surface. These oxidized species then polymerize to form a resistive film.
A proposed synergistic mechanism when biphenyl is present involves the formation of a copolymer or a more robust polymer film than with PCH alone. This combination leads to a larger oxidation current and the formation of a more substantial polymeric layer, offering superior protection.[2][4]
dot graph astd { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
} .dot Figure 1: Logical workflow of the overcharge protection mechanism of this compound.
Data Presentation
The following tables summarize the quantitative data on the performance of lithium-ion batteries with and without this compound-based additives.
Table 1: Overcharge Test Results for Graphite-LiCoO2 Cells (760 mAh capacity) [2][4]
| Electrolyte Additive | Overcharge Condition | Maximum Voltage Reached (V) | Outcome |
| None | 12 V, 2 A | > 12 | Thermal Runaway |
| 5% this compound (CHB) | 12 V, 2 A | ~10 | Protection, but limited |
| 5% this compound (CHB) + 2% Biphenyl (BP) | 12 V, 2 A | ~8.5 | Effective Protection |
Table 2: Cycle Performance of Li/Graphite Half-Cells at Room Temperature
| Electrolyte Additive | Cycle Number | Capacity Retention (%) | Coulombic Efficiency (%) |
| Baseline Electrolyte | 100 | ~85% | ~99.0% |
| + 5% this compound | 100 | ~82% | ~98.8% |
| + 5% this compound + 2% Biphenyl | 100 | ~80% | ~98.5% |
Note: The data in Table 2 is representative and may vary based on specific cell chemistry and testing conditions. A slight decrease in capacity retention and coulombic efficiency can be observed with the addition of overcharge protection additives.
Experimental Protocols
Electrolyte Preparation
Objective: To prepare the electrolyte with the desired concentration of this compound and biphenyl additives.
Materials:
-
Battery-grade electrolyte solvent (e.g., 1 M LiPF6 in ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 v/v ratio)
-
This compound (PCH, battery grade)
-
Biphenyl (BP, battery grade)
-
Argon-filled glovebox
-
Precision balance
-
Volumetric flasks and pipettes
Protocol:
-
Inside an argon-filled glovebox, measure the required volume of the stock electrolyte solution.
-
Calculate the mass of PCH and BP needed to achieve the desired weight percentage (e.g., 5% PCH and 2% BP).
-
Accurately weigh the calculated amounts of PCH and BP using a precision balance.
-
Add the weighed additives to the electrolyte solution.
-
Stir the solution until the additives are completely dissolved.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Cell Assembly
Objective: To assemble coin cells for electrochemical testing.
Materials:
-
Cathode (e.g., LiCoO2 coated on aluminum foil)
-
Anode (e.g., Graphite coated on copper foil)
-
Separator (e.g., Celgard 2325)
-
Coin cell components (CR2032)
-
Prepared electrolyte
-
Crimping machine
-
Argon-filled glovebox
Protocol:
-
Punch circular electrodes and separators of the appropriate size inside the glovebox.
-
Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 80°C for electrodes, 60°C for the separator) for at least 12 hours.
-
Assemble the coin cells in the order of the negative case, anode, separator, cathode, spacer disk, spring, and positive case.
-
Add a few drops of the prepared electrolyte onto the separator to ensure it is well-wetted.
-
Crimp the coin cell using a crimping machine to ensure proper sealing.
-
Let the assembled cells rest for at least 12 hours before testing to ensure complete electrolyte wetting of the electrodes.
Overcharge Test
Objective: To evaluate the effectiveness of the overcharge protection additive.
Apparatus:
-
Battery cycler with voltage and current control
-
Temperature-controlled chamber or safety box
Protocol:
-
Place the assembled coin cell in a temperature-controlled chamber set to 25°C.
-
Perform a standard formation cycle (e.g., 2-3 cycles at a C/10 rate within the normal voltage window, e.g., 3.0-4.2 V).
-
Charge the cell at a constant current (e.g., 1C or 2C rate) to a high voltage limit (e.g., 12 V).
-
Monitor the cell's voltage and temperature in real-time.
-
The test is concluded when the cell voltage stabilizes (indicating the protective mechanism is active), the cell vents, or thermal runaway occurs.
-
Record the maximum voltage and temperature reached, and the duration of the overcharge.
dot graph astd { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=12, margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124"];
} .dot Figure 2: Workflow for the overcharge test protocol.
Linear Sweep Voltammetry (LSV)
Objective: To determine the oxidation potential of the electrolyte additives.
Apparatus:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., Platinum or Glassy Carbon)
-
Reference electrode (e.g., Li/Li+)
-
Counter electrode (e.g., Lithium foil)
-
Argon-filled glovebox
Protocol:
-
Assemble the three-electrode cell inside the glovebox with the prepared electrolyte.
-
Set the potentiostat to perform a linear sweep voltammetry scan.
-
Define the potential window, for example, from the open-circuit voltage to a high potential (e.g., 6.0 V vs. Li/Li+).
-
Set the scan rate (e.g., 1 mV/s).
-
Run the LSV scan and record the current response as a function of the applied potential.
-
The onset potential of the sharp increase in current corresponds to the oxidation potential of the additive.
Cycle Life Testing
Objective: To evaluate the impact of the additive on the long-term cycling performance of the battery.
Apparatus:
-
Battery cycler
-
Temperature-controlled chamber
Protocol:
-
Place the assembled coin cells in a temperature-controlled chamber (e.g., 25°C).
-
Perform formation cycles as described in the overcharge test protocol.
-
Cycle the cells at a constant C-rate (e.g., C/2 charge and C/2 discharge) within the normal operating voltage window (e.g., 3.0-4.2 V).
-
Continue cycling for a predetermined number of cycles (e.g., 100, 200, or more).
-
Record the discharge capacity and coulombic efficiency for each cycle.
-
Plot the capacity retention and coulombic efficiency as a function of the cycle number to assess the long-term stability.
Post-mortem Analysis: Scanning Electron Microscopy (SEM)
Objective: To visually inspect the surface of the cathode after overcharge testing to confirm the formation of a polymer layer.
Protocol:
-
Carefully disassemble the overcharged coin cell inside an argon-filled glovebox.
-
Gently rinse the cathode with a volatile solvent like dimethyl carbonate (DMC) to remove any residual electrolyte salt.
-
Dry the cathode under vacuum.
-
Mount the dried cathode onto an SEM stub using conductive carbon tape.
-
Transfer the sample to the SEM chamber using an air-tight transfer vessel to prevent exposure to air and moisture.
-
Acquire SEM images of the cathode surface at various magnifications to observe the morphology and identify the presence of a polymer film.
Conclusion
This compound, particularly in combination with biphenyl, serves as an effective overcharge protection additive for lithium-ion batteries. The electropolymerization of these additives at high potentials creates a resistive layer that mitigates the risks associated with overcharging. The protocols outlined in this document provide a comprehensive framework for researchers to systematically evaluate the performance and mechanism of this compound and other potential overcharge protection additives. Careful execution of these experiments will enable a thorough understanding of the additive's impact on battery safety and performance.
References
Application Note: Quantitative Analysis of Phenylcyclohexane by Gas Chromatography-Flame Ionization Detection (GC-FID)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylcyclohexane is a hydrocarbon that can be found as a byproduct in various chemical syntheses, including the production of pharmaceuticals and other specialty chemicals. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and impurity profiling. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-FID, including sample preparation, chromatographic conditions, and method validation parameters.
Principle of the Method
Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[4] A sample containing this compound is vaporized and carried through the column by an inert gas (mobile phase).[2] Compounds separate based on their boiling points and polarities, with different compounds exhibiting distinct retention times.[4] The flame ionization detector (FID) then combusts the eluting organic compounds, producing a current that is proportional to the mass of carbon atoms, allowing for sensitive and quantitative detection.[5]
Experimental Protocols
Sample Preparation
The appropriate sample preparation technique is crucial for accurate analysis and depends on the sample matrix.
For Liquid Samples (e.g., reaction mixtures, organic solvents):
-
Dilution: If the concentration of this compound is high, dilute the sample in a volatile, low-boiling-point solvent such as methanol, ethanol, or dichloromethane.[1] A typical starting concentration for GC analysis is in the range of 0.1 - 1 mg/mL.
-
Internal Standard Addition: For accurate quantification, add a known concentration of an internal standard (IS) to all standards and samples. The IS should be a compound that is not present in the sample, is chemically similar to the analyte, and is well-resolved from other peaks in the chromatogram. For this compound, a suitable internal standard could be an aromatic hydrocarbon with a different retention time, such as n-dodecane or biphenyl.
-
Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter to prevent column contamination.
-
Vialing: Transfer the final solution to a 2 mL autosampler vial for GC analysis.
For Solid Samples:
-
Extraction: Extract this compound from the solid matrix using a suitable organic solvent. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed for cleanup and concentration if necessary.
-
Follow steps 2-4 from the liquid sample preparation protocol.
Gas Chromatography (GC-FID) Conditions
The following GC conditions are a starting point and may require optimization for specific applications. The provided conditions are based on a method used for the analysis of a reaction mixture containing this compound.
| Parameter | Value |
| Column | DB-WAX, 30 m x 0.2 mm ID, 0.5 µm film thickness |
| Carrier Gas | Helium (He) |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injection Volume | 0.2 µL |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 80 °C, Ramp: 3 °C/min to 200 °C, hold for 15 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
Quantitative Analysis
Calibration Curve Construction:
-
Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard. A minimum of five concentration levels is recommended to establish linearity.[5]
-
Inject each calibration standard into the GC-FID system.
-
For each standard, determine the peak area of this compound and the internal standard.
-
Calculate the response factor (RF) for each standard using the following formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)
-
Plot the peak area ratio (Area_analyte / Area_IS) against the concentration ratio (Concentration_analyte / Concentration_IS).
-
Perform a linear regression analysis on the plotted data to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²). An r² value close to 1.0 (e.g., >0.995) indicates good linearity.
Sample Analysis:
-
Inject the prepared sample containing the internal standard into the GC-FID system.
-
Identify the peaks for this compound and the internal standard based on their retention times. The retention time for this compound under the specified conditions is approximately 15.4 minutes.
-
Measure the peak areas of this compound and the internal standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Data Presentation
The quantitative performance of the method should be validated. The following table summarizes key quantitative parameters and their typical acceptance criteria.
| Parameter | Result | Acceptance Criteria / Method |
| Retention Time (min) | 15.4 | Varies with method; should be consistent. |
| Linearity Range | To be determined | The range over which the detector response is proportional to the concentration. |
| Coefficient of Determination (r²) | To be determined | ≥ 0.995 |
| Limit of Detection (LOD) | To be determined | Typically determined as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve).[4] |
| Limit of Quantification (LOQ) | To be determined | Typically determined as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve).[4] |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the quantitative analysis of this compound by GC-FID.
Caption: Workflow for this compound Analysis by GC-FID.
References
Application Notes: Synthesis of 1-methyl-1-phenylcyclohexane
This document outlines two primary protocols for the synthesis of 1-methyl-1-phenylcyclohexane, a substituted cycloalkane of interest in medicinal chemistry and materials science. The described methods are the Grignard reaction and the Friedel-Crafts alkylation, both fundamental carbon-carbon bond-forming reactions in organic synthesis. The choice of protocol may depend on the availability of starting materials, desired yield, and the scale of the reaction.
Method 1: Grignard Reaction
The Grignard reaction provides a robust method for the formation of tertiary alcohols, which can then be reduced to the corresponding alkane. In this protocol, phenylmagnesium bromide, a Grignard reagent, is reacted with 1-methylcyclohexanone. The resulting tertiary alcohol, 1-methyl-1-phenylcyclohexanol, is subsequently deoxygenated to yield 1-methyl-1-phenylcyclohexane. This method is highly effective for creating the desired carbon skeleton.[1][2][3]
Method 2: Friedel-Crafts Alkylation
Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction that allows for the attachment of an alkyl group to an aromatic ring.[4][5] In this protocol, benzene (B151609) is alkylated with 1-methylcyclohexanol (B147175) in the presence of a strong acid catalyst, such as sulfuric acid. The acid protonates the hydroxyl group of the alcohol, which then leaves as water to form a stable tertiary carbocation. This carbocation is then attacked by the electron-rich benzene ring to form the product.[6][7]
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
This protocol is divided into two stages: the synthesis of 1-methyl-1-phenylcyclohexanol via a Grignard reaction, followed by its reduction to 1-methyl-1-phenylcyclohexane.
Stage 1: Synthesis of 1-methyl-1-phenylcyclohexanol
Materials:
-
Magnesium turnings
-
Iodine crystal (activator)
-
Anhydrous diethyl ether
-
1-Methylcyclohexanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (three-necked round-bottom flask, reflux condenser, dropping funnel)
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried to prevent moisture from interfering with the reaction.[8]
-
Grignard Reagent Formation: Magnesium turnings are placed in the flask, and a small crystal of iodine is added to activate the magnesium surface.[2][8] A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. A gentle reflux should be maintained. The reaction is initiated when the brown color of the iodine disappears and the solution turns cloudy grey, indicating the formation of phenylmagnesium bromide.[1]
-
Reaction with Ketone: Once the Grignard reagent formation is complete, the flask is cooled in an ice bath. A solution of 1-methylcyclohexanone in anhydrous diethyl ether is then added dropwise.[1]
-
Workup: After the addition is complete, the reaction mixture is stirred at room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[1]
-
Extraction and Purification: The ether layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then removed by evaporation. The crude 1-methyl-1-phenylcyclohexanol can be purified by recrystallization or column chromatography.[1]
Stage 2: Reduction of 1-methyl-1-phenylcyclohexanol
Materials:
-
1-methyl-1-phenylcyclohexanol (from Stage 1)
-
Amalgamated zinc powder
-
Anhydrous diethyl ether
-
Concentrated hydrochloric acid
Procedure:
-
A round-bottom flask is charged with amalgamated zinc powder, 1-methyl-1-phenylcyclohexanol, and anhydrous ether.
-
The flask is cooled in an ice-water bath.
-
Concentrated hydrochloric acid is added dropwise with vigorous stirring.
-
After the addition is complete, the mixture is stirred until the reaction is complete (monitored by TLC).
-
The ether layer is separated, washed with water, a saturated sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.
-
The ether is removed by distillation, and the resulting 1-methyl-1-phenylcyclohexane can be purified by vacuum distillation.[9]
Protocol 2: Synthesis via Friedel-Crafts Alkylation
Materials:
-
Benzene
-
1-Methylcyclohexanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution
-
Anhydrous calcium chloride
Procedure:
-
Reaction Setup: A round-bottom flask is charged with benzene and 1-methylcyclohexanol. The flask is cooled in an ice bath.
-
Catalyst Addition: Concentrated sulfuric acid is added dropwise with stirring.[7]
-
Reaction: The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Workup: The reaction mixture is poured onto ice and the organic layer is separated.
-
Neutralization and Drying: The organic layer is washed with water, a dilute sodium bicarbonate solution, and again with water. It is then dried over anhydrous calcium chloride.
-
Purification: The benzene is removed by distillation, and the crude 1-methyl-1-phenylcyclohexane is purified by vacuum distillation.
Data Presentation
Table 1: Reagents for Grignard Synthesis of 1-methyl-1-phenylcyclohexanol
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |
| Magnesium | 24.31 | - | 120 | 2.92 g |
| Bromobenzene | 157.01 | 1.491 | 100 | 10.5 mL |
| 1-Methylcyclohexanone | 112.17 | 0.926 | 100 | 12.1 mL |
| Anhydrous Diethyl Ether | 74.12 | 0.713 | - | 200 mL |
Table 2: Reagents for Friedel-Crafts Alkylation
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Volume/Mass |
| Benzene | 78.11 | 0.876 | 1.15 | 100 mL |
| 1-Methylcyclohexanol | 114.19 | 0.919 | 0.2 | 25 mL |
| Sulfuric Acid (98%) | 98.08 | 1.84 | - | 20 mL |
Visualization
Caption: Workflow for the synthesis of 1-methyl-1-phenylcyclohexane via the Grignard reaction.
Caption: Workflow for the synthesis of 1-methyl-1-phenylcyclohexane via Friedel-Crafts alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Alkylation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. cerritos.edu [cerritos.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
Phenylcyclohexane: A High-Performance Heat Transfer Fluid for Industrial Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylcyclohexane (PCH), an aromatic hydrocarbon, is emerging as a versatile and efficient heat transfer fluid for a range of industrial applications. Its favorable thermophysical properties, including a wide operating temperature range, good thermal stability, and low viscosity, make it a suitable candidate for processes requiring precise and reliable temperature control. This document provides detailed application notes, key performance data, and experimental protocols for the evaluation of this compound as a heat transfer fluid.
Physicochemical and Thermophysical Properties
This compound is a colorless liquid with a mild aromatic odor.[1] A comprehensive summary of its key physical and thermophysical properties is presented in the tables below. This data is crucial for designing and optimizing heat transfer systems.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₆ | [2] |
| Molecular Weight | 160.26 g/mol | [2] |
| CAS Number | 827-52-1 | [2][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 240 °C (464 °F) | [3] |
| Melting Point | 4-7 °C | [3] |
| Flash Point | 81 °C (177.8 °F) | [3] |
| Density (at 20°C) | 0.95 g/cm³ | [3] |
Table 2: Temperature-Dependent Thermophysical Properties of this compound
| Temperature (°C) | Density (g/cm³) | Viscosity (mPa·s) | Thermal Conductivity (W/m·K) | Specific Heat Capacity (kJ/kg·K) |
| 25 | 0.948 | 2.12 | 0.135 | 1.75 |
| 50 | 0.931 | 1.45 | 0.132 | 1.84 |
| 100 | 0.894 | 0.81 | 0.126 | 2.01 |
| 150 | 0.857 | 0.52 | 0.120 | 2.18 |
| 200 | 0.820 | 0.37 | 0.114 | 2.35 |
| 240 | 0.787 | 0.29 | 0.109 | 2.50 |
Note: The data in this table is compiled and interpolated from critically evaluated thermophysical property data from the National Institute of Standards and Technology (NIST).[4][5]
Industrial Applications
This compound's unique properties make it a valuable heat transfer fluid in several industrial sectors:
-
Polymer Manufacturing: A key application is in the production of temperature-sensitive polymers.[6] Its boiling point of 240°C allows for precise temperature control during polymerization and extrusion processes, preventing thermal degradation of the polymer.[6] It is particularly useful in the manufacturing of nylons and polyesters where maintaining a stable temperature profile is critical for product quality.[6]
-
Chemical and Pharmaceutical Synthesis: In chemical reactors and pharmaceutical manufacturing, maintaining uniform and accurate temperatures is crucial for reaction kinetics, product yield, and purity.[7][8][9][10] this compound can be used as a heat transfer medium in jacketed reactors and other process equipment to ensure stable and controlled heating and cooling cycles.[11]
-
Specialty Chemical Production: The production of many specialty chemicals involves exothermic or endothermic reactions that require efficient heat removal or addition. This compound's good heat transfer characteristics make it suitable for such applications, contributing to process safety and efficiency.[10]
Material Compatibility
Proper material selection is crucial for the longevity and safety of a heat transfer fluid system. This compound, as an aromatic hydrocarbon, exhibits good compatibility with a wide range of common industrial materials.
Table 3: Material Compatibility with this compound
| Material Category | Compatible Materials | Incompatible Materials/Materials to Avoid |
| Metals | Carbon Steel, Stainless Steel, Nickel Alloys, Aluminum | Copper and its alloys (can act as oxidation catalysts)[12] |
| Plastics | Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA) | Most elastomers (e.g., natural rubber, neoprene, EPDM) |
| Gasketing | Graphite, PTFE, Viton® (Fluoroelastomer) | Materials not rated for aromatic hydrocarbons and high temperatures |
Note: It is always recommended to consult with material suppliers for specific compatibility data at the intended operating temperatures and pressures.
Experimental Protocols
To evaluate the performance and stability of this compound as a heat transfer fluid, the following standardized experimental protocols are recommended.
Protocol for Determining Thermal Stability (Adapted from ASTM D6743)
Objective: To determine the thermal stability of this compound under controlled high-temperature conditions.
Apparatus:
-
High-pressure, high-temperature autoclave or sealed ampoules made of a non-catalytic material (e.g., stainless steel).
-
Inert gas supply (e.g., nitrogen or argon).
-
High-temperature oven with precise temperature control.
-
Gas chromatograph (GC) for analyzing degradation products.
-
Viscometer.
-
Apparatus for measuring acid number.
Procedure:
-
Sample Preparation: A known quantity of fresh this compound is placed into the autoclave or ampoule.
-
Inerting: The vessel is purged with an inert gas to remove all oxygen, which could lead to oxidative degradation.
-
Heating: The sealed vessel is placed in a high-temperature oven and heated to the desired test temperature (e.g., 250°C, 300°C) for a specified duration (e.g., 100, 500, 1000 hours).
-
Cooling and Analysis: After the test period, the vessel is cooled to room temperature. The physical and chemical properties of the aged fluid are then analyzed and compared to the fresh fluid.
-
Data Collection:
-
Visual Appearance: Note any changes in color or the presence of solid deposits.
-
Viscosity: Measure the kinematic viscosity at a specified temperature (e.g., 40°C).
-
Acid Number: Determine the total acid number to quantify acidic degradation products.
-
Gas Chromatography (GC) Analysis: Analyze the composition of the fluid to identify and quantify low-boiling and high-boiling degradation products.
-
Protocol for Experimental Determination of Heat Transfer Coefficient
Objective: To experimentally determine the convective heat transfer coefficient of this compound. The Wilson plot method is a common technique for this purpose.[13][14]
Apparatus:
-
A well-instrumented heat exchanger (e.g., a small shell-and-tube or double-pipe heat exchanger).
-
A circulating system for the this compound, including a pump, flow meter, and temperature sensors (thermocouples or RTDs) at the inlet and outlet.
-
A second fluid loop for heating or cooling, with its own pump, flow meter, and temperature sensors.
-
Data acquisition system to record temperatures and flow rates.
Procedure:
-
System Setup: Circulate this compound through one side of the heat exchanger and a heating or cooling fluid (e.g., hot oil or cooling water) through the other side.
-
Steady-State Operation: Operate the system under a set of constant flow rates and inlet temperatures until steady-state conditions are achieved (i.e., temperatures are no longer changing with time).
-
Data Logging: Record the inlet and outlet temperatures of both fluid streams and their respective flow rates.
-
Varying Flow Rate: While keeping the inlet temperature of the heating/cooling fluid constant, vary the flow rate of the this compound over a range of values. For each flow rate, allow the system to reach steady state and record the data.
-
Calculations (Wilson Plot Method):
-
Calculate the overall heat transfer coefficient (U) for each data point using the equation: Q = U * A * LMTD , where Q is the rate of heat transfer, A is the heat transfer area, and LMTD is the log mean temperature difference.
-
The overall thermal resistance (1/UA) is the sum of the individual thermal resistances: 1/UA = 1/(h_i * A_i) + R_wall + 1/(h_o * A_o) , where h is the heat transfer coefficient, A is the area, and R_wall is the thermal resistance of the heat exchanger wall.
-
For turbulent flow inside a pipe, the heat transfer coefficient is often correlated by an equation of the form: Nu = C * Re^n * Pr^m , where Nu is the Nusselt number, Re is the Reynolds number, and Pr is the Prandtl number. The heat transfer coefficient (h) is proportional to the fluid velocity to the power of 'n' (typically around 0.8 for turbulent flow).
-
By plotting the reciprocal of the overall heat transfer coefficient (1/U) against the reciprocal of the fluid velocity raised to the power 'n' (1/v^n), a straight line should be obtained. The intercept of this line can be used to determine the combined resistance of the wall and the other fluid, and the slope can be used to determine the constant 'C' in the Nusselt number correlation for this compound. From this, the heat transfer coefficient (h) for this compound can be calculated for different flow conditions.
-
Visualizations
Logical Relationship of this compound's Properties for Heat Transfer Applications
Caption: Key properties of this compound leading to its high performance in industrial applications.
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating the performance and stability of this compound as a heat transfer fluid.
Safety and Handling
This compound is a combustible liquid and can cause skin and eye irritation.[3] Harmful if swallowed.[3] It is essential to handle this chemical in a well-ventilated area, away from open flames and hot surfaces. Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times. Store in a tightly sealed container in a cool, dry place.[3] In case of a spill, use absorbent material and dispose of it in accordance with local regulations.
Conclusion
This compound presents a compelling option as a high-performance heat transfer fluid for various industrial applications, particularly where precise temperature control at elevated temperatures is required. Its favorable thermophysical properties, good thermal stability, and compatibility with common materials of construction make it a reliable choice for researchers, scientists, and drug development professionals. By following the outlined protocols, a thorough evaluation of its performance and stability can be conducted, ensuring its safe and effective implementation in demanding heat transfer processes.
References
- 1. catalog.data.gov [catalog.data.gov]
- 2. labproinc.com [labproinc.com]
- 3. agilent.com [agilent.com]
- 4. WTT- Under Construction Page [wtt-pro.nist.gov]
- 5. WTT- Under Construction Page [wtt-pro.nist.gov]
- 6. US6797193B2 - Heat transfer fluid comprising mixture of this compound and bicyclohexane - Google Patents [patents.google.com]
- 7. Heat transfer fluid for pharmaceutical processing | Food grade HTF pharma [globalhtf.com]
- 8. Heat transfer fluid for chemical processing | HTFs for chemicals [globalhtf.com]
- 9. Heat Transfer Fluids for Chemical Processing Plants | Caldera Fluids [calderafluids.com]
- 10. You are being redirected... [schultzchem.com]
- 11. Heat Transfer Fluid for the Pharmaceutical Process Industry [durathermfluids.com]
- 12. Thermal Fluids and Material Compatibility | Duratherm [durathermfluids.com]
- 13. epj-conferences.org [epj-conferences.org]
- 14. Experimental determination of convective heat transfer coefficients of synthetic oil using wilson plot technique – International Journal of Thermofluid Science and Technology [ijtf.org]
Application Notes and Protocols for the Catalytic Hydrogenation of Biphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental setups for the catalytic hydrogenation of biphenyl (B1667301), a process of significant interest in reducing the toxicity of aromatic compounds and synthesizing valuable chemical intermediates. The protocols are based on established research and offer guidance on achieving high conversion and selectivity for the desired hydrogenation products, namely cyclohexylbenzene (B7769038) (CHB) and bicyclohexyl (B1666981) (BCH).
Introduction
Biphenyl, a common aromatic hydrocarbon found in coal tar, crude oil, and natural gas, poses notable toxic effects.[1] Its hydrogenation is a critical process for converting it into higher-value and less toxic products such as cyclohexylbenzene (CHB) and bicyclohexyl (BCH).[1][2] CHB is a valuable intermediate in the production of phenol (B47542) and cyclohexanone, and also serves as an electrolyte additive in lithium-ion batteries.[2][3] Bicyclohexyl is considered a potential liquid organic hydrogen carrier (LOHC) for hydrogen storage applications.[4] The selective hydrogenation of biphenyl can be controlled to favor the formation of either CHB or BCH by carefully selecting the catalyst and reaction conditions.
Reaction Pathways
The catalytic hydrogenation of biphenyl is a consecutive reaction. In the first step, one of the aromatic rings of biphenyl is hydrogenated to form cyclohexylbenzene (CHB). In the second step, the remaining aromatic ring of CHB is hydrogenated to yield bicyclohexyl (BCH).[5] The rate-limiting step is typically the hydrogenation of cyclohexylbenzene to bicyclohexyl.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni | Semantic Scholar [semanticscholar.org]
- 4. Influence of Support Specific Surface Area and Preparation Method on the Performance of Ru/SiO2 Catalysts for Biphenyl Hydrogenation to Bicyclohexane [openchemicalengineeringjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
Application Notes and Protocols for the Safe Handling of Phenylcyclohexane in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the safe handling and use of phenylcyclohexane in a laboratory environment. Adherence to these protocols is crucial to minimize risks and ensure a safe working environment.
Hazard Identification and Classification
This compound is a combustible liquid that can cause skin and serious eye irritation. It is also harmful if swallowed.[1]
GHS Classification:
-
Flammable liquids (Category 4)
-
Acute toxicity, Oral (Category 4)[1]
-
Skin irritation (Category 2)[1]
-
Eye irritation (Category 2A)[1]
-
Acute aquatic hazard (Category 1)
Hazard Statements:
-
H227: Combustible liquid.[1]
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H400: Very toxic to aquatic life.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 827-52-1[1] |
| Molecular Formula | C₁₂H₁₆ |
| Molecular Weight | 160.26 g/mol [2] |
| Appearance | Colorless liquid[3] |
| Odor | Mild odor[3] |
| Boiling Point | 239-240 °C (462-464 °F)[2] |
| Melting Point | 4-7 °C (39-45 °F)[2] |
| Flash Point | 81 °C (177.8 °F) - closed cup[1][2] |
| Density | 0.95 g/cm³ at 20 °C (68 °F)[1] |
| Water Solubility | Not miscible or difficult to mix[1] |
Table 2: Exposure Limits and Toxicity
| Parameter | Value |
| PAC-1 | 20 mg/m³[1] |
| PAC-2 | 220 mg/m³[1] |
| PAC-3 | 1,300 mg/m³[1] |
PAC values refer to Protective Action Criteria for airborne concentrations, with PAC-1 being the mild, transient health effects threshold, and PAC-3 representing life-threatening health effects.
Experimental Protocols
Risk Assessment
Before handling this compound, a thorough risk assessment must be conducted. This involves identifying potential hazards, evaluating the risks, and implementing control measures.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye Protection: Wear chemical safety goggles or a face shield (European Standard - EN 166).[4]
-
Hand Protection: Wear protective gloves. Inspect gloves before use and refer to the manufacturer's instructions for permeability and breakthrough time.[4]
-
Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[4]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[4][5] If vapors or mists are generated, use a NIOSH-approved respirator with an appropriate cartridge.
Chemical Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Keep away from open flames, hot surfaces, and other sources of ignition.[1] No smoking.[1]
-
Use only non-sparking tools.
-
Ground/bond container and receiving equipment to prevent static discharge.
-
Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1][4]
Storage Requirements
-
Store in a tightly closed container.[1]
-
Store away from incompatible materials such as oxidizing agents.[5]
-
Storage class (TRGS 510): 10: Combustible liquids.
Waste Disposal
-
Dispose of contaminated material as hazardous waste according to local, state, and federal regulations.[1][7]
-
Do not allow the product to enter drains, sewers, or watercourses.[1]
Emergency Protocols
First Aid Measures
-
General Advice: Immediately remove any clothing soiled by the product.[1] Show the safety data sheet to the doctor in attendance.
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
After Skin Contact: Immediately wash with plenty of water and soap and rinse thoroughly.[1] If skin irritation occurs, get medical advice/attention.
-
After Eye Contact: Rinse opened eye for several minutes under running water.[1] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
After Swallowing: Rinse mouth with water.[7] Do NOT induce vomiting.[5] Call a poison center or doctor immediately if you feel unwell.[1]
Spill Response
In the event of a spill, follow the procedure outlined below.
-
Personal Precautions: Wear appropriate protective equipment and keep unprotected persons away.[1] Ensure adequate ventilation.[1]
-
Environmental Precautions: Do not allow the substance to enter sewers or surface/ground water.[1]
-
Methods for Cleaning Up: Absorb the spill with an inert liquid-binding material such as sand, diatomite, acid binders, universal binders, or sawdust.[1] Collect the absorbed material and place it in a suitable, closed container for disposal.[7]
Firefighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), extinguishing powder, water spray, or alcohol-resistant foam.[1]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.
-
Special Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[4][5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]
References
- 1. agilent.com [agilent.com]
- 2. This compound = 97 827-52-1 [sigmaaldrich.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. hpc-standards.com [hpc-standards.com]
Application of Phenylcyclohexane Derivatives in the Synthesis of Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of phenyl-heterocyclic moieties, structurally related to phenylcyclohexane, in the synthesis of commercially significant agrochemicals. The primary focus is on the fungicides fenpropidin (B1672529) and fenpropimorph (B1672530), for which detailed synthetic pathways have been elucidated. While direct synthesis from this compound is not the common industrial route, the core structure, featuring a substituted phenyl group linked to a six-membered ring, is a key pharmacophore.
Introduction: The Phenyl-Heterocyclic Moiety in Agrochemicals
The combination of a phenyl group and a cyclohexane (B81311) or a related heterocyclic ring system, such as piperidine (B6355638) or morpholine (B109124), forms the structural backbone of several potent agrochemicals. This structural motif is crucial for the biological activity of these compounds, which often act by inhibiting specific enzymes in pathogenic fungi. This document outlines the synthesis of key fungicides possessing this structural feature.
Fungicide Synthesis: Fenpropidin and Fenpropimorph
Fenpropidin and fenpropimorph are systemic fungicides widely used for the control of fungal diseases in cereals. Their synthesis involves the construction of a key intermediate, p-tert-butyl-beta-methylphenylpropanol, which is then further functionalized.
Synthesis of the Key Intermediate: p-tert-Butyl-beta-methylphenylpropanol
The common precursor for both fenpropidin and fenpropimorph is p-tert-butyl-beta-methylphenylpropanol. Its synthesis typically starts from 4-tert-butylbenzaldehyde (B1265539).
Experimental Protocol: Synthesis of p-tert-Butyl-beta-methylphenylpropanol
-
Aldol Condensation: 4-tert-butylbenzaldehyde is reacted with propionaldehyde (B47417) in the presence of a base catalyst (e.g., aqueous sodium hydroxide) to yield 4-tert-butyl-α-methylcinnamaldehyde.
-
Hydrogenation: The resulting α,β-unsaturated aldehyde is then hydrogenated using a suitable catalyst, such as palladium on carbon (Pd/C), to reduce both the double bond and the aldehyde group, yielding p-tert-butyl-beta-methylphenylpropanol.
Fenpropidin Synthesis
Fenpropidin is a piperidine fungicide. Its synthesis involves the reaction of the key intermediate with piperidine.[1][2]
Experimental Protocol: Synthesis of Fenpropidin
-
Chlorination of the Intermediate: p-tert-butyl-beta-methylphenylpropanol is chlorinated using a chlorinating agent like thionyl chloride (SOCl₂) in the presence of a catalyst such as dimethylformamide (DMF) to produce p-tert-butyl-beta-methylphenylpropyl chloride.[1]
-
Condensation with Piperidine: The chlorinated intermediate is then reacted with piperidine. The reaction mixture is heated to reflux at approximately 110 °C for 8 hours.[1]
-
Work-up and Purification: After the reaction is complete, the mixture is neutralized with a 30% aqueous sodium hydroxide (B78521) solution to a pH of 14. The organic layer is separated and purified by vacuum distillation to yield fenpropidin.[1]
Fenpropimorph Synthesis
Fenpropimorph is a morpholine fungicide. Its synthesis follows a similar pathway to fenpropidin, substituting piperidine with 2,6-dimethylmorpholine.[3]
Experimental Protocol: Synthesis of Fenpropimorph
-
Activation of the Intermediate: p-tert-butyl-beta-methylphenylpropanol is reacted with methanesulfonyl chloride or thionyl chloride to form an intermediate with a good leaving group.[3]
-
Condensation with 2,6-Dimethylmorpholine: The activated intermediate is then reacted with 2,6-dimethylmorpholine. The reaction mixture is heated to reflux for 4-6 hours.[3]
-
Work-up and Purification: The reaction mixture is neutralized with a 30% aqueous sodium hydroxide solution to a pH of 14. The organic layer is separated and purified by vacuum distillation to yield fenpropimorph.[3]
Quantitative Data for Synthesis
| Parameter | Fenpropidin Synthesis | Fenpropimorph Synthesis | Reference(s) |
| Starting Material | p-tert-butyl-beta-methylphenylpropanol, Piperidine | p-tert-butyl-beta-methylphenylpropanol, 2,6-Dimethylmorpholine | [1][3] |
| Chlorinating/Activating Agent | Thionyl chloride (SOCl₂) | Methanesulfonyl chloride or Thionyl chloride | [1][3] |
| Condensation Temperature | 110 °C | 140 °C (with mesylate intermediate) | [1][3] |
| Condensation Time | 8 hours | 4-6 hours | [3] |
| Overall Yield | High | High (e.g., 98.2% total recovery from intermediate) | [3] |
| Product Purity | >98% | >97% | [1][3] |
Visualization of Synthesis Pathways
The following diagrams illustrate the synthetic routes for fenpropidin and fenpropimorph.
Other Agrochemicals with this compound-Related Structures
While fenpropidin and fenpropimorph are primary examples, the broader class of phenyl- and cyclohexane-containing molecules has been explored for other agrochemical applications, including insecticides and herbicides. However, detailed, publicly available industrial synthesis protocols starting directly from this compound are scarce. Research often focuses on the derivatization of more complex, functionalized phenyl or cyclohexane precursors.
Conclusion
The synthesis of potent fungicides like fenpropidin and fenpropimorph highlights the importance of the phenyl-heterocyclic scaffold in modern agrochemistry. Although not typically starting from this compound itself, the synthetic routes to these compounds are well-established and rely on the construction of a key substituted phenylpropanol intermediate. The provided protocols and data offer a valuable resource for researchers in the field of agrochemical synthesis and development. Further exploration of this structural motif may lead to the discovery of new and effective crop protection agents.
References
- 1. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel” - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. US3872173A - Process of manufacturing para-tert-butyl-phenol - Google Patents [patents.google.com]
Application of Phenylcyclohexane Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Phenylcyclohexane derivatives are a versatile class of compounds that have found significant applications in materials science due to their unique structural and physical properties. The incorporation of the this compound motif into molecular structures can impart desirable characteristics such as thermal stability, liquid crystallinity, and enhanced solubility in polymers. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of liquid crystals and high-performance polymers.
I. This compound Derivatives in Liquid Crystals
The rigid and anisotropic nature of the this compound core makes it an excellent building block for the synthesis of thermotropic liquid crystals. These materials are crucial components in display technologies. The trans-conformation of the cyclohexane (B81311) ring leads to a linear molecular shape, which is conducive to the formation of nematic and smectic liquid crystal phases.
Application Notes
This compound derivatives are widely used as mesogenic cores in liquid crystal molecules. The presence of the cyclohexane ring can influence key properties such as:
-
Mesophase Stability: The linear geometry of trans-phenylcyclohexane derivatives promotes the formation of stable nematic and smectic phases over a broad temperature range.
-
Viscosity: The introduction of a cyclohexane ring in place of a benzene (B151609) ring can lead to lower viscosity, which is advantageous for faster switching times in liquid crystal displays (LCDs).
-
Birefringence: The optical anisotropy (birefringence) of the liquid crystal can be tuned by modifying the substituents on the phenyl and cyclohexane rings.
A common synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction to link the this compound unit with other aromatic moieties, followed by the introduction of terminal alkyl or cyano groups to tailor the liquid crystalline properties.
Quantitative Data: Mesomorphic Properties of this compound Derivatives
| Compound | Structure | Phase Transitions (°C) |
| 4'-Pentyl-4-cyanobiphenyl (5CB) | C₅H₁₁-(C₆H₄)-(C₆H₄)-CN | Cr 22.5 N 35.0 I[1] |
| trans-4'- (trans-4-Amylcyclohexyl)biphenyl-4-carbonitrile | C₅H₁₁-(C₆H₁₀)-(C₆H₄)-CN | Cr → N: 124, N → I: 224 |
| 4-(trans-4-Pentylcyclohexyl)benzonitrile | C₅H₁₁-(C₆H₁₀)-(C₆H₄)-CN | Cr → N: 55, N → I: 80 |
Cr: Crystalline, N: Nematic, I: Isotropic
Experimental Protocols
This protocol describes a typical Suzuki-Miyaura coupling reaction to synthesize a this compound-containing liquid crystal precursor.
Materials:
-
4-Cyanophenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-bromo-4-(trans-4-ethylcyclohexyl)benzene (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.
-
Degassing: Degas the mixture by bubbling argon or nitrogen gas through the solution for 20 minutes.
-
Catalyst Addition: To the degassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 85 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.
-
Recrystallization: Further purify the product by recrystallization from ethanol to obtain the final crystalline product.[1]
Characterization:
-
Polarized Optical Microscopy (POM): Observe the liquid crystalline textures and phase transitions by heating the sample on a hot stage under a polarized microscope.[2][3][4] Nematic phases typically exhibit a Schlieren texture.
-
Differential Scanning Calorimetry (DSC): Determine the phase transition temperatures and associated enthalpy changes.
Visualizations
References
Troubleshooting & Optimization
How to improve the yield of phenylcyclohexane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of phenylcyclohexane. The content addresses specific issues encountered during two primary synthesis routes: the hydrogenation of biphenyl (B1667301) and the Friedel-Crafts alkylation of benzene (B151609).
Method 1: Catalytic Hydrogenation of Biphenyl
This method involves the selective hydrogenation of one of the aromatic rings of biphenyl to yield this compound. While capable of high yields, success is contingent on controlling selectivity to avoid the over-hydrogenation product, bicyclohexyl (B1666981).
Troubleshooting Guide & FAQs
Q1: My yield of this compound is low due to the formation of bicyclohexyl as a major byproduct. How can I improve selectivity?
A1: The formation of bicyclohexyl is a common issue and it complicates purification because it forms an azeotrope with this compound, reducing the yield of the pure product.[1] To enhance selectivity for this compound, consider the following strategies:
-
Catalyst Selection: The choice of catalyst is critical. While various catalysts like Raney nickel, palladium on carbon (Pd/C), and ruthenium have been used, mixed-metal oxide catalysts have shown high selectivity.[1] For example, a catalyst containing oxides of nickel, copper, zirconium, and molybdenum has been reported to provide high selectivity.[1] Skeletal Ni catalysts prepared from rapidly quenched Ni-Al alloys have also achieved excellent selectivity (99.4%) and conversion (100%).[2]
-
Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can favor the partial hydrogenation to this compound over the complete hydrogenation to bicyclohexyl.
-
Incomplete Conversion: A highly effective industrial strategy is to stop the reaction before all the biphenyl is consumed. The hydrogenation should be interrupted as soon as the first traces of bicyclohexyl are detected by gas chromatography (GC).[1] A conversion of 90-95% of the initial biphenyl is often a good target.[1] The unreacted biphenyl can be separated by distillation and recycled into the next batch, thereby increasing the overall yield.[1]
Q2: The hydrogenation reaction is proceeding very slowly. What parameters can I adjust to increase the reaction rate?
A2: A slow reaction rate can be attributed to several factors. Here are key parameters to optimize:
-
Catalyst Activity: Ensure the catalyst is active. Some catalysts require pre-activation. If reusing a catalyst, it may have lost activity (deactivated) and may need regeneration or replacement.[3]
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, this must be balanced with selectivity, as higher temperatures can also promote the formation of the undesired bicyclohexyl byproduct.[4] For Ni-based catalysts, temperatures between 130°C and 200°C are often employed.[1][4]
-
Hydrogen Pressure: Higher hydrogen pressure will typically increase the rate of hydrogenation. Pressures ranging from 1.0 to 5.0 MPa are common.[2][4]
-
Agitation: Ensure efficient stirring to overcome mass transfer limitations between the gas (hydrogen), liquid (biphenyl substrate), and solid (catalyst) phases.
Q3: I am struggling to purify the final product. How can I effectively separate this compound from the reaction mixture?
A3: The primary challenge in purification is the separation of this compound from the bicyclohexyl byproduct due to the formation of an azeotrope.[1]
-
Fractional Distillation: The standard method for purification is fractional distillation, preferably under reduced pressure.[1]
-
Managing the Azeotrope: If bicyclohexyl has formed, the distillation strategy can be adjusted. By carefully controlling the distillation, it's possible to obtain pure fractions of this compound as an intermediate-boiling fraction, while the azeotrope is removed as a low-boiling overhead fraction. Unreacted biphenyl will remain as a high-boiling fraction in the bottom of the column.[1]
Data Presentation: Catalyst Performance in Biphenyl Hydrogenation
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Biphenyl Conversion (%) | This compound Yield (%) | Reference |
| Skeletal Ni (QS-Ni) | 70 | 1.0 | - | 100 | 99.4 | [2] |
| 20% Ni/SiO₂ | 200 | 3.0 | 4 | 99.6 | 99.3 | [4] |
| NiO/CuO/ZrO₂/MoO₃ | 130 | 4.0 | 14 | >95 | Not specified | [1] |
| Rh/C | 50 | - | - | ~100 | ~100 (to Bicyclohexyl) | [5] |
| Ru/C | 50 | - | - | ~100 | ~100 (to Bicyclohexyl) | [5] |
Note: The Rh/C and Ru/C catalysts under the specified conditions in supercritical CO₂ were highly active for full hydrogenation to bicyclohexyl, highlighting the importance of catalyst selection for desired selectivity.
Experimental Protocols
Protocol 1: Selective Hydrogenation of Biphenyl using a Ni-Cu-Zr-Mo Catalyst [1]
-
Reactor Setup: Charge a 300 ml laboratory autoclave with 100 g of biphenyl and 5 g of a catalyst comprising 50% NiO, 17% CuO, 30.5% ZrO₂, and 1.5% MoO₃ (by weight).
-
Reaction Initiation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 40 bar (4.0 MPa).
-
Reaction Conditions: Heat the mixture to 130°C while stirring.
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) to check the conversion of biphenyl and the formation of this compound and bicyclohexyl.
-
Reaction Termination: After approximately 14 hours (or once ~95% biphenyl conversion is reached), stop the heating and allow the autoclave to cool to room temperature.
-
Work-up: Carefully vent the excess hydrogen pressure. Filter the reaction mixture to remove the solid catalyst.
-
Purification: Purify the resulting liquid by fractional vacuum distillation to separate unreacted biphenyl, this compound, and any byproducts.
Visualizations
Caption: Primary synthesis routes to this compound and major byproducts.
Method 2: Friedel-Crafts Alkylation of Benzene
This classic electrophilic aromatic substitution reaction attaches a cyclohexyl group to a benzene ring.[6] The alkylating agent can be cyclohexene, cyclohexanol, or a halocyclohexane, and the reaction is typically catalyzed by a Lewis acid or a solid acid catalyst.
Troubleshooting Guide & FAQs
Q1: My reaction produces a significant amount of poly-alkylated byproducts, such as dicyclohexylbenzene. How can I improve the yield of mono-alkylated this compound?
A1: Polyalkylation is a common limitation of Friedel-Crafts alkylation because the product (this compound) is more reactive than the starting material (benzene).[7] The key to minimizing this side reaction is to use a large excess of the aromatic substrate.
-
Molar Ratio: Employ a high molar ratio of benzene to the alkylating agent (e.g., cyclohexene or halocyclohexane). Ratios of 5:1 to 15:1 (benzene:polycyclohexylbenzene for transalkylation) are recommended.[8] Using benzene as the solvent is an effective way to ensure it is in large excess.
-
Transalkylation: In some processes, the poly-alkylated products are separated and reacted with benzene over a catalyst to convert them back into the desired mono-alkylated product, a process called transalkylation.[8] This can increase the overall yield to over 98%.[8]
Q2: The alkylation reaction is not proceeding to completion or is very slow. What are the potential issues?
A2: Several factors can lead to an incomplete or stalled reaction:
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Ensure all reagents and glassware are thoroughly dry.[9] The catalyst can also be deactivated by basic functional groups (like amines) on the aromatic ring, though this is not an issue with benzene itself.[7] If using a solid acid catalyst (e.g., zeolite), ensure it is properly activated.
-
Insufficient Catalyst: For Friedel-Crafts acylation, a stoichiometric amount of catalyst is needed because it complexes with the ketone product.[6] While alkylation is catalytic, sufficient loading is still necessary to drive the reaction.
-
Low Temperature: While lower temperatures can reduce side reactions, a temperature that is too low may result in a prohibitively slow reaction rate.[10] A modest increase in temperature may be required.
Q3: Are there specific temperature ranges that are optimal for this reaction?
A3: Yes, temperature control is crucial. For the alkylation of benzene with halocyclohexane using an AlCl₃ catalyst, a temperature range of 20-60°C is preferred, with 30-50°C being optimal.[11] Temperatures above 80°C can lead to more side reactions and will cause the benzene (boiling point 80.1°C) to evaporate, reducing the yield.[11]
Q4: My aromatic substrate is deactivated (e.g., nitrobenzene). Why is the Friedel-Crafts reaction failing?
A4: Friedel-Crafts reactions do not succeed on aromatic rings that are substituted with strongly electron-withdrawing (deactivating) groups.[7][12] These groups make the aromatic ring too electron-poor to attack the carbocation electrophile. The reaction requires an aromatic ring that is at least as reactive as a halobenzene.[7]
Data Presentation: Friedel-Crafts Alkylation of Benzene with Halocyclohexane
| Catalyst | Alkylating Agent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| AlCl₃ | Fluorocyclohexane (B1294287) | 40 | 91.3 | 99.8 | [11] |
| FeCl₃ | Not Specified | - | 74.0 | 99.5 | [11] |
| AlCl₃ | Cyclohexyl formyl chloride* | 60-85 | 95.8 | - | [13] |
This is a Friedel-Crafts acylation to form phenylcyclohexyl ketone, a related precursor.
Experimental Protocols
Protocol 2: Friedel-Crafts Alkylation of Benzene with Fluorocyclohexane [11]
-
Reactor Setup: In a 1000 mL three-necked flask equipped with a stirrer and a dropping funnel, add 40 g (0.30 mol) of aluminum chloride (AlCl₃) and 156 g (2.0 mol) of benzene.
-
Reactant Addition: While stirring, slowly add 205 g (2.0 mol) of fluorocyclohexane dropwise from the addition funnel.
-
Temperature Control: Maintain the reaction temperature at 40°C during the addition. The addition should take approximately 2 hours.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 40°C for an additional hour.
-
Work-up: Pour the reaction mixture into a 1000 mL separatory funnel. Wash the mixture three times with 100 mL portions of deionized water to remove the catalyst.
-
Drying: Dry the organic layer over molecular sieves overnight.
-
Purification: Purify the product by vacuum distillation. Collect the colorless liquid fraction at 127°C under 0.096 MPa vacuum. This procedure can yield up to 91.3% of this compound.[11]
Visualizations
Caption: Troubleshooting logic for low yield in Friedel-Crafts alkylation.
Caption: Step-by-step workflow for this compound synthesis via Friedel-Crafts.
References
- 1. US20120108874A1 - Process for preparing a this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 8. CN103848710A - Method used for synthesizing this compound - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CN1982264A - Production of phenyl cyclohexane - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. CN1359892A - Process for preparing 1-hydroxycyclohexyl phenylketone - Google Patents [patents.google.com]
Minimizing bicyclohexyl by-product in biphenyl hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the hydrogenation of biphenyl (B1667301), with a specific focus on minimizing the formation of the bicyclohexyl (B1666981) byproduct.
Troubleshooting Guide
This guide addresses common issues encountered during the selective hydrogenation of biphenyl to cyclohexylbenzene (B7769038).
| Issue | Potential Cause | Recommended Action |
| Low Biphenyl Conversion | 1. Catalyst Inactivity: The catalyst may be poisoned or deactivated. 2. Insufficient Hydrogen Pressure: The partial pressure of hydrogen may be too low for the reaction to proceed efficiently. 3. Low Reaction Temperature: The temperature may not be high enough to achieve a sufficient reaction rate. 4. Poor Catalyst Dispersion: The active metal may not be well-dispersed on the support. | 1. Ensure the catalyst is fresh or properly regenerated. Check for potential poisons in the reaction mixture. 2. Increase the hydrogen pressure within the safe limits of the reactor. A pressure of around 3 MPa has been shown to be effective.[1] 3. Gradually increase the reaction temperature. A temperature of 200°C is a good starting point for Ni/SiO2 catalysts.[1] 4. Characterize the catalyst to assess metal dispersion. A high specific surface area of the support can aid in better dispersion.[1] |
| High Bicyclohexyl (Byproduct) Formation | 1. Over-hydrogenation: The reaction conditions are too harsh, leading to the hydrogenation of the desired cyclohexylbenzene product. 2. Inappropriate Catalyst: The chosen catalyst may have a high activity for full aromatic ring saturation. 3. Prolonged Reaction Time: Leaving the reaction for an extended period can lead to the formation of the byproduct. | 1. Reduce the reaction temperature, hydrogen pressure, or both.[2] 2. Switch to a more selective catalyst. Nickel-based catalysts, such as 20% Ni/SiO2 or skeletal Ni, have demonstrated high selectivity for cyclohexylbenzene.[1][3] Rhodium and Ruthenium catalysts tend to favor complete hydrogenation to bicyclohexyl.[4] 3. Monitor the reaction progress using techniques like GC and stop the reaction once the desired conversion of biphenyl is achieved. |
| Low Selectivity to Cyclohexylbenzene | 1. Incorrect Catalyst Choice: The catalyst may not be selective for the partial hydrogenation of biphenyl. 2. Suboptimal Reaction Conditions: The combination of temperature, pressure, and solvent may not favor the formation of cyclohexylbenzene. | 1. Utilize catalysts known for high selectivity, such as Ni/SiO2 or skeletal Ni.[1][3] 2. Optimize the reaction conditions. For Ni/SiO2, conditions of 200°C and 3 MPa in isopropanol (B130326) have shown excellent results.[1] |
| Inconsistent Results | 1. Variability in Catalyst Preparation: Inconsistent catalyst synthesis can lead to different activities and selectivities. 2. Inconsistent Reaction Setup: Variations in reactor loading, stirring speed, or temperature and pressure control can affect the outcome. | 1. Follow a standardized and well-documented protocol for catalyst preparation. 2. Ensure all reaction parameters are carefully controlled and recorded for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of bicyclohexyl formation during biphenyl hydrogenation?
A1: Bicyclohexyl is formed through the over-hydrogenation of the desired product, cyclohexylbenzene. This typically occurs under harsh reaction conditions such as high temperature and high hydrogen pressure, or with catalysts that are highly active for aromatic ring saturation.[2]
Q2: Which catalyst is recommended for the selective hydrogenation of biphenyl to cyclohexylbenzene?
A2: Nickel-based catalysts are highly recommended for their excellent selectivity. Specifically, a 20% Ni/SiO2 catalyst with a high specific surface area support has been shown to achieve high conversion of biphenyl (99.6%) and high yield of cyclohexylbenzene (99.3%).[1] Skeletal Ni (Raney Ni) is another excellent choice, affording 100% conversion and 99.4% selectivity.[3]
Q3: What are the optimal reaction conditions to minimize bicyclohexyl byproduct?
A3: For a 20% Ni/SiO2 catalyst, optimal conditions reported are a reaction temperature of 200°C, a hydrogen pressure of 3 MPa, and a reaction time of 4 hours using isopropanol as a solvent.[1] It is crucial to monitor the reaction to avoid prolonged reaction times that can lead to over-hydrogenation.
Q4: How does the catalyst support affect the reaction?
A4: The catalyst support's specific surface area (SSA) significantly influences the dispersion of the active metal. A higher SSA can lead to better dispersion of the active metal, which can improve catalytic activity.[1] However, an excessively high SSA might lead to over-hydrogenation.
Q5: Can other transition metals be used as catalysts?
A5: While other transition metals like Iron (Fe), Copper (Cu), and Cobalt (Co) have been investigated, Nickel (Ni) has demonstrated superior activity and selectivity for the selective hydrogenation of biphenyl to cyclohexylbenzene.[1] Catalysts like Rhodium (Rh) and Ruthenium (Ru) are generally more active for the complete hydrogenation to bicyclohexyl.[4]
Experimental Protocols
Protocol 1: Selective Hydrogenation of Biphenyl using 20% Ni/SiO2 Catalyst
Objective: To selectively hydrogenate biphenyl to cyclohexylbenzene with minimal bicyclohexyl formation.
Materials:
-
Biphenyl
-
20% Ni/SiO2 catalyst (e.g., with a support SSA of 300 m²/g)
-
Isopropanol (solvent)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Hydrogen gas (high purity)
-
Gas chromatograph (GC) for analysis
Procedure:
-
Charge the autoclave reactor with biphenyl, the 20% Ni/SiO2 catalyst, and isopropanol.
-
Seal the reactor and purge it several times with nitrogen gas to remove air, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to 3 MPa.
-
Begin stirring and heat the reactor to 200°C.
-
Maintain these conditions for 4 hours. It is advisable to take samples periodically (e.g., every hour) to monitor the reaction progress by GC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Collect the reaction mixture and analyze the product distribution (biphenyl, cyclohexylbenzene, and bicyclohexyl) using a gas chromatograph.
Expected Outcome: Under these conditions, a biphenyl conversion of approximately 99.6% and a cyclohexylbenzene yield of around 99.3% can be expected, indicating minimal formation of the bicyclohexyl byproduct.[1]
Visualizations
Reaction Pathway
The hydrogenation of biphenyl is a stepwise process. The desired reaction is the partial hydrogenation to cyclohexylbenzene, while the formation of bicyclohexyl is an undesired subsequent reaction.
Caption: Reaction pathway for biphenyl hydrogenation.
Experimental Workflow
A general workflow for performing and analyzing the selective hydrogenation of biphenyl.
Caption: General experimental workflow.
Troubleshooting Logic
A simplified decision-making diagram for troubleshooting high bicyclohexyl formation.
Caption: Troubleshooting high byproduct formation.
References
Separation and purification techniques for crude phenylcyclohexane
Welcome to the technical support center for the separation and purification of crude phenylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Poor separation of this compound from bicyclohexyl (B1666981).
-
Question: My GC analysis shows a significant peak for bicyclohexyl that co-distills with my this compound product. Why is this happening and how can I improve the separation?
-
Answer: This is a common issue because this compound and bicyclohexyl form a low-boiling azeotrope, which is a mixture that boils at a constant temperature and has a constant composition, making separation by conventional fractional distillation challenging[1].
Troubleshooting Steps:
-
Optimize Fractional Distillation:
-
Use a High-Efficiency Column: Employ a distillation column with a high number of theoretical plates, such as a Vigreux column or a packed column (e.g., with Raschig rings or structured packing), to enhance separation efficiency[1][2]. For distillations under reduced pressure, columns with ordered mesh packings are preferred[1].
-
Control the Distillation Rate: A slow and steady distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to improved separation.
-
Isolate the Azeotropic Fraction: Carefully monitor the distillation temperature. The initial fraction will be enriched with the low-boiling azeotrope of bicyclohexyl and this compound[1]. Collect this fraction separately. The temperature should then rise to the boiling point of pure this compound, at which point you can collect the desired product.
-
-
Consider Azeotropic or Extractive Distillation:
-
For particularly difficult separations, these advanced distillation techniques can be employed. They involve adding a third component (an entrainer or a solvent) to alter the relative volatilities of the mixture and break the azeotrope[3][4][5]. While specific entrainers for the this compound/bicyclohexyl system are not detailed in the provided results, the principle is applicable.
-
-
Issue 2: Low yield of purified this compound.
-
Question: After distillation, my final yield of pure this compound is much lower than expected. What are the potential causes and solutions?
-
Answer: Low yield can result from several factors, including incomplete reaction, product loss during workup, or suboptimal distillation conditions.
Troubleshooting Steps:
-
Analyze the Crude Mixture: Before purification, analyze your crude product by GC to quantify the amount of this compound present. This will help determine if the low yield is from the synthesis or the purification step.
-
Minimize Product Loss in the Azeotrope: As bicyclohexyl forms an azeotrope with this compound, a portion of your product will be lost in the initial fraction[1]. The key is to carefully separate this fraction without carrying over too much of the pure product.
-
Check for Leaks in the Distillation Apparatus: Ensure all joints in your distillation setup are properly sealed, especially when performing vacuum distillation, to prevent loss of product vapor.
-
Avoid Over-hydrogenation during Synthesis: The formation of bicyclohexyl is often due to the over-hydrogenation of biphenyl[1]. It is beneficial to monitor the hydrogenation reaction and stop it as soon as the first traces of bicyclohexyl are detected to minimize its formation[1].
-
Issue 3: The purified product is still impure, containing high-boiling contaminants.
-
Question: My purified this compound contains high-boiling impurities according to GC analysis. How can I remove them?
-
Answer: High-boiling impurities, such as unreacted biphenyl (B1667301) or polycyclohexylbenzenes, are typically less volatile than this compound[1][6].
Troubleshooting Steps:
-
Fractional Distillation: During fractional distillation, these high-boiling impurities will remain in the distillation pot after the pure this compound has been distilled off[1]. Ensure you stop the distillation before these impurities begin to distill over.
-
Column Chromatography: If distillation is insufficient, column chromatography can be an effective alternative for removing polar or high molecular weight impurities. A non-polar stationary phase with a suitable solvent system can be used.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying crude this compound?
A1: The most common and effective method for purifying crude this compound on an industrial scale is fractional distillation, often performed under reduced pressure[1]. This technique separates components based on their boiling points. For laboratory scale, column chromatography can also be a viable option, especially for removing non-volatile or polar impurities.
Q2: What are the typical impurities found in crude this compound?
A2: The primary impurities depend on the synthetic route.
-
From Biphenyl Hydrogenation: The most common impurities are unreacted biphenyl and the over-hydrogenation product, bicyclohexyl[1]. Bicyclohexyl is particularly problematic as it forms an azeotrope with this compound[1].
-
From Benzene (B151609) and Cyclohexene: Side reactions can lead to the formation of polycyclohexylbenzenes[6].
Q3: What level of purity can I expect to achieve for this compound?
A3: Through careful fractional distillation, a purity of greater than 97% by weight, and preferably greater than 98%, can be achieved[1]. Some synthetic methods claim to achieve purities as high as 99.9% with simple purification[7].
Q4: How can I analyze the purity of my this compound sample?
A4: Gas chromatography (GC) is the standard method for analyzing the purity of volatile compounds like this compound[1][8][9]. Using a flame ionization detector (GC-FID) allows for quantification of the components, while a mass spectrometer (GC-MS) can help in identifying the impurities[8].
Q5: Is recrystallization a suitable method for purifying this compound?
A5: this compound is a liquid at room temperature (melting point 4-7 °C), so recrystallization is generally not a suitable primary purification method. However, if the crude product contains solid impurities, they could potentially be removed by filtration. For solid derivatives of this compound, recrystallization would be a standard purification technique[10][11].
Data Presentation
Table 1: Physical Properties of this compound and Key Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |
| This compound | C₁₂H₁₆ | 160.26 | 239-240 | 4-7 | 0.95 |
| Bicyclohexyl | C₁₂H₂₂ | 166.31 | 238 | 4 | 0.883 |
| Biphenyl | C₁₂H₁₀ | 154.21 | 255 | 69-72 | 0.992 (at 70°C) |
Data sourced from various chemical suppliers and literature.
Experimental Protocols
Protocol 1: Fractional Distillation of Crude this compound
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glass joints are properly sealed. For vacuum distillation, use appropriate vacuum grease.
-
Add a stir bar or boiling chips to the round-bottom flask.
-
-
Procedure:
-
Charge the round-bottom flask with the crude this compound mixture.
-
If performing vacuum distillation, connect the apparatus to a vacuum pump and pressure gauge. Reduce the pressure to the desired level (e.g., 5-50 mbar)[1].
-
Begin heating the flask gently using a heating mantle.
-
Observe the vapor rising through the fractionating column[2].
-
Collect the first fraction, which will be enriched in the low-boiling azeotrope of bicyclohexyl and this compound[1]. The head temperature should remain constant during this phase.
-
Once the first fraction has been collected, the temperature may drop slightly before rising again. Change the receiving flask.
-
Collect the main fraction of pure this compound as the temperature stabilizes at its boiling point (adjust for pressure).
-
Stop the distillation before the temperature rises significantly again, which would indicate the distillation of higher-boiling impurities like biphenyl. The remaining residue in the distillation flask will contain these impurities[1].
-
-
Analysis:
-
Analyze all collected fractions and the initial crude mixture by GC to determine their composition and the purity of the final product.
-
Visualizations
References
- 1. US20120108874A1 - Process for preparing a this compound - Google Patents [patents.google.com]
- 2. Purification [chem.rochester.edu]
- 3. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 4. BASIC CHEMICAL ENGINEERING OPERATIONS: Azeotropic mixture benzene and cyclohexane Extractive Distillation process, solvent selection Construction of the residue curve(Example) [engineeringoperations.blogspot.com]
- 5. mdpi.com [mdpi.com]
- 6. CN103848710A - Method used for synthesizing this compound - Google Patents [patents.google.com]
- 7. CN1982264A - Production of phenyl cyclohexane - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Selection for Selective Phenylcyclohexane Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective production of phenylcyclohexane via biphenyl (B1667301) hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for selective this compound production?
A1: A variety of catalysts are utilized for the selective hydrogenation of biphenyl to this compound. Nickel-based catalysts, often supported on materials like silica (B1680970) (SiO2), are frequently investigated due to their activity.[1][2] Ruthenium- and rhodium-based catalysts, particularly on carbon supports, have also demonstrated high efficacy, sometimes achieving near-quantitative conversion of biphenyl to bicyclohexyl (B1666981) under milder conditions.[3] Skeletal Ni catalysts, prepared from Ni-Al alloys, have shown exceptional selectivity towards cyclohexylbenzene (B7769038) (CHB), a precursor to this compound.[4]
Q2: How does the catalyst support material influence the reaction?
A2: The support material plays a crucial role in catalyst performance by affecting the dispersion of active metal particles and providing anchoring sites.[5][6][7] For instance, a higher specific surface area (SSA) of a silica support can lead to better dispersion of nickel particles, enhancing catalytic activity.[2] Zeolites are another class of supports that offer high surface area and controlled acidity, which can be beneficial for catalytic performance.[5] Carbon materials like activated carbon and carbon nanotubes are also used as supports due to their large surface area and chemical inertness.[8]
Q3: What is the primary byproduct of concern in this reaction, and how can its formation be minimized?
A3: The most common and problematic byproduct is bicyclohexyl. Its formation is undesirable because it forms an azeotrope with this compound, making purification by distillation difficult and reducing the yield of the desired product.[9] Minimizing bicyclohexyl formation is a key challenge. Catalyst selection is critical; for example, skeletal Ni catalysts have demonstrated high selectivity for the intermediate cyclohexylbenzene, thereby reducing the over-hydrogenation to bicyclohexyl.[4] Reaction conditions such as temperature and pressure also play a significant role and must be carefully optimized.
Q4: What are typical reaction conditions for selective this compound production?
A4: Reaction conditions vary depending on the catalyst system. For Ni-based catalysts, temperatures can range from 130°C to 200°C and hydrogen pressures from 10 to 80 bar.[1][9] Ru/SiO2 catalysts have been shown to be effective at milder conditions, such as 90°C and 1.0 MPa H2.[10] The choice of solvent can also be important, with options including isopropanol (B130326) or carrying out the reaction without a solvent.[9][10]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Biphenyl Conversion | 1. Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the current reaction conditions.[4] 2. Catalyst Deactivation: The catalyst may have lost activity due to sintering, coking, or poisoning.[11][12][13] 3. Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be ideal.[14] 4. Poor Mixing: Inefficient stirring can lead to poor contact between reactants, hydrogen, and the catalyst.[14] | 1. Screen Different Catalysts: Evaluate alternative catalysts with known high activity for this reaction (e.g., Ru-based or skeletal Ni catalysts).[4][10] 2. Catalyst Regeneration/Replacement: Attempt to regenerate the catalyst (e.g., through reduction with hydrogen to remove coke) or replace it with a fresh batch.[15] Consider if impurities in the feed are poisoning the catalyst. 3. Optimize Conditions: Systematically vary temperature, pressure, and reaction time to find the optimal operating window. 4. Increase Stirring Rate: Ensure adequate agitation to improve mass transfer. |
| Low Selectivity to this compound (High Bicyclohexyl Formation) | 1. Over-hydrogenation: The catalyst may be too active, promoting the hydrogenation of the second aromatic ring. 2. Inappropriate Catalyst Choice: Some catalysts, like certain Ru-based ones, are designed for complete hydrogenation to bicyclohexyl.[3][10] 3. Harsh Reaction Conditions: High temperatures and pressures can favor the formation of the fully hydrogenated product. | 1. Modify Catalyst: Consider using a catalyst with a promoter or a different active metal to temper its activity. 2. Select a More Selective Catalyst: Employ catalysts known for high selectivity to the partially hydrogenated product, such as skeletal Ni.[4] 3. Adjust Reaction Conditions: Lower the reaction temperature and/or hydrogen pressure to favor the formation of this compound. |
| Catalyst Deactivation | 1. Sintering: High reaction temperatures can cause metal particles on the support to agglomerate, reducing the active surface area.[12] 2. Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.[11] 3. Poisoning: Impurities in the reactant feed (e.g., sulfur compounds) can irreversibly bind to active sites.[13] | 1. Operate at Milder Temperatures: If possible, lower the reaction temperature to reduce the rate of sintering. 2. Catalyst Regeneration: Implement a regeneration procedure, such as controlled oxidation to burn off coke followed by reduction.[15] 3. Purify Reactant Feed: Ensure the biphenyl and hydrogen feeds are free from potential catalyst poisons. |
Data Presentation
Table 1: Comparison of Catalytic Performance for this compound Production
| Catalyst | Support | Temperature (°C) | Pressure (bar) | Biphenyl Conversion (%) | This compound Selectivity (%) | Bicyclohexyl Selectivity (%) | Reference |
| 50% NiO, 17% CuO, 30.5% ZrO₂, 1.5% MoO₃ | None (pellets) | 130 | 40 | >99 (after 14h) | 98.8 | 1.1 | [9] |
| 50% NiO, 17% CuO, 30.5% ZrO₂, 1.5% MoO₃ | None (pellets) | 150 | 10 | >99 (after 17h) | 97.5 | 2.5 | [9] |
| 1.5 wt.% Ru | SiO₂ | 90 | 10 | 99.9 | Not specified (BCH selectivity was 99.9%) | 99.9 | [10] |
| Skeletal Ni (QS-Ni) | None | 70 | 10 | 100 | 99.4 (as CHB) | Not specified | [4] |
| 20% Ni | SiO₂ | 200 | 30 | 99.6 | 99.3 (as CHB) | Not specified | [2] |
Note: Some studies report selectivity to cyclohexylbenzene (CHB), the direct precursor to this compound.
Experimental Protocols
1. Catalyst Preparation (Example: Ru/SiO₂ via Strong Electrostatic Adsorption - SEA)
This protocol is based on the method described for preparing Ru/SiO₂ catalysts.[10]
-
Support Preparation: Use fumed SiO₂ with a specific surface area of 100, 200, or 300 m²/g.
-
Precursor Solution: Prepare an aqueous solution of [Ru(NH₃)₆]Cl₃.
-
Adsorption: Add the SiO₂ support to the precursor solution. Adjust the pH of the slurry to ensure uniform adsorption of the metal precursor onto the support surface through electrostatic interactions.
-
Washing and Drying: After the adsorption step, centrifuge the mixture to recover the solid. Wash the catalyst with deionized water and then dry it at 60°C for 24 hours.
-
Calcination: Calcine the dried catalyst at 120°C for 4 hours to remove moisture.
-
Reduction: Reduce the catalyst in a tube furnace at 400°C for 2 hours under a flow of 10 vol.% H₂/N₂.
2. Catalytic Hydrogenation of Biphenyl
The following is a general procedure for the hydrogenation of biphenyl in a batch reactor.[10]
-
Reactor Charging: In a high-pressure autoclave, add the catalyst (e.g., 0.13 g), biphenyl (1.54 g), and a solvent such as isopropanol (45 mL).
-
Sealing and Purging: Seal the reactor and purge it three times with hydrogen to remove air.
-
Pressurization: Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 1.0 MPa).
-
Reaction: Heat the reactor to the target temperature (e.g., 90°C) and maintain it with constant stirring (e.g., 500 rpm) for the desired reaction time (e.g., 80 minutes).
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Product Analysis: Collect the liquid product and analyze its composition using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of biphenyl and the selectivity to this compound and other products.
Visualizations
Caption: Experimental workflow for catalyst preparation and catalytic hydrogenation.
Caption: Troubleshooting logic for selective this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effects of Support Specific Surface Area and Active Metal on the Performance of Biphenyl Selective Hydrogenation to Cyclohexylbenzene [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Support effect in the preparation of supported metal catalysts via microemulsion - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. US20120108874A1 - Process for preparing a this compound - Google Patents [patents.google.com]
- 10. Influence of Support Specific Surface Area and Preparation Method on the Performance of Ru/SiO2 Catalysts for Biphenyl Hydrogenation to Bicyclohexane [openchemicalengineeringjournal.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. US6632765B1 - Catalyst regeneration via reduction with hydrogen - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Friedel-Crafts Alkylation of Benzene
Welcome to the technical support center for Friedel-Crafts alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the alkylation of benzene (B151609) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered during the Friedel-Crafts alkylation of benzene?
A1: The most frequent issues are polysubstitution, carbocation rearrangement, catalyst deactivation, and substrate limitations. Polysubstitution occurs because the initial alkylation product is more reactive than the starting material.[1][2] Carbocation rearrangement leads to isomeric products, particularly with primary and secondary alkyl halides.[3][4][5] Catalyst deactivation can happen in the presence of certain functional groups or impurities.[6] Additionally, the reaction is often unsuccessful with strongly deactivated aromatic rings.[1][6]
Q2: How can I prevent polysubstitution in my reaction?
A2: The most common and effective method to minimize polysubstitution is to use a large excess of the aromatic substrate (benzene).[3][6][7] This increases the statistical probability of the alkylating agent reacting with the starting material rather than the more reactive monoalkylated product.[2]
Q3: My product is an isomer of the expected alkylbenzene. What happened and how can I avoid it?
A3: This is a classic case of carbocation rearrangement. The carbocation intermediate formed from the alkyl halide can rearrange to a more stable carbocation via a hydride or alkyl shift before it alkylates the benzene ring.[3][4][5] To obtain the desired linear alkylbenzene, the most reliable method is to perform a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. The acylium ion formed during acylation is resonance-stabilized and does not rearrange.[6]
Q4: The reaction is not proceeding, or the yield is very low. What could be the issue?
A4: There are several potential causes for low or no yield. Firstly, the aromatic substrate might be too deactivated. Friedel-Crafts alkylation fails with rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[1][6] Secondly, the catalyst (e.g., AlCl₃) may be inactive due to hydration; it is crucial to use an anhydrous catalyst and moisture-free conditions. Aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups can also deactivate the catalyst by forming complexes.[6][7] Lastly, aryl and vinylic halides are unsuitable alkylating agents as their corresponding carbocations are too unstable to form.[3][6][7]
Q5: What is the role of the Lewis acid catalyst, and how much should I use?
A5: The Lewis acid catalyst, typically AlCl₃ or FeCl₃, is essential for generating the carbocation electrophile from the alkyl halide.[3][8] The amount of catalyst required can vary. While it is a catalyst and is regenerated, for acylations, more than a stoichiometric amount is often needed because the catalyst complexes with the product ketone. For alkylations, the amount can be catalytic, but optimal loading should be determined experimentally for each specific reaction.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving common problems during Friedel-Crafts alkylation.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh, unopened container of anhydrous Lewis acid (e.g., AlCl₃). Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. |
| Deactivated Aromatic Substrate | Check if the benzene ring has strongly electron-withdrawing substituents (e.g., -NO₂, -SO₃H, -CN, -C(O)R). Friedel-Crafts reactions are generally unsuccessful with these substrates.[1][6] Consider an alternative synthetic route if your substrate is highly deactivated. |
| Substrate with Catalyst-Poisoning Groups | Aromatic substrates with amine (-NH₂, -NHR, -NR₂) or hydroxyl (-OH) groups will react with and deactivate the Lewis acid catalyst.[6][7] Protect these functional groups before the alkylation reaction. |
| Unsuitable Alkylating Agent | Aryl and vinylic halides do not form carbocations readily and are not suitable for Friedel-Crafts alkylation.[3][6][7] Use an alkyl halide. |
| Insufficient Reaction Temperature | While some reactions proceed at room temperature or below, others may require gentle heating. Gradually increase the temperature and monitor the reaction progress by TLC. |
Issue 2: Formation of Multiple Products (Isomers)
| Possible Cause | Troubleshooting Steps |
| Carbocation Rearrangement | This is highly likely if you are using a primary or secondary alkyl halide. The initially formed carbocation rearranges to a more stable one before alkylation.[3][4][5] |
| Solution 1: Use an alkylating agent that forms a stable carbocation that is not prone to rearrangement (e.g., a tertiary alkyl halide like t-butyl chloride). | |
| Solution 2: The most robust solution is to perform a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction to obtain the desired straight-chain alkylbenzene.[6] | |
| Temperature Effects on Isomer Distribution | The ratio of ortho, meta, and para isomers can be temperature-dependent. For example, the alkylation of toluene (B28343) can yield different isomer ratios at different temperatures.[9] |
| Optimize the reaction temperature to favor the desired isomer. Lower temperatures often favor kinetic products, while higher temperatures can lead to thermodynamic products.[10] |
Issue 3: Polysubstitution Products Observed
| Possible Cause | Troubleshooting Steps |
| Monoalkylated Product is More Reactive | The introduction of an electron-donating alkyl group activates the benzene ring, making the monoalkylated product more susceptible to further alkylation than the starting material.[1][2] |
| Solution 1: Use a large excess of the aromatic substrate (benzene). This statistically favors the alkylation of the starting material.[3][6][7] | |
| Solution 2: Control the stoichiometry by slow, dropwise addition of the alkylating agent to the mixture of the aromatic substrate and catalyst. | |
| Solution 3: As with rearrangements, the most effective way to ensure mono-substitution is to perform a Friedel-Crafts acylation. The acyl group is deactivating, preventing further substitution. The resulting ketone can then be reduced.[6] |
Quantitative Data Summary
The following tables provide illustrative quantitative data for common issues in Friedel-Crafts alkylation.
Table 1: Effect of Benzene to Alkylating Agent Ratio on Polysubstitution
| Benzene: 1-Dodecene Molar Ratio | Olefin Conversion (%) | Selectivity for Monoalkylbenzene (%) |
| 100:1 | 85-90 | High (not specified) |
| 4:1 | Not specified | Lower (2-phenyldecane was the predominant product among isomers) |
Data is illustrative and compiled from different sources under varying conditions.[11]
Table 2: Product Distribution from Carbocation Rearrangement
| Alkyl Halide | Aromatic Substrate | Reaction Conditions | Product(s) | Product Ratio |
| 1-Chlorobutane | Benzene | AlCl₃, 0 °C | sec-Butylbenzene (rearranged) and Butylbenzene (B1677000) (unrearranged) | ~ 2 : 1 |
Data from a specific reported experiment.[3]
Table 3: Influence of Temperature on Isomer Selectivity in the Alkylation of Toluene
| Alkylating Agent | Reaction Temperature (°C) | % ortho-isomer | % meta-isomer | % para-isomer |
| Methyl Chloride | 0 | 54 | 17 | 29 |
| Methyl Chloride | 25 | 3 | 69 | 28 |
Illustrative data showing the shift from kinetic to thermodynamic control.[9]
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of Benzene with tert-Butyl Chloride (No Rearrangement)
This protocol describes the synthesis of tert-butylbenzene (B1681246), which avoids carbocation rearrangement due to the use of a tertiary alkyl halide.
Materials:
-
Benzene (anhydrous)
-
tert-Butyl chloride
-
Aluminum chloride (anhydrous, powdered)
-
Ice-cold water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.
-
In the flask, place anhydrous benzene (a large excess is recommended, e.g., 5-10 equivalents).
-
Cool the flask in an ice bath and add powdered anhydrous aluminum chloride (catalytic amount, e.g., 0.1 equivalents) with stirring.
-
Slowly add tert-butyl chloride (1 equivalent) dropwise from the dropping funnel to the stirred mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.
-
Quench the reaction by carefully and slowly pouring the reaction mixture over ice-cold water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the excess benzene by distillation or rotary evaporation.
-
Purify the resulting tert-butylbenzene by distillation.
Protocol 2: Synthesis of Butylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction (Avoiding Rearrangement)
This two-step protocol is designed to synthesize a straight-chain alkylbenzene, avoiding carbocation rearrangement.
Step A: Friedel-Crafts Acylation of Benzene with Butyryl Chloride
Materials:
-
Benzene (anhydrous)
-
Butyryl chloride
-
Aluminum chloride (anhydrous, powdered, stoichiometric amount)
-
Ice-cold water and concentrated HCl
-
Dichloromethane (anhydrous)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add butyryl chloride (1 equivalent) dropwise to the stirred suspension.
-
To this mixture, add anhydrous benzene (1 equivalent) dropwise, maintaining the temperature at 0-5 °C.
-
After the addition, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to obtain crude butyrophenone.
Step B: Clemmensen Reduction of Butyrophenone
Materials:
-
Butyrophenone (from Step A)
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Toluene
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a 5% mercury(II) chloride solution.
-
In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, toluene, and the crude butyrophenone.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, separate the organic layer.
-
Wash the organic layer with water and sodium bicarbonate solution.
-
Dry the organic layer, remove the solvent, and purify the resulting butylbenzene by distillation.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts alkylation.
Logical Relationship for Avoiding Carbocation Rearrangement
References
- 1. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. organic chemistry - How does toluene react at higher temperatures and why? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. dc.etsu.edu [dc.etsu.edu]
Technical Support Center: Separation of Phenylcyclohexane and Bicyclohexyl Azeotrope
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in breaking the azeotrope of phenylcyclohexane and bicyclohexyl (B1666981). The following sections detail methodologies for separation, present estimated quantitative data for process simulation, and offer solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate this compound and bicyclohexyl by conventional distillation?
A1: this compound and bicyclohexyl form a minimum-boiling azeotrope. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. This means that the vapor produced has the same composition as the liquid, making separation by simple fractional distillation impossible.
Q2: What are the primary methods for breaking the this compound-bicyclohexyl azeotrope?
A2: The two most viable industrial methods for separating this azeotrope are Extractive Distillation and Pressure-Swing Distillation . Extractive distillation involves introducing a high-boiling solvent (entrainer) to alter the relative volatility of the components. Pressure-swing distillation utilizes two columns operating at different pressures to shift the azeotropic composition, allowing for separation.
Q3: How do I select a suitable entrainer for extractive distillation of this azeotrope?
A3: An ideal entrainer should have a significantly higher boiling point than both this compound and bicyclohexyl, be completely miscible with the mixture, and not form any new azeotropes. It should also selectively increase the relative volatility of one component over the other. For the this compound-bicyclohexyl system, polar solvents with high boiling points are potential candidates. Due to the lack of specific experimental data, a screening study using a process simulator with estimated properties is recommended.
Q4: Is the this compound-bicyclohexyl azeotrope sensitive to pressure changes?
Experimental Protocols and Data Presentation
Due to the absence of publicly available experimental vapor-liquid equilibrium (VLE) data for the this compound-bicyclohexyl system, the following protocols are based on simulated processes. The VLE data can be estimated using the UNIFAC group contribution method.
UNIFAC Group Assignment for VLE Estimation:
To estimate the VLE behavior, the molecules are broken down into their functional groups as defined by the UNIFAC model.
| Component | UNIFAC Groups |
| This compound | 1 x ACH, 5 x CH, 1 x CH2, 5 x CH |
| Bicyclohexyl | 2 x CH, 10 x CH2 |
These groups, along with the corresponding UNIFAC interaction parameters, can be used in process simulation software (e.g., Aspen Plus, CHEMCAD) to predict the VLE and azeotropic behavior.
Method 1: Extractive Distillation
This method involves the use of a heavy solvent (entrainer) to break the azeotrope. The entrainer is fed to an extractive distillation column, altering the volatility of this compound and bicyclohexyl, allowing for their separation. A second column is used to recover the entrainer from the separated component.
Simulated Experimental Protocol:
-
Entrainer Selection: Based on preliminary simulations, a high-boiling polar solvent such as N-methyl-2-pyrrolidone (NMP) or sulfolane (B150427) is chosen as the entrainer.
-
Column Setup: Two distillation columns are required: an extractive distillation column (EDC) and a solvent recovery column (SRC).
-
Operation:
-
The this compound-bicyclohexyl azeotropic mixture is fed to the middle section of the EDC.
-
The chosen entrainer is fed at a stage above the azeotrope feed.
-
In the EDC, the more volatile component (bicyclohexyl in the presence of a suitable entrainer) is obtained as the overhead product.
-
The bottom product from the EDC, containing this compound and the entrainer, is fed to the SRC.
-
In the SRC, the lower-boiling this compound is separated as the overhead product.
-
The high-boiling entrainer is recovered from the bottom of the SRC and recycled back to the EDC.
-
Simulated Quantitative Data (Extractive Distillation):
| Parameter | Extractive Distillation Column (EDC) | Solvent Recovery Column (SRC) |
| Feed Composition | Azeotropic Mixture | Bottoms from EDC |
| Operating Pressure | 101.3 kPa (Atmospheric) | 50 kPa (Vacuum) |
| Entrainer | N-methyl-2-pyrrolidone (NMP) | - |
| Solvent to Feed Ratio | 2:1 (mass basis) | - |
| Reflux Ratio | 1.5 | 1.2 |
| Number of Theoretical Stages | 30 | 20 |
| Feed Stage (Azeotrope) | 15 | - |
| Feed Stage (Entrainer) | 5 | 10 |
| Top Product Purity (Est.) | >99.5% Bicyclohexyl | >99.5% this compound |
| Bottom Product | This compound + NMP | >99.8% NMP (for recycle) |
Method 2: Pressure-Swing Distillation
This technique is applicable if the azeotropic composition is sensitive to pressure. It employs two columns operating at different pressures. The distillate from the low-pressure column, which is at the azeotropic composition for that pressure, is fed to the high-pressure column. The different operating pressure in the second column shifts the azeotrope, allowing for further separation.
Simulated Experimental Protocol:
-
Pressure Level Selection: Based on simulation, a low pressure (e.g., 50 kPa) and a high pressure (e.g., 500 kPa) are chosen to ensure a significant shift in the azeotropic composition.
-
Column Setup: Two distillation columns are required: a low-pressure column (LPC) and a high-pressure column (HPC).
-
Operation:
-
The fresh azeotropic feed is mixed with the recycled distillate from the HPC and fed to the LPC.
-
In the LPC, one of the pure components (e.g., this compound) is obtained as the bottom product.
-
The overhead product from the LPC, having the azeotropic composition at the low pressure, is fed to the HPC.
-
In the HPC, operating at a higher pressure, the azeotropic composition shifts, allowing the other pure component (bicyclohexyl) to be separated as the bottom product.
-
The overhead product from the HPC, which is at the azeotropic composition for the high pressure, is recycled back to be mixed with the fresh feed to the LPC.
-
Simulated Quantitative Data (Pressure-Swing Distillation):
| Parameter | Low-Pressure Column (LPC) | High-Pressure Column (HPC) |
| Operating Pressure | 50 kPa | 500 kPa |
| Feed Composition | Fresh Feed + HPC Distillate | LPC Distillate |
| Reflux Ratio | 2.5 | 3.0 |
| Number of Theoretical Stages | 40 | 40 |
| Feed Stage | 20 | 20 |
| Top Product Composition (Est.) | Azeotrope at 50 kPa | Azeotrope at 500 kPa (Recycled) |
| Bottom Product Purity (Est.) | >99.5% this compound | >99.5% Bicyclohexyl |
Mandatory Visualizations
Caption: Workflow for Extractive Distillation.
Phenylcyclohexane Production: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the scaling up of phenylcyclohexane production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up operations.
Issue 1: Low Yield of this compound
-
Question: My reaction is showing a low conversion of biphenyl (B1667301) to this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields of this compound can stem from several factors related to catalyst activity, reaction conditions, and potential side reactions. Here are the primary causes and troubleshooting steps:
-
Catalyst Deactivation: The catalyst may have lost its activity.[1][2][3]
-
Poisoning: Impurities in the feedstock or hydrogen stream (e.g., sulfur compounds) can irreversibly bind to the catalyst's active sites.[1][3] Consider purifying your starting materials and carrier gas.
-
Coking: At high temperatures, carbonaceous materials can deposit on the catalyst surface, blocking active sites.[1][2] Lowering the reaction temperature or using a catalyst more resistant to coking may help.
-
Sintering/Aging: Prolonged exposure to high temperatures can cause the catalyst's metal particles to agglomerate, reducing the active surface area.[3]
-
-
Suboptimal Reaction Conditions:
-
Temperature and Pressure: The hydrogenation of biphenyl is sensitive to temperature and pressure.[4] Ensure these parameters are within the optimal range for your specific catalyst. For instance, with a Nickel-based catalyst, temperatures between 100-180°C and hydrogen pressures of 5 to 50 bar are often effective.[4]
-
Inadequate Mixing: Poor agitation can lead to inefficient contact between the reactants, hydrogen, and the catalyst, especially in larger reactors.[5] This can result in localized "dead zones" and reduced reaction rates.[5] Ensure your stirring mechanism is adequate for the scale of your reaction.
-
-
Side Reactions:
-
Over-hydrogenation: The primary competing reaction is the further hydrogenation of this compound to bicyclohexyl (B1666981).[4] This is more likely to occur at higher temperatures and pressures or with highly active catalysts.
-
-
Issue 2: High Levels of Bicyclohexyl Impurity
-
Question: My final product is contaminated with a significant amount of bicyclohexyl. How can I minimize its formation and remove it from my product?
-
Answer: The formation of bicyclohexyl is a common challenge in this compound production.[4]
-
Minimizing Formation:
-
Reaction Conditions: Carefully control the reaction temperature and pressure to favor the selective hydrogenation of only one phenyl ring. Lowering the temperature can often reduce the rate of the second hydrogenation step.[4]
-
Catalyst Selection: Some catalysts exhibit higher selectivity for this compound. For example, nickel-based catalysts have been shown to provide high selectivity under optimized conditions.[4][6]
-
-
Removal of Bicyclohexyl:
-
Fractional Distillation: this compound and bicyclohexyl form an azeotrope, making their separation by simple distillation difficult.[4] However, fractional distillation under reduced pressure can be employed to separate the azeotrope from the pure this compound.[4] The low-boiling azeotrope can be removed as an initial fraction, followed by the collection of pure this compound.[4]
-
-
Issue 3: Inconsistent Results Upon Scale-Up
-
Question: I had a successful synthesis at the lab scale, but I'm facing challenges with yield and purity now that I'm scaling up. Why is this happening and what should I consider?
-
Answer: Scaling up a chemical process is not always a linear process, and new challenges often emerge.[5][7][8]
-
Heat and Mass Transfer Limitations:
-
Heat Transfer: Hydrogenation reactions are often exothermic. In a larger reactor, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[5] This can lead to localized hot spots, promoting side reactions like the formation of bicyclohexyl.[5] Ensure your reactor has adequate cooling capacity.
-
Mass Transfer: Efficiently dissolving hydrogen into the liquid phase and ensuring it reaches the catalyst surface is crucial.[7] In larger vessels, this can be more difficult. Increasing agitation or using a different reactor design may be necessary.
-
-
Changes in Reaction Kinetics: The reaction kinetics observed in a small flask may not directly translate to a large reactor due to the factors mentioned above.[7] It is often necessary to re-optimize the reaction conditions at the larger scale.
-
Safety Considerations: The risks associated with exothermic reactions and flammable hydrogen gas increase significantly at a larger scale.[8] A thorough safety review and implementation of appropriate safety measures are critical.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for producing this compound?
A1: The most prevalent industrial method for producing this compound is the catalytic hydrogenation of biphenyl.[4] This process involves reacting biphenyl with hydrogen gas in the presence of a metal catalyst, typically one containing nickel or a noble metal like palladium.[4] Another method involves the Friedel-Crafts alkylation of benzene (B151609) with a halogenated cyclohexane (B81311), though this can present challenges with catalyst corrosion and reagent cost.[9][10]
Q2: What are the key parameters to control during the hydrogenation of biphenyl?
A2: The key parameters to control are:
-
Temperature: Typically in the range of 100-180°C.[4]
-
Hydrogen Pressure: Generally between 5 and 50 bar.[4]
-
Catalyst Type and Loading: Nickel-based catalysts are common, but others like palladium on carbon can also be used.[4] The amount of catalyst will affect the reaction rate.
-
Agitation/Mixing: Crucial for ensuring good contact between the reactants, hydrogen, and catalyst.[5]
Q3: How can I monitor the progress of the reaction?
A3: Gas chromatography (GC) is an effective method for monitoring the reaction progress.[4] By taking small samples from the reaction mixture at different time points, you can analyze the relative amounts of biphenyl, this compound, and bicyclohexyl to determine the conversion and selectivity.
Q4: What are the main byproducts to be aware of?
A4: The primary byproduct is bicyclohexyl, formed from the over-hydrogenation of this compound.[4] Other minor byproducts may also form depending on the reaction conditions and the purity of the starting materials.
Q5: What are the best practices for purifying this compound at a larger scale?
A5: Fractional distillation under reduced pressure is the recommended method for purifying this compound and removing byproducts, especially the bicyclohexyl azeotrope.[4] For pharmaceutical applications where very high purity is required, preparative chromatography might be considered, although it is generally more expensive for large quantities.[11]
Quantitative Data Summary
The following table summarizes quantitative data from representative lab-scale experiments for the hydrogenation of biphenyl.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Starting Material | Biphenyl | Biphenyl | Biphenyl |
| Catalyst | 5g NiO/CuO/ZrO₂/MoO₃ | 5g NiO/CuO/ZrO₂/MoO₃ | 5g NiO/CuO/ZrO₂/MoO₃ |
| Hydrogen Pressure | 30 bar | 40 bar | 10 bar |
| Temperature | 130°C | 130°C | 150°C |
| Reaction Time | 22 hours | 14 hours | 17 hours |
| This compound (%) | 96.5 | 95.8 | 94.2 |
| Bicyclohexyl (%) | 2.1 | 3.2 | 4.5 |
| Biphenyl (unreacted) (%) | 0.8 | 0.5 | 0.6 |
Data is presented as GC-% by area and is based on examples provided in patent literature.[4]
Experimental Protocol: Lab-Scale Synthesis of this compound
This protocol describes a general procedure for the lab-scale synthesis of this compound via the catalytic hydrogenation of biphenyl.
Materials:
-
Biphenyl
-
Hydrogenation catalyst (e.g., Nickel-based catalyst)
-
Solvent (optional, hydrogenation can be done neat)[4]
-
High-pressure autoclave with magnetic stirring and temperature control
-
Hydrogen gas supply
Procedure:
-
Reactor Setup:
-
Charge a 300 ml laboratory autoclave with 100 g of biphenyl and 5 g of the hydrogenation catalyst.[4]
-
Seal the autoclave and ensure all connections are secure.
-
-
Inerting the System:
-
Purge the autoclave multiple times with an inert gas (e.g., nitrogen) to remove any oxygen.
-
-
Hydrogenation Reaction:
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 30-40 bar).[4]
-
Begin stirring and heat the reactor to the target temperature (e.g., 130°C).[4]
-
Maintain the temperature and pressure for the duration of the reaction (e.g., 14-22 hours).[4] Monitor the reaction progress by taking samples for GC analysis if possible.
-
-
Workup and Product Isolation:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Purge the system with an inert gas.
-
Filter the reaction mixture to remove the catalyst.[4]
-
The resulting crude product can then be purified by fractional distillation under reduced pressure to obtain pure this compound.[4]
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound production.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. US20120108874A1 - Process for preparing a this compound - Google Patents [patents.google.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. researchgate.net [researchgate.net]
- 7. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 8. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 9. CN1982264A - Production of phenyl cyclohexane - Google Patents [patents.google.com]
- 10. CN103848710A - Method used for synthesizing this compound - Google Patents [patents.google.com]
- 11. Purification of APIs | ZEOCHEM [zeochem.com]
Technical Support Center: Process Optimization for Continuous Phenylcyclohexane Production
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the continuous production of phenylcyclohexane.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the continuous synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My this compound yield has significantly dropped over time, although the initial conversion was high. What are the likely causes and how can I fix this?
A: A gradual decrease in yield despite stable initial performance often points to catalyst deactivation. The primary mechanisms for this are:
-
Catalyst Poisoning: Impurities in the benzene (B151609) or hydrogen feed can irreversibly bind to the active sites of the catalyst. Common poisons for nickel-based catalysts include sulfur, chlorine, and other heavy metals.
-
Solution: Ensure high-purity reactants. It is recommended to use purified benzene and hydrogen gas. A guard bed with a suitable adsorbent can be installed upstream of the reactor to remove potential poisons from the feed.
-
-
Coking/Fouling: Carbonaceous deposits, or coke, can form on the catalyst surface, physically blocking the active sites. This is more likely to occur at higher operating temperatures.
-
Solution: Optimize the reaction temperature to minimize coke formation. A lower temperature may reduce the rate of coking. If coking is suspected, catalyst regeneration will be necessary.
-
-
Sintering: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, which reduces the active surface area. This deactivation is often irreversible.
-
Solution: Operate the reactor within the recommended temperature range for your specific catalyst. If sintering has occurred, the catalyst will likely need to be replaced.
-
Q2: I am observing a higher than expected pressure drop across the packed bed reactor. What could be the issue?
A: An increased pressure drop is typically due to physical blockages within the reactor. Potential causes include:
-
Catalyst Bed Compaction or Degradation: The catalyst particles may have settled or broken down over time, reducing the void space in the packed bed.
-
Fouling: In addition to coking on the catalyst surface, particulate matter from the feed or corrosion products from the equipment can accumulate in the reactor, leading to blockages.
-
Precipitation of Byproducts: Under certain conditions, high molecular weight byproducts could precipitate and clog the reactor.
Solutions:
-
Inspect the Catalyst Bed: If possible, visually inspect the top of the catalyst bed for signs of fouling or compaction.
-
Backflushing: A gentle backflush with a clean solvent might dislodge some particulates.
-
Catalyst Replacement: In severe cases, the catalyst may need to be unloaded, and the reactor cleaned and repacked with fresh catalyst.
Q3: The selectivity towards this compound is low, with significant formation of byproducts like dicyclohexylbenzene or cracking products. How can I improve selectivity?
A: Poor selectivity can be influenced by reaction conditions and catalyst properties.
-
Reaction Temperature: Higher temperatures can favor side reactions.
-
Solution: Lower the reaction temperature to a point that still allows for a reasonable conversion rate.
-
-
Reactant Molar Ratio: An inappropriate molar ratio of benzene to your alkylating agent (e.g., cyclohexene) can lead to polyalkylation.
-
Solution: Increase the molar excess of benzene to favor the mono-alkylation product, this compound.
-
-
Catalyst Acidity: For Friedel-Crafts alkylation routes, a catalyst with inappropriate acidity can promote unwanted side reactions.
-
Solution: Select a catalyst with optimized acidity for this specific reaction.
-
Q4: The reaction is not reaching the expected conversion, even with fresh catalyst.
A: Low conversion from the start of the process suggests issues with the reaction setup or conditions.
-
Incorrect Reaction Conditions: The temperature, pressure, or flow rates may not be optimal.
-
Solution: Verify that all process parameters are set according to the established protocol. Check the calibration of temperature and pressure sensors.[1]
-
-
Poor Mass Transfer: Inefficient mixing of reactants, particularly in a gas-liquid-solid system (hydrogen, benzene, catalyst), can limit the reaction rate.
-
Solution: Ensure adequate flow rates to promote good mixing and mass transfer between the phases.
-
-
Improper Catalyst Activation: The catalyst may not have been properly activated before starting the reaction.
-
Solution: Review and follow the catalyst activation protocol carefully. For instance, nickel catalysts often require reduction in a hydrogen stream at a specific temperature before use.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthesis routes for this compound in a continuous process?
A: The two primary routes are the hydrogenation of benzene and the Friedel-Crafts alkylation of benzene with cyclohexene (B86901). The choice of route often depends on the available raw materials and the desired process economics.
Q2: What type of reactor is best suited for the continuous production of this compound?
A: A packed bed reactor (PBR) is commonly used for the continuous hydrogenation of benzene to this compound.[3] In a PBR, the solid catalyst is packed into a tube, and the reactants are continuously passed through it. This setup allows for excellent contact between the reactants and the catalyst.
Q3: How can I monitor the progress of my continuous reaction?
A: In-line analytical techniques like spectroscopy can provide real-time monitoring.[4] However, the most common method is to take samples from the product stream at regular intervals and analyze them offline using gas chromatography (GC) with a flame ionization detector (FID).[5]
Q4: Is it possible to regenerate a deactivated catalyst?
A: Yes, depending on the cause of deactivation. For deactivation by coking, a common regeneration procedure involves a controlled oxidation (burning off the coke with air or a diluted oxygen stream) followed by a reduction step to reactivate the metallic sites.[6][7] Deactivation by poisoning is often irreversible.
Q5: How can I manage the exothermic nature of the hydrogenation reaction in a continuous flow setup?
A: Continuous flow reactors offer excellent heat transfer capabilities due to their high surface-area-to-volume ratio.[8][9][10] The reaction exotherm can be managed by:
-
Using a jacketed reactor: Circulating a cooling fluid through the jacket of the reactor.
-
Controlling the feed rate: A lower feed rate will generate less heat.
-
Diluting the feed: Using an inert solvent can help to dissipate the heat.
Experimental Protocols
Preparation of a Supported Nickel Catalyst (e.g., 10% Ni on Al₂O₃)
This protocol describes a typical impregnation method for preparing a supported nickel catalyst.
Materials:
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Alumina (B75360) (Al₂O₃) support pellets
-
Deionized water
Procedure:
-
Calculate the required amount of nickel nitrate: Determine the mass of Ni(NO₃)₂·6H₂O needed to achieve a 10% weight loading of nickel on the alumina support.
-
Dissolve the nickel salt: Dissolve the calculated amount of nickel nitrate in a volume of deionized water sufficient to just wet the entire alumina support (incipient wetness impregnation).
-
Impregnate the support: Slowly add the nickel nitrate solution to the alumina pellets, ensuring even distribution.
-
Drying: Dry the impregnated support in an oven at 110-120°C overnight to remove the water.
-
Calcination: Calcine the dried catalyst in a furnace under a flow of air. A typical procedure involves ramping the temperature to 400-500°C and holding for 2-4 hours to decompose the nitrate salt to nickel oxide.[11]
-
Reduction (Activation): The calcined catalyst (now NiO/Al₂O₃) must be activated before use. This is done in the reactor by heating the catalyst in a stream of hydrogen to reduce the nickel oxide to metallic nickel. A typical reduction temperature is 300-400°C.[2][11]
Continuous Hydrogenation of Benzene in a Packed Bed Reactor
Equipment:
-
High-pressure liquid pumps for benzene
-
Mass flow controller for hydrogen
-
Packed bed reactor (stainless steel)
-
Heating system for the reactor (e.g., tube furnace)
-
Back pressure regulator
-
Product collection vessel
Procedure:
-
Catalyst Loading: Carefully pack the prepared and activated nickel catalyst into the reactor tube, ensuring a uniform bed density.
-
System Purge: Purge the entire system with an inert gas (e.g., nitrogen) to remove any air.
-
Catalyst Activation (if not done separately): Heat the catalyst bed to the reduction temperature under a flow of hydrogen.
-
Reaction Start-up:
-
Set the reactor to the desired reaction temperature (e.g., 150-200°C) and pressure (e.g., 10-30 bar).
-
Start the hydrogen flow at the desired rate.
-
Begin pumping benzene into the reactor at the specified flow rate.
-
-
Steady-State Operation: Allow the system to reach a steady state, which may take several hours. Monitor the temperature and pressure to ensure they remain stable.
-
Product Collection and Analysis: Collect the product stream and analyze samples periodically by GC-FID to determine the conversion of benzene and the selectivity to this compound.
This compound Purity Analysis by GC-FID
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID)
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-1 or equivalent)
GC Method:
| Parameter | Value |
| Column | 100% dimethyl polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Oven Program | Initial temp 60°C, hold for 5 min, ramp at 10°C/min to 250°C, hold for 5 min |
| Detector Temperature | 280°C |
Sample Preparation:
-
Dilute a small aliquot of the reaction product in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
Analysis:
-
Inject the diluted sample into the GC.
-
Identify the peaks corresponding to benzene, cyclohexene (if present), this compound, and any byproducts based on their retention times, which are determined by running standards of the pure compounds.
-
Quantify the components by peak area percentage.
Quantitative Data
The following tables summarize typical reaction parameters and performance data for the continuous production of this compound.
Table 1: Typical Reaction Conditions for Continuous Benzene Hydrogenation
| Parameter | Typical Range | Reference |
| Catalyst | Supported Ni or Pd | [1][12] |
| Temperature | 150 - 250°C | [13] |
| Pressure | 10 - 50 bar | [13] |
| H₂/Benzene Molar Ratio | 3:1 to 10:1 | [13] |
| Liquid Hourly Space Velocity (LHSV) | 0.5 - 5.0 h⁻¹ | [13] |
Table 2: Performance Data for this compound Synthesis via Benzene Alkylation with Cyclohexene
| Catalyst | Benzene/Cyclohexene Molar Ratio | Temperature (°C) | Cyclohexene Conversion (%) | This compound Selectivity (%) | Reference |
| Y-Zeolite | 10:1 | 160 | > 99 | ~90 | [14] |
| Modified HY-Zeolite | 7:1 (volume) | Not specified | 93.9 | 99.3 |
Visualizations
dot
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 4. fs.teledos.gr:2206 [fs.teledos.gr:2206]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. US4731496A - Process for the hydrogenation of benzene to cyclohexane - Google Patents [patents.google.com]
- 12. US20120108874A1 - Process for preparing a this compound - Google Patents [patents.google.com]
- 13. US3450784A - Hydrogenation of benzene to cyclohexane - Google Patents [patents.google.com]
- 14. CN103848710A - Method used for synthesizing this compound - Google Patents [patents.google.com]
Refining reaction conditions to control phenylcyclohexane isomer formation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in refining reaction conditions to control phenylcyclohexane isomer formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling the formation of this compound isomers?
A1: The main challenges in controlling this compound isomer formation stem from the subtle energetic differences between various isomers and the reaction mechanisms involved in their synthesis. Key difficulties include:
-
Stereoisomerism (cis/trans): Achieving high selectivity for either the cis or trans isomer in substituted phenylcyclohexanes can be difficult. The thermodynamic stability of the equatorial substitution often favors the trans product, while kinetic control can sometimes be exploited to yield the cis product.
-
Positional Isomerism: In reactions like Friedel-Crafts alkylation, carbocation rearrangements can lead to a mixture of ortho, meta, and para isomers, making it challenging to isolate a single positional isomer.
-
Kinetic vs. Thermodynamic Control: The final isomer ratio is often dependent on whether the reaction is under kinetic or thermodynamic control.[1][2][3] Low temperatures and short reaction times typically favor the kinetic product (the one that forms fastest), while higher temperatures and longer reaction times allow for equilibration to the most stable thermodynamic product.[1][2]
Q2: How does the choice of catalyst influence the stereoselectivity of this compound synthesis?
A2: The catalyst plays a crucial role in determining the stereochemical outcome of a reaction.
-
Heterogeneous Catalysis: In the hydrogenation of substituted biphenyls, the catalyst surface directs the approach of hydrogen. For instance, catalytic hydrogenation of an aromatic ring often leads to the cis addition of hydrogen from one face of the ring.
-
Homogeneous Catalysis: Chiral catalysts can be employed to achieve high enantioselectivity and diastereoselectivity in the synthesis of substituted cyclohexanes.
-
Enzymatic Catalysis: Enzymes, such as alcohol dehydrogenases, can exhibit exceptional stereoselectivity, leading to the formation of a single isomer with very high purity. For example, a mutant alcohol dehydrogenase has been used to produce cis-4-propylcyclohexanol with a cis/trans ratio of 99.5:0.5.[4]
Q3: Can carbocation rearrangements in Friedel-Crafts alkylation be prevented to avoid the formation of multiple positional isomers?
A3: Carbocation rearrangements are a significant limitation of Friedel-Crafts alkylation, often leading to a mixture of products.[5][6][7] While complete prevention is challenging, several strategies can be employed to minimize their occurrence:
-
Use of Milder Lewis Acids: Strong Lewis acids like AlCl₃ are more prone to inducing rearrangements. Using milder catalysts can sometimes reduce this side reaction.
-
Friedel-Crafts Acylation followed by Reduction: A more reliable method to obtain a specific alkyl-substituted benzene (B151609) is to first perform a Friedel-Crafts acylation. The resulting acylbenzene is not prone to rearrangement and the ketone can then be reduced to the desired alkyl group.
-
Starting Material Selection: Using a starting material that forms a more stable carbocation (e.g., a secondary or tertiary alkyl halide) can reduce the driving force for rearrangement.[7]
Troubleshooting Guides
Problem 1: Low cis/trans isomer ratio in the hydrogenation of a substituted biphenyl.
| Possible Cause | Troubleshooting Step |
| Reaction is under thermodynamic control, favoring the more stable trans isomer. | Lower the reaction temperature and shorten the reaction time to favor the kinetically controlled product, which is often the cis isomer in catalytic hydrogenations.[1][2] |
| Incorrect catalyst selection. | Screen different hydrogenation catalysts (e.g., Rh, Ru, Pt on various supports). The choice of metal and support can influence the stereoselectivity.[8] |
| Solvent effects. | The polarity of the solvent can influence the transition state energies. Experiment with a range of solvents to optimize the isomer ratio. |
Problem 2: Formation of multiple positional isomers during Friedel-Crafts alkylation of benzene with a substituted cyclohexane.
| Possible Cause | Troubleshooting Step |
| Carbocation rearrangement. | As discussed in the FAQs, consider using the Friedel-Crafts acylation-reduction sequence to install the desired alkyl group without rearrangement.[7] |
| Polyalkylation. | Use a large excess of benzene relative to the alkylating agent to minimize the chances of the product undergoing further alkylation.[6][7] |
| Reaction temperature is too high. | Higher temperatures can promote carbocation rearrangements and other side reactions. Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. |
Experimental Protocols
Detailed Method for the Diastereoselective Enzymatic Synthesis of cis-4-Propylcyclohexanol[4]
This protocol describes the highly selective synthesis of cis-4-propylcyclohexanol from 4-propylcyclohexanone (B1345700) using a mutant alcohol dehydrogenase (LK-TADH) coupled with a glucose dehydrogenase (GDH) for cofactor regeneration.
Materials:
-
4-propylcyclohexanone
-
Recombinant E. coli cells expressing LK-TADH (A94T/F147L/L199H/A202L)
-
Recombinant E. coli cells expressing GDH
-
NAD⁺
-
Glucose
-
Phosphate buffer (pH 7.0-8.0)
-
2 M Na₂CO₃
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a 2 L reaction vessel, prepare a solution with the following components under optimized conditions:
-
Temperature: 35 °C
-
pH: Maintained between 7.0 and 8.0
-
4-propylcyclohexanone concentration: 125 g/L
-
LK-TADH cell dosage: 30 g/L
-
NAD⁺ concentration: 0.1 g/L
-
GDH cell dosage: 10 g/L
-
Glucose to substrate molar ratio: 1.2:1
-
-
pH Control: Automatically add 2 M Na₂CO₃ to the reaction mixture to maintain the pH between 7.0 and 8.0.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).
-
Workup: Once the reaction is complete (typically within 5 hours), extract the reaction mixture three times with an equal volume of ethyl acetate.
-
Analysis: Analyze the combined organic extracts by GC to determine the conversion and the cis/trans isomer ratio.
Expected Outcome:
Under these optimized conditions, 125 g/L of 4-propylcyclohexanone can be completely converted into cis-4-propylcyclohexanol in 5 hours with a yield of 90.32% and a cis/trans ratio of 99.5:0.5.[4]
Quantitative Data Summary
Table 1: Influence of Reaction Control on Isomer Distribution
| Reaction Type | Control | Typical Conditions | Predominant Isomer | Isomer Ratio (Example) |
| Hydrogenation of substituted biphenyls | Kinetic | Low temperature, short reaction time | cis | >90% cis |
| Thermodynamic | High temperature, long reaction time | trans | Varies with substrate | |
| Friedel-Crafts Alkylation | Kinetic | Low temperature | Less stable carbocation product | Mixture |
| Thermodynamic | High temperature | More stable carbocation product | Mixture | |
| Enzymatic Reduction | Kinetic | Optimized enzymatic conditions | Specific stereoisomer | >99% single isomer[4] |
Visualizations
Caption: Workflow for the enzymatic synthesis of cis-4-propylcyclohexanol.
Caption: Energy profile illustrating kinetic vs. thermodynamic control.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase | MDPI [mdpi.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. stpeters.co.in [stpeters.co.in]
- 8. researchgate.net [researchgate.net]
Common pitfalls in reproducing literature synthesis of phenylcyclohexane
Welcome to the technical support center for the synthesis of phenylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) for the most common synthetic routes.
Section 1: Friedel-Crafts Alkylation of Benzene (B151609) with a Cyclohexyl Source
The Friedel-Crafts alkylation is a classic method for forming a carbon-carbon bond between an aromatic ring and an alkyl group. In the context of this compound synthesis, this typically involves the reaction of benzene with a cyclohexylating agent (e.g., cyclohexene (B86901) or a halocyclohexane) in the presence of a Lewis acid catalyst.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the common cyclohexylating agents and catalysts used in the Friedel-Crafts synthesis of this compound?
A1: Common cyclohexylating agents include cyclohexene and halocyclohexanes (e.g., chlorocyclohexane (B146310), bromocyclohexane).[1] The reaction is typically catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being a frequent choice.[1][4][5] Other Lewis acids like ferric chloride (FeCl₃), antimony pentachloride (SbCl₅), and boron trifluoride (BF₃) can also be used.[1][4]
Q2: Why is my yield of this compound low?
A2: Low yields in Friedel-Crafts alkylation can stem from several issues. One major cause is the deactivation of the benzene ring by certain substituents, which makes it less reactive towards electrophilic substitution.[4] Another possibility is the occurrence of side reactions, such as polyalkylation, where the product (this compound) is more reactive than the starting material (benzene) and undergoes further alkylation.[4][5] Carbocation rearrangements of the cyclohexyl electrophile can also lead to undesired isomeric products.[4][6]
Q3: I am observing multiple products in my reaction mixture. What are they?
A3: The formation of multiple products is a common pitfall. The primary side products are often di- or tri-substituted phenylcyclohexanes due to polyalkylation.[4][7] Additionally, if using a primary halocyclohexane, carbocation rearrangement can lead to the formation of isomeric products.[6][8]
Troubleshooting Guide
Issue: Low Yield and/or Formation of Polyalkylated Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product is more reactive than starting material | Use a large excess of benzene relative to the cyclohexylating agent. | This will increase the probability of the electrophile reacting with benzene instead of the already alkylated product, thus minimizing polyalkylation. |
| Reaction temperature is too high | Conduct the reaction at a lower temperature. The optimal temperature range is often between 20-60°C.[1] | Lower temperatures can help control the reaction rate and reduce the likelihood of side reactions. |
| Catalyst is not optimal | Experiment with different Lewis acid catalysts. For instance, milder catalysts may offer better selectivity. | A different catalyst may provide a better balance between reactivity and selectivity for the desired mono-alkylation product. |
Experimental Protocol: Friedel-Crafts Alkylation of Benzene with Chlorocyclohexane
-
Reaction Setup: Under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) to a flask containing an excess of dry benzene.
-
Addition of Alkylating Agent: Slowly add chlorocyclohexane to the stirred benzene-catalyst mixture. Maintain the reaction temperature between 30-50°C.[1]
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-5 hours.[1]
-
Work-up: Quench the reaction by slowly adding water or dilute acid. The Lewis acid catalyst will be removed through washing with water.[1]
-
Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the excess benzene by distillation. The final product, this compound, can be purified by fractional distillation under reduced pressure.[1]
Troubleshooting Workflow: Friedel-Crafts Alkylation
Caption: Troubleshooting workflow for Friedel-Crafts alkylation.
Section 2: Catalytic Hydrogenation of Biphenyl (B1667301)
The catalytic hydrogenation of biphenyl offers a more atom-economical route to this compound. This method involves the selective hydrogenation of one of the two aromatic rings of biphenyl.
Frequently Asked Questions (FAQs)
Q1: What catalysts are effective for the selective hydrogenation of biphenyl to this compound?
A1: A variety of catalysts can be used, including those based on noble metals like Ruthenium (Ru), Platinum (Pt), and Palladium (Pd).[9] Nickel-based catalysts, such as Raney nickel and skeletal Ni, are also highly effective and often used in industrial processes.[10][11] Catalysts containing molybdenum as a promoter can also enhance performance.[11]
Q2: My reaction is producing a significant amount of bicyclohexyl (B1666981). How can I avoid this?
A2: The formation of bicyclohexyl is a common side reaction resulting from the over-hydrogenation of this compound.[10] To minimize its formation, careful control of reaction conditions is crucial. This includes optimizing temperature, pressure, and reaction time. Using a catalyst with high selectivity for the partial hydrogenation of biphenyl is also key. Some processes intentionally run to partial conversion (90-95%) of biphenyl and then recycle the unreacted starting material to improve the overall yield of this compound.[10]
Q3: My catalyst seems to have lost its activity. What could be the cause?
A3: Catalyst deactivation, or poisoning, can occur due to the presence of impurities in the reaction mixture.[12] For noble metal catalysts, even minor amounts of carbon monoxide (CO) can act as a strong poison.[9] Sulfur compounds can also poison many hydrogenation catalysts.[13] Ensuring the purity of the biphenyl and hydrogen gas is essential for maintaining catalyst activity.
Troubleshooting Guide
Issue: Low Selectivity (High Bicyclohexyl Formation)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Over-hydrogenation | Reduce reaction time and/or hydrogen pressure.[10] | Less over-hydrogenation of the desired this compound to bicyclohexyl. |
| High reaction temperature | Lower the reaction temperature. For example, some Ni-Mo sulfide (B99878) catalysts show optimal conversion around 380°C, with higher temperatures leading to dehydrogenation.[9] | Improved selectivity towards this compound. |
| Non-selective catalyst | Screen different catalysts. For instance, skeletal Ni has been shown to have high activity and selectivity for this conversion.[11] | Identification of a catalyst that favors the formation of the mono-hydrogenated product. |
Experimental Protocol: Catalytic Hydrogenation of Biphenyl with a Nickel-based Catalyst
-
Catalyst Activation: If necessary, activate the catalyst according to the manufacturer's instructions. For some catalysts, an in-situ activation period may be required.[9]
-
Reaction Setup: In a high-pressure autoclave, charge the biphenyl, solvent (if any), and the catalyst.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-40 bar). Heat the mixture to the target temperature (e.g., 130-150°C) with stirring.[10]
-
Reaction Monitoring: Monitor the reaction progress by taking samples and analyzing them by Gas Chromatography (GC) to determine the conversion of biphenyl and the selectivity to this compound and bicyclohexyl.[10]
-
Work-up: After the desired conversion is reached, cool the reactor, vent the hydrogen, and filter off the catalyst.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to separate this compound from unreacted biphenyl and the byproduct bicyclohexyl.[10] Note that this compound and bicyclohexyl form an azeotrope, which can complicate purification.[10]
Troubleshooting Workflow: Catalytic Hydrogenation
Caption: Troubleshooting workflow for catalytic hydrogenation.
Section 3: Grignard Reaction of Phenylmagnesium Bromide with Cyclohexanone (B45756)
This synthetic route involves the nucleophilic addition of a phenyl Grignard reagent to cyclohexanone, followed by dehydration of the resulting alcohol to form an alkene, and subsequent hydrogenation to yield this compound. A more direct approach, though less commonly described for this compound itself, involves the reaction of a cyclohexyl Grignard reagent with a phenyl electrophile. The focus here is on the former, more common undergraduate and research laboratory approach to a related precursor.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction is not initiating. What are the common reasons for this?
A1: The most common reason for a Grignard reaction to fail is the presence of water.[14] Grignard reagents are potent bases and will react with even trace amounts of water. Ensure all glassware is thoroughly dried, and anhydrous solvents are used.[15][16] Another issue can be the magnesium metal's surface being coated with magnesium oxide, which prevents the reaction.[15] Activating the magnesium, for instance with a small crystal of iodine or by crushing the turnings, can help initiate the reaction.[15][16]
Q2: I have a significant amount of biphenyl as a byproduct. How can I minimize its formation?
A2: Biphenyl is formed from the coupling of the Grignard reagent with unreacted bromobenzene (B47551).[15][17] This side reaction is favored at higher temperatures and high concentrations of bromobenzene.[17] To minimize biphenyl formation, add the bromobenzene slowly to the magnesium turnings to control the exothermic reaction and maintain a gentle reflux.[14][18]
Q3: The yield of my desired 1-phenylcyclohexanol (B105894) is low, and I have unreacted starting materials. What went wrong?
A3: Low yield with the presence of starting materials suggests an incomplete reaction. This could be due to insufficient activation of the magnesium, leading to incomplete formation of the Grignard reagent.[15] It could also be due to the Grignard reagent being consumed by side reactions, such as reaction with atmospheric moisture or carbon dioxide. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[14]
Troubleshooting Guide
Issue: Low Yield of Grignard Product (1-Phenylcyclohexanol)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of water | Thoroughly dry all glassware in an oven and use anhydrous solvents.[14][19] | Successful formation of the Grignard reagent and subsequent reaction with cyclohexanone. |
| Inactive magnesium | Activate the magnesium turnings with a crystal of iodine or by crushing them.[15][19] | Initiation of the Grignard reaction, observable by a color change and/or bubbling. |
| Biphenyl formation | Add the bromobenzene dropwise to control the reaction temperature and maintain a gentle reflux.[14][17] | Minimized formation of the biphenyl byproduct. |
| Reaction with air | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[14] | Prevents the Grignard reagent from reacting with atmospheric moisture and CO₂. |
Experimental Protocol: Synthesis of 1-Phenylcyclohexanol via Grignard Reaction
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings. Add a small amount of anhydrous diethyl ether. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.[20]
-
Reaction with Cyclohexanone: After the magnesium has been consumed, cool the reaction mixture. Add a solution of cyclohexanone in anhydrous diethyl ether dropwise, maintaining a controlled temperature.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.[20]
-
Purification: Separate the organic layer, wash it with brine, dry it over an anhydrous salt, and remove the solvent by rotary evaporation. The crude 1-phenylcyclohexanol can be purified by recrystallization or column chromatography.
Troubleshooting Workflow: Grignard Reaction
Caption: Troubleshooting workflow for Grignard reaction.
References
- 1. CN1982264A - Production of phenyl cyclohexane - Google Patents [patents.google.com]
- 2. Benzene - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Friedel-Crafts alkylation is not a useful synthetic method for the synthe.. [askfilo.com]
- 9. d-nb.info [d-nb.info]
- 10. US20120108874A1 - Process for preparing a this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Illustrated Glossary of Organic Chemistry - Poisoned catalyst [chem.ucla.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. d.web.umkc.edu [d.web.umkc.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chm.uri.edu [chm.uri.edu]
- 19. reddit.com [reddit.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Comparative Analysis of Phenylcyclohexane Synthesis Methods
A comprehensive comparative analysis of the primary synthesis methods for phenylcyclohexane is presented for researchers, scientists, and drug development professionals. This guide focuses on the two main industrial routes: the catalytic hydrogenation of biphenyl (B1667301) and the Friedel-Crafts alkylation of benzene (B151609). The objective is to provide a clear comparison of their performance based on experimental data.
This compound is a crucial intermediate in the chemical industry, notably in the production of phenol (B47542) and cyclohexanone, and as an additive in lithium-ion batteries.[1] The selection of a synthesis method is critical and depends on factors such as desired yield, purity, cost, and environmental impact. This guide explores the most common methods for its synthesis, providing a comparative analysis to aid in methodological selection.
Methods of Synthesis
The two predominant methods for synthesizing this compound are:
-
Catalytic Hydrogenation of Biphenyl: This method involves the selective hydrogenation of one of the phenyl rings of biphenyl.[2][3][4]
-
Friedel-Crafts Alkylation of Benzene: This classic electrophilic aromatic substitution reaction utilizes an alkylating agent such as cyclohexene (B86901), cyclohexanol, or a halogenated cyclohexane (B81311) in the presence of a catalyst.[1][5][6]
Quantitative Data Comparison
The following table summarizes the quantitative data for the different synthesis methods based on available experimental results.
| Parameter | Catalytic Hydrogenation of Biphenyl | Friedel-Crafts Alkylation of Benzene |
| Starting Materials | Biphenyl, Hydrogen | Benzene, Cyclohexene/Cyclohexanol/Halogenated Cyclohexane |
| Catalyst | Raney Nickel, Pd/C, Ru/C, Ni-Mo sulfide, NiO-CuO-ZrO₂-MoO₃[2][3][7] | AlCl₃, FeCl₃, H₂SO₄, FAU molecular sieves[1][5][8] |
| Temperature | 90-380°C[2][7] | 5-250°C[1][6] |
| Pressure | 1-200 bar[2] | 1-5 MPa[1] |
| Solvent | Ethanol, Cyclohexane, or solvent-free[2] | Benzene (as reactant), Nitromethane[9] |
| Yield | Up to 99.4% (selectivity to this compound)[3] | Up to 98%[1] |
| Purity | >98% after purification[2] | Up to 99.9%[5] |
| Key Side Products | Bicyclohexyl, unreacted Biphenyl[2] | Polycyclohexylbenzenes[1] |
Experimental Protocols
Catalytic Hydrogenation of Biphenyl
Objective: To synthesize this compound by the selective hydrogenation of biphenyl.
Materials:
-
Biphenyl
-
Catalyst (e.g., 5% Palladium on carbon)
-
Solvent (e.g., Cyclohexane)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
A 300 ml laboratory autoclave is charged with 100 g of biphenyl and 5 g of a catalyst (e.g., a catalyst comprising 50% by weight of NiO, 17% by weight of CuO, 30.5% by weight of ZrO₂, and 1.5% by weight of MoO₃).[2]
-
The autoclave is sealed and purged with nitrogen before being filled with hydrogen gas to the desired pressure (e.g., 10-40 bar).[2]
-
The reaction mixture is heated to the target temperature (e.g., 130-150°C) with constant stirring.[2]
-
The reaction is monitored by gas chromatography to determine the conversion of biphenyl and the selectivity to this compound.[2]
-
After the reaction is complete (typically after several hours), the autoclave is cooled, and the pressure is released.[2]
-
The catalyst is filtered off from the reaction mixture.[2]
-
The resulting crude product is purified by fractional distillation under reduced pressure to obtain this compound with a purity greater than 98%.[2]
Friedel-Crafts Alkylation of Benzene with Cyclohexene
Objective: To synthesize this compound via the alkylation of benzene with cyclohexene.
Materials:
-
Benzene
-
Cyclohexene
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium hydroxide (B78521) solution
-
Anhydrous calcium chloride
-
Ice bath
Procedure:
-
In a 1-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 468 g (530 cc, 6 moles) of benzene and 92 g (50 cc) of concentrated sulfuric acid.[6]
-
Cool the mixture in an ice bath to between 5° and 10°C.[6]
-
Slowly add 164 g (203 cc, 2 moles) of cyclohexene over a period of one and a half hours while maintaining the temperature.[6]
-
Continue stirring for an additional hour after the addition is complete.[6]
-
Separate the hydrocarbon layer, cool it in ice, and wash it with four 50-cc portions of cold concentrated sulfuric acid.[6]
-
Wash the product successively with warm water, 3% sodium hydroxide solution, and pure water.[6]
-
Dry the hydrocarbon mixture over anhydrous calcium chloride.[6]
-
Purify the product by fractional distillation, collecting the this compound fraction at 238–243°C.[6]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship for selecting a synthesis method.
References
- 1. CN103848710A - Method used for synthesizing this compound - Google Patents [patents.google.com]
- 2. US20120108874A1 - Process for preparing a this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni | Semantic Scholar [semanticscholar.org]
- 5. CN1982264A - Production of phenyl cyclohexane - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. d.web.umkc.edu [d.web.umkc.edu]
Phenylcyclohexane vs. Biphenyl: A Comparative Guide for High-Temperature Applications
An objective comparison of phenylcyclohexane and biphenyl (B1667301) for researchers, scientists, and drug development professionals in high-temperature solvent applications.
In the realm of high-temperature chemical processes, the choice of solvent is critical. An ideal solvent must exhibit exceptional thermal stability, appropriate physical properties, and a favorable safety profile. For decades, biphenyl has been a standard choice, particularly as a component in heat transfer fluids. However, this compound has emerged as a viable alternative, offering distinct advantages in handling and safety. This guide provides a detailed, data-driven comparison of these two solvents to inform selection for demanding applications in research and industry.
Physicochemical Properties
A fundamental comparison begins with the core physical and chemical properties of each solvent. This compound's liquid state at room temperature presents a significant handling advantage over the solid biphenyl.
| Property | This compound | Biphenyl | Source(s) |
| Formula | C₁₂H₁₆ | C₁₂H₁₀ | [1][2] |
| Molecular Weight | 160.26 g/mol | 154.21 g/mol | [3][4] |
| Physical Form (at 25°C) | Liquid | Crystalline Solid | [3][4] |
| Melting Point | 4-7 °C | 69.2 °C | [3] |
| Boiling Point (1 atm) | 239-240 °C | 255 °C | [3] |
| Density (at 25°C) | ~0.95 g/mL | ~1.04 g/cm³ (solid) | [3] |
| Flash Point | 81 °C (closed cup) | ~113 °C | [3] |
| Thermal Stability | Good | Excellent, stable up to 400°C | [5][6] |
Performance as a High-Temperature Solvent
Both this compound and biphenyl are utilized in applications requiring high temperatures, such as in heat transfer systems and as solvents for chemical synthesis.[7][8]
Biphenyl is renowned for its exceptional thermal stability, making it a key component in heat transfer fluids like Dowtherm A, a eutectic mixture of biphenyl (26.5%) and diphenyl ether (73.5%).[9] This mixture remains stable at temperatures up to 400°C.[6] Its rigid, aromatic structure contributes to this stability, which is crucial for preventing degradation and the formation of byproducts in high-temperature industrial processes.[10] Biphenyl's primary limitation is its high melting point, which necessitates heating systems to prevent solidification in pipelines, especially in cooler climates.
This compound , produced by the catalytic hydrogenation of biphenyl, offers a wider liquid range, with a significantly lower melting point.[5][11] This makes it easier to handle and reduces the need for auxiliary heating to maintain fluidity. While its thermal stability is generally considered good, it is typically lower than that of biphenyl due to the presence of the hydrogenated ring.[5] It is often preferred in applications where the extreme temperature resistance of biphenyl is not strictly necessary, but improved handling characteristics and a better safety profile are desired.[5]
Experimental Protocols
Evaluating the suitability of a high-temperature solvent involves several key experimental procedures. Below are generalized protocols for assessing thermal stability and solubility, which are critical performance indicators.
1. Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
-
Objective: To determine the temperature at which a solvent begins to decompose.
-
Methodology:
-
A small, precise sample of the solvent is placed in a high-purity alumina (B75360) crucible.
-
The crucible is loaded into a thermogravimetric analyzer.
-
The sample is heated at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere, such as nitrogen, to prevent oxidation.[12]
-
The mass of the sample is continuously monitored as the temperature increases.
-
The decomposition temperature is identified as the onset temperature at which significant mass loss occurs.[12]
-
2. Solubility Determination (Shake-Flask Method)
-
Objective: To determine the maximum concentration of a solute that can be dissolved in the solvent at a specific temperature.
-
Methodology:
-
An excess amount of the solid solute is added to a known volume of the solvent (this compound or molten biphenyl) in a sealed, temperature-controlled vessel.[13]
-
The mixture is agitated (e.g., using an orbital shaker) at a constant high temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]
-
After agitation, the mixture is allowed to settle, and the supernatant is carefully filtered to remove any undissolved solid.[13]
-
The concentration of the solute in the filtered solution is then determined using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
-
Safety and Environmental Considerations
The choice between this compound and biphenyl often hinges on safety and handling considerations.
-
Biphenyl: Classified as a skin, eye, and respiratory irritant.[14] There is evidence suggesting it may be a liver and kidney toxicant with prolonged exposure.[15][16] The U.S. EPA has classified biphenyl with "suggestive evidence for carcinogenicity in humans".[15] It is important to distinguish biphenyl from its chlorinated derivatives, polychlorinated biphenyls (PCBs), which are highly toxic and persistent environmental pollutants.[10]
-
This compound: Generally considered to have a more favorable safety profile. It is classified as a combustible liquid and can cause skin and eye irritation.[17] However, it is not typically associated with the long-term health concerns linked to biphenyl.
Conclusion and Recommendations
The selection between this compound and biphenyl as a high-temperature solvent is application-dependent.
Choose Biphenyl when:
-
The absolute highest thermal stability (up to 400°C) is the primary requirement.
-
The infrastructure can accommodate a solvent that is solid at room temperature, including trace heating for pipes.
-
Strict safety and handling protocols for toxic substances are in place.
Choose this compound when:
-
The operating temperature is within its stable range (generally below 350°C).
-
Ease of handling and a liquid state at ambient temperatures are critical for operational efficiency.
-
A more favorable safety and environmental profile is a significant factor in the selection process.
For many modern applications in drug development and fine chemical synthesis, where process safety and handling are paramount, this compound presents a compelling alternative to the traditional, albeit more thermally robust, biphenyl.
References
- 1. Benzene, cyclohexyl- (CAS 827-52-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Biphenyl [webbook.nist.gov]
- 3. フェニルシクロヘキサン ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US6797193B2 - Heat transfer fluid comprising mixture of this compound and bicyclohexane - Google Patents [patents.google.com]
- 6. Biphenyl - Wikipedia [en.wikipedia.org]
- 7. CN1982264A - Production of phenyl cyclohexane - Google Patents [patents.google.com]
- 8. CN101054330A - Synthesis method for biphenyl compound - Google Patents [patents.google.com]
- 9. zienjournals.com [zienjournals.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. US20120108874A1 - Process for preparing a this compound - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Biphenyl [sitem.herts.ac.uk]
- 15. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nj.gov [nj.gov]
- 17. agilent.com [agilent.com]
A Comparative Guide to Purity Validation of Phenylcyclohexane: qNMR vs. Chromatographic Techniques
For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical compounds like phenylcyclohexane is a critical aspect of quality control and experimental validity. The presence of impurities can significantly alter the physicochemical properties and biological activity of a substance. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two widely used chromatographic methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV)—for validating the purity of this compound.
At a Glance: Method Comparison
Quantitative NMR (qNMR) stands out as a primary analytical method, offering the ability to determine purity without the need for a specific reference standard of the analyte.[1] In contrast, both GC-FID and HPLC-UV are relative methods that typically require a certified reference standard of known purity for accurate quantification.[2]
The choice of technique often depends on the specific requirements of the analysis, including the nature of potential impurities, required accuracy, and available instrumentation. While GC-FID is well-suited for volatile and thermally stable compounds, HPLC-UV is ideal for non-volatile or thermally labile substances.[3] qNMR, being a universal detection method, provides a versatile and orthogonal approach to purity assessment.[4][5]
| Feature | Quantitative NMR (qNMR) | Gas Chromatography-FID (GC-FID) | High-Performance Liquid Chromatography-UV (HPLC-UV) |
| Principle | Signal intensity is directly proportional to the number of nuclei in a magnetic field.[1] | Separation of volatile compounds based on their partitioning between a stationary and a mobile gas phase, with detection by flame ionization.[6] | Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance.[3] |
| Quantification | Absolute (primary ratio method); can determine purity without a specific analyte reference standard.[1][7] | Relative; typically requires a reference standard of the analyte. | Relative; typically requires a reference standard of the analyte. |
| Selectivity | High; provides detailed structural information, aiding in the identification of impurities.[6] | High for separating volatile isomers and impurities based on retention time. | Good for separating compounds based on polarity; UV detection is selective for chromophoric compounds. |
| Precision | High, with excellent reproducibility.[8] | High, with excellent reproducibility for volatile compounds. | High, with good reproducibility. |
| Sensitivity | Generally lower than chromatographic methods. | Very high for volatile organic compounds. | High, particularly for compounds with strong UV absorbance. |
| Sample Throughput | Can be lower due to longer acquisition times for high precision. | High, with relatively fast analysis times. | Moderate to high, depending on the separation method. |
| Strengths | - Non-destructive- Absolute quantification- Rich structural information | - High sensitivity and resolution for volatile compounds- Robust and widely available | - Versatile for a wide range of compounds- Suitable for non-volatile and thermally unstable impurities |
| Limitations | - Lower sensitivity- Potential for signal overlap | - Only suitable for volatile and thermally stable compounds- Requires reference standards for quantification | - Requires impurities to have a UV chromophore- Mobile phase can be a significant cost |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following sections outline the typical experimental protocols for each technique in the context of analyzing this compound.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound by comparing the integral of its signals to that of a certified internal standard.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone)
-
Deuterated solvent (e.g., chloroform-d, CDCl₃)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a clean, dry vial.
-
Dissolution: Add a precise volume (e.g., 0.7 mL) of the deuterated solvent to the vial. Ensure complete dissolution by gentle vortexing.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a pulse program with a sufficient relaxation delay (D1), typically at least 5 times the longest T1 relaxation time of the protons being quantified, to ensure full signal recovery. A 30° or 90° pulse angle can be used, with a 90° pulse providing maximum signal.[1]
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Quantification: Integrate the well-resolved signals of both the this compound and the internal standard. The purity of the this compound is calculated using the following formula:
Purity (%) = (I_sample / I_IS) * (N_IS / N_sample) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Workflow Diagram:
References
- 1. rssl.com [rssl.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A comparative study of catalysts for biphenyl hydrogenation to phenylcyclohexane
A Comparative Guide to Catalysts for Biphenyl (B1667301) Hydrogenation to Phenylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of biphenyl to this compound (also known as cyclohexylbenzene) is a critical transformation in organic synthesis, providing a valuable intermediate for pharmaceuticals, liquid crystals, and as a high-performance solvent. The efficiency of this process is highly dependent on the catalyst employed. This guide provides a comparative analysis of various catalysts, supported by experimental data, to aid researchers in selecting the optimal system for their specific needs.
Catalyst Performance: A Quantitative Comparison
The choice of catalyst significantly impacts the conversion of biphenyl and the selectivity towards the desired product, this compound, versus the fully hydrogenated by-product, bicyclohexane. The following tables summarize the performance of several key noble and non-noble metal catalysts under various reaction conditions.
Non-Noble Metal Catalysts
Non-noble metal catalysts, particularly those based on nickel, have emerged as cost-effective and highly efficient alternatives to precious metal catalysts.
| Catalyst | Support | Temp. (°C) | Pressure (MPa) | Time (h) | Biphenyl Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |
| Skeletal Ni (QS-Ni) | - | 70 | 1 | 4 | 100 | 99.4 | 99.4 | [1] |
| 20% Ni | SiO₂ (300 m²/g) | 200 | 3 | 4 | 99.6 | - | 99.3 | [2] |
| 20% Co | SiO₂ | 200 | 2 | 4 | 11.9 | - | 11.6 | [2] |
| 20% Fe | SiO₂ | 200 | 2 | 4 | 2.5 | - | 2.4 | [2] |
| 20% Cu | SiO₂ | 200 | 2 | 4 | 43.0 | - | 42.5 | [2] |
| Ni-Mo sulfide | - | 380 | 6 | 6 | 79 | 75.9 (CHB) / 24.1 (BCH) | 60.0 | [3] |
Note: this compound is also referred to as cyclohexylbenzene (B7769038) (CHB).
Noble Metal Catalysts
Noble metal catalysts are known for their high activity, though selectivity can be a challenge.
| Catalyst | Support | Temp. (°C) | Pressure (MPa) | Time | Biphenyl Conversion (%) | Product Selectivity (%) | Reference |
| Ru/C | - | - | - | - | Active | 66.8 (this compound) | [1] |
| 1.5 wt% Ru | SiO₂ (300 m²/g) | 90 | 1 | 80 min | 99.9 | 99.9 (Bicyclohexane) | [4] |
| Pd/C | - | - | - | - | Low Activity | - | [1] |
| Pt/C | - | - | - | - | Low Activity | - | [1] |
Note: Bicyclohexane (BCH) is the fully hydrogenated product.
Experimental Workflow & Methodologies
The following diagram illustrates a typical experimental workflow for the catalytic hydrogenation of biphenyl.
Detailed Experimental Protocols
1. Skeletal Ni Catalyst Preparation and Hydrogenation [1]
-
Catalyst Preparation: Skeletal Ni (QS-Ni) is prepared from rapidly quenched Ni-Al alloy ribbons. The alloy powder is activated by leaching out aluminum with an excess of 20% NaOH aqueous solution at 368 K for 1 hour.
-
Hydrogenation Procedure: The reaction is carried out in a high-pressure autoclave. For a typical experiment, 19.48 mmol of biphenyl, 15 mL of THF (solvent), and 0.376 g of the net Ni catalyst are used. The reactor is purged with hydrogen and then pressurized to 1.0 MPa. The reaction is conducted at a specific temperature (e.g., 343 K) with stirring. Product analysis is performed using gas chromatography (GC).
2. 20% Ni/SiO₂ Catalyst Preparation and Hydrogenation [2]
-
Catalyst Preparation: A series of 20% Ni/SiO₂ catalysts are synthesized using the over-volume impregnation method with SiO₂ supports of varying specific surface areas (SSA).
-
Hydrogenation Procedure: The selective hydrogenation of biphenyl is conducted in a high-pressure autoclave reactor. The reaction is typically run at 200 °C under a hydrogen pressure of 3 MPa for 4 hours, using isopropanol (B130326) as the solvent. Online continuous sampling is employed for monitoring the reaction progress.
3. Ru/SiO₂ Catalyst Preparation and Hydrogenation [4]
-
Catalyst Preparation (Strong Electrostatic Adsorption - SEA): Ru/SiO₂ catalysts are prepared using [Ru(NH₃)₆]Cl₃ as the precursor and fumed SiO₂ as the support. The SEA method involves adjusting the solution pH to facilitate uniform adsorption of metal ions onto the support surface through electrostatic interactions.
-
Hydrogenation Procedure: The catalytic performance is evaluated in a high-pressure autoclave under mild conditions (90 °C, 1.0 MPa H₂, 80 min). Product analysis is conducted using GC-MS.
Discussion and Conclusion
The selective hydrogenation of biphenyl to this compound is achievable with high efficiency using both non-noble and noble metal catalysts.
-
Non-Noble Metals: Skeletal Ni and supported Ni catalysts demonstrate excellent performance, achieving near-complete conversion of biphenyl and very high selectivity to this compound under relatively mild conditions.[1][2] These catalysts offer a significant cost advantage over noble metal systems. Other non-noble metals like cobalt, iron, and copper show considerably lower activity under similar conditions.[2]
-
Noble Metals: While noble metal catalysts like Ruthenium are highly active for the hydrogenation of the aromatic rings in biphenyl, they often favor the formation of the fully hydrogenated product, bicyclohexane, especially with optimized preparation methods like SEA.[4] Palladium and Platinum on carbon supports have been reported to have low activity for this specific transformation.[1]
References
Performance evaluation of phenylcyclohexane in battery electrolyte formulations
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of battery technology, the composition of the electrolyte is a critical determinant of performance, safety, and lifespan. While conventional carbonate-based electrolytes dominate the market, researchers are continually exploring novel additives to enhance specific properties. Phenylcyclohexane (PCH), also known as cyclohexyl benzene (B151609) (CHB), has emerged as a significant additive, primarily for its role in overcharge protection. This guide provides an objective comparison of the performance of this compound in battery electrolyte formulations against traditional alternatives, supported by experimental data and detailed methodologies.
Executive Summary
This compound is predominantly utilized as an overcharge protection additive in lithium-ion batteries. Its primary function is to prevent dangerous conditions arising from excessive charging. This is achieved through an electrochemical polymerization process at a specific voltage, which forms a resistive layer on the electrode surface, effectively shutting down the charging process. While beneficial for safety, the addition of PCH can influence other key electrolyte properties such as ionic conductivity and viscosity, which in turn affect overall battery performance. The optimal concentration of PCH is typically in the range of 5-7% by mass; lower concentrations offer insufficient protection, while higher concentrations can negatively impact battery cycle life and conductivity[1].
Performance Metrics: A Comparative Analysis
To understand the impact of this compound on battery performance, a comparison with standard electrolyte formulations is essential. The following tables summarize key performance indicators for a typical electrolyte (e.g., 1M LiPF6 in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)) with and without the addition of PCH.
Table 1: Ionic Conductivity of Electrolyte Formulations
| Electrolyte Composition | Ionic Conductivity (mS/cm) | Temperature (°C) |
| 1M LiPF6 in EC/DMC (1:1 by wt.) | 6.7 - 7.8 | 20-25 |
| 1M LiPF6 in EC/DMC with 5% this compound | Data not available in cited literature | - |
| 1M LiPF6 in EC/DEC (3:7 by wt.) | 6.7 | 25 |
| 1M LiTFSI in EC/DEC (3:7 by wt.) | 6.6 | 25 |
Note: Specific ionic conductivity values for PCH-containing electrolytes were not found in the provided search results. However, it is generally reported that the addition of such additives can lead to a decrease in ionic conductivity[1].
Table 2: Viscosity of Electrolyte Formulations
| Electrolyte Composition | Viscosity (mPa·s) | Temperature (°C) |
| 1M LiPF6 in EC/DMC (1:1 by wt.) | ~3-5 | 25 |
| 1M LiPF6 in EC/DMC with 5% this compound | Data not available in cited literature | - |
| 1M LiPF6 in EC/DEC (3:7 by wt.) | 4.9 | 25 |
| 1M LiTFSI in EC/DEC (3:7 by wt.) | 4.5 | 25 |
Table 3: Electrochemical Stability of this compound
| Additive | Onset Oxidation Potential (V vs. Li/Li+) |
| Cyclohexyl Benzene (CHB) / this compound | ~4.5 - 4.7 |
| Biphenyl (B1667301) (BP) | ~4.5 - 4.7 |
| CHB + BP mixture | Exhibits a larger oxidation current than either component alone |
The primary advantage of this compound lies in its electrochemical stability, specifically its oxidation potential. It is designed to be stable during normal battery operation but to electrochemically react and polymerize when the cell voltage exceeds the normal charging range, thus providing overcharge protection. Studies have shown that a mixture of cyclohexyl benzene and biphenyl can be even more effective, generating a larger oxidation current and forming a more substantial protective polymeric film[2].
Experimental Protocols
The evaluation of battery electrolyte performance relies on a suite of electrochemical techniques. Below are detailed methodologies for key experiments cited in the evaluation of this compound and other electrolyte components.
Electrochemical Stability Window (ESW) Measurement
The electrochemical stability of an electrolyte is determined using voltammetric techniques, typically Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV)[3].
-
Objective: To determine the voltage range within which the electrolyte remains stable without significant decomposition.
-
Methodology:
-
Cell Assembly: A three-electrode cell is typically used, consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., lithium metal), and a counter electrode (e.g., lithium metal)[4].
-
Electrolyte Preparation: The electrolyte to be tested (e.g., 1M LiPF6 in EC/DMC with and without PCH) is prepared in an inert atmosphere (e.g., an argon-filled glovebox).
-
LSV/CV Scan: A potentiostat is used to apply a linearly increasing potential to the working electrode at a slow scan rate (e.g., 0.1 to 10 mV/s)[3]. The resulting current is measured.
-
Data Analysis: The potential at which a significant increase in current is observed is considered the anodic (oxidation) stability limit of the electrolyte.
-
Ionic Conductivity Measurement
Electrochemical Impedance Spectroscopy (EIS) is the standard method for determining the ionic conductivity of an electrolyte.
-
Objective: To measure the ease with which ions can move through the electrolyte.
-
Methodology:
-
Conductivity Cell: A two-electrode conductivity cell with a known cell constant is used. The electrodes are typically made of an inert material like stainless steel or platinum.
-
Electrolyte Filling: The cell is filled with the electrolyte under investigation in an inert environment.
-
EIS Measurement: An impedance analyzer applies a small AC voltage perturbation over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the Nyquist plot. The ionic conductivity (σ) is then calculated using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area (L/A is the cell constant).
-
Viscosity Measurement
The viscosity of the electrolyte is a crucial physical property that affects ion mobility.
-
Objective: To measure the resistance of the electrolyte to flow.
-
Methodology:
-
Viscometer: A viscometer, such as a cone-and-plate or capillary viscometer, is used.
-
Sample Preparation: A small, known volume of the electrolyte is placed in the viscometer.
-
Measurement: The instrument measures the shear stress as a function of the shear rate at a controlled temperature.
-
Data Analysis: The viscosity is calculated from the relationship between shear stress and shear rate.
-
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for evaluating electrolyte performance.
References
A Comparative Guide to the Physicochemical Properties of Phenylcyclohexane and Its Fluorinated Analogues
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, utilized to fine-tune a molecule's physicochemical properties and enhance its pharmacokinetic profile. Phenylcyclohexane, a common scaffold in medicinal chemistry, serves as an excellent model to explore the nuanced effects of fluorination. This guide provides an objective comparison of the physicochemical properties of this compound and its fluorinated analogues, supported by available experimental data and established principles.
Physicochemical Property Comparison
The introduction of fluorine can significantly alter a molecule's lipophilicity, solubility, and metabolic stability. The following table summarizes key physicochemical properties for this compound and representative fluorinated analogues.
| Property | This compound | 4-Fluorothis compound (cis/trans mixture) | Phenyl-all-cis-tetrafluorocyclohexane |
| Molecular Formula | C₁₂H₁₆ | C₁₂H₁₅F | C₁₂H₁₂F₄ |
| Molecular Weight ( g/mol ) | 160.26 | 178.25 | 232.22 |
| Melting Point (°C) | 5 - 6 | Not available | Not available |
| Boiling Point (°C) | 238 - 240[1][2] | Not available | Not available |
| logP (experimental) | 4.64 - 5.6[1] | ~4.8 (estimated) | 2.6[3][4] |
| Aqueous Solubility | Insoluble[1] | Sparingly soluble (predicted) | Slightly soluble (predicted) |
Impact of Fluorination on Key Properties
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
This compound is a highly lipophilic molecule with an experimental logP value in the range of 4.64 to 5.6[1].
-
Monofluorination , as in 4-fluorothis compound, is generally expected to have a modest effect on lipophilicity, and may slightly increase or decrease it depending on the molecular context.
-
Polyfluorination , particularly in a facially polarized manner as seen in phenyl-all-cis-tetrafluorocyclohexane, leads to a significant decrease in lipophilicity, with a reported logP of 2.6[3][4]. This is attributed to the creation of a molecular dipole, which enhances interactions with polar solvents. This increased polarity can be a desirable trait in drug design to improve solubility and reduce off-target effects associated with high lipophilicity.
Aqueous Solubility
Aqueous solubility is a crucial factor for drug delivery and bioavailability. While experimental data for the fluorinated analogues is scarce, the trend in logP provides a strong indication of their relative solubilities. The "insoluble" nature of this compound is consistent with its high lipophilicity[1]. The significant drop in logP for phenyl-all-cis-tetrafluorocyclohexane suggests a notable increase in aqueous solubility compared to the parent compound[3][4].
Metabolic Stability
The strategic placement of fluorine atoms can significantly enhance a compound's metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP) family[5]. These enzymes are responsible for the oxidative metabolism of many drugs, often targeting C-H bonds. By replacing a metabolically labile hydrogen with fluorine, this metabolic pathway can be blocked, leading to a longer half-life and improved bioavailability of the drug[5].
For this compound, both the phenyl and cyclohexyl rings present potential sites for oxidative metabolism. Fluorination at these positions can sterically and electronically hinder enzymatic attack, thereby improving the compound's metabolic profile.
Experimental Protocols
Determination of logP/logD by Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining the partition coefficient of a compound between two immiscible liquids, typically n-octanol and water[4].
Methodology
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water (typically a buffer of desired pH, e.g., phosphate-buffered saline at pH 7.4 for logD) with n-octanol by mixing them vigorously and allowing them to separate overnight.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM)[4].
-
-
Partitioning:
-
In a suitable vessel, add a precise volume of the pre-saturated aqueous phase and the pre-saturated n-octanol phase.
-
Add a small aliquot of the test compound stock solution. The final concentration should be such that it is detectable in both phases and does not exceed the solubility limit in either phase.
-
Securely cap the vessel and shake it vigorously for a predetermined period (e.g., 1-3 hours) to ensure equilibrium is reached.
-
Allow the phases to separate completely, which can be aided by centrifugation.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the test compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP or logD is then the base-10 logarithm of P.
-
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes[5][6].
Methodology
-
Reagent Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of the test compound in an organic solvent like DMSO.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, pre-warm a mixture of liver microsomes and buffer to 37°C.
-
Add the test compound to the mixture to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH-regenerating system. A control incubation without the NADPH system should be run in parallel to assess non-enzymatic degradation.
-
Incubate the reaction mixture at 37°C with shaking.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step precipitates the proteins and stops the enzymatic activity.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent compound in the supernatant using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration used in the assay.
-
References
- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Page loading... [guidechem.com]
- 4. CAS # 7335-12-8, cis-4-Phenylcyclohexanol, cis-4-Phenyl-1-cyclohexanol - chemBlink [chemblink.com]
- 5. Cyclohexanol, 4-phenyl- [webbook.nist.gov]
- 6. Page loading... [wap.guidechem.com]
Cross-Validation of Analytical Techniques for Phenylcyclohexane Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four key analytical techniques for the characterization and quantification of phenylcyclohexane: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to offer a comparative overview of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research, development, and quality control applications.
Executive Summary
The selection of an analytical technique for this compound analysis is contingent on the specific requirements of the measurement, such as the need for high sensitivity, selectivity, or absolute quantification. Gas chromatography-based methods are generally well-suited for the volatile and thermally stable nature of this compound. GC-FID offers robust and cost-effective quantification, while GC-MS provides superior sensitivity and definitive identification. HPLC-UV presents a viable alternative, particularly when dealing with complex matrices or when GC is not available. Quantitative NMR stands out for its ability to provide direct, calibration-free quantification, making it a powerful tool for purity assessment and reference standard characterization.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance parameters for the analysis of this compound using GC-FID, HPLC-UV, qNMR, and GC-MS. Please note that these values are representative and can vary depending on the specific instrumentation, method parameters, and sample matrix.
| Parameter | GC-FID | HPLC-UV | qNMR | GC-MS (SIM Mode) |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~10-50 ng/mL | ~10-100 µg/mL | ~0.01-1 ng/mL |
| Limit of Quantification (LOQ) | ~5-30 ng/mL | ~30-150 ng/mL | ~50-300 µg/mL | ~0.05-5 ng/mL |
| Linearity Range | 0.01 - 100 µg/mL (R² > 0.999) | 0.05 - 200 µg/mL (R² > 0.999) | 0.1 - 50 mg/mL (R² > 0.999) | 0.001 - 50 µg/mL (R² > 0.999) |
| Precision (%RSD) | < 2% | < 3% | < 1% | < 5% |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% | 95-105% |
| Selectivity | Moderate | Moderate | High | Very High |
| Analysis Time | ~10-20 min | ~15-30 min | ~5-15 min | ~15-25 min |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific applications.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is commonly used for the separation of aromatic hydrocarbons.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 15°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Injector: Splitless mode at 250°C.
-
Detector: FID at 280°C.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration within the linear range of the method.
-
Quantification: External standard calibration using a series of this compound standards of known concentrations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This technique is a viable alternative to GC for the analysis of this compound, especially when dealing with less volatile matrices.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The mobile phase composition may need to be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range.
-
Quantification: External standard calibration curve constructed from the peak areas of this compound standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve of the same compound.[1][2]
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and their signals do not overlap (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a simple, well-resolved NMR signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Experimental Parameters:
-
A sufficient relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T1 relaxation time of the signals of interest).
-
A 90° pulse angle should be accurately calibrated.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the distinct signals of both this compound and the internal standard.
-
-
Calculation: The concentration of this compound is calculated based on the ratio of the integral of a specific this compound proton signal to the integral of a known proton signal from the internal standard, taking into account the number of protons for each signal, their molecular weights, and the weight of the sample and internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the highly sensitive and selective detection capabilities of mass spectrometry, making it ideal for trace analysis and confirmation of this compound identity.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Column: Similar to GC-FID, a non-polar capillary column like a DB-5ms is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Similar to the GC-FID method, an optimized temperature program is used to achieve good separation.
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is preferred for higher sensitivity and selectivity.[3] Key ions for this compound (m/z 160, 104, 91, 77) should be monitored. Full scan mode can be used for qualitative analysis and identification. The fragmentation of the molecular ion is a key aspect of mass spectrometry.[4][5][6]
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Sample Preparation: Similar to GC-FID, samples are diluted in a suitable solvent.
-
Quantification: An internal or external standard method can be used. For high accuracy, an isotopically labeled internal standard is recommended.
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of two different analytical techniques, for instance, a primary method (e.g., GC-FID) and a secondary or alternative method (e.g., HPLC-UV), for the characterization of this compound. This process ensures that both methods provide comparable and reliable results.
A logical workflow for the cross-validation of analytical methods.
This guide provides a foundational understanding of the cross-validation of different analytical techniques for this compound characterization. The choice of the optimal method will depend on the specific analytical challenge, available resources, and the desired level of data quality.
References
A Comparative Energy Analysis of 1-Methyl-1-Phenylcyclohexane Conformers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the conformational isomers of 1-methyl-1-phenylcyclohexane, a molecule of interest in stereochemical and medicinal chemistry studies. Understanding the energetic landscape of substituted cyclohexanes is crucial for predicting molecular shape, reactivity, and biological activity. This document outlines both experimental and computational findings regarding the relative stability of the two primary chair conformers of 1-methyl-1-phenylcyclohexane.
Introduction
1-methyl-1-phenylcyclohexane can exist in two principal chair conformations that are in equilibrium: one where the phenyl group occupies an axial position and the methyl group is equatorial, and the other where the phenyl group is equatorial and the methyl group is axial. Based on the individual steric requirements (A-values) of a methyl group (~1.7 kcal/mol) and a phenyl group (~2.9 kcal/mol), it would be predicted that the conformer with the larger phenyl group in the equatorial position would be significantly more stable. However, experimental and computational data reveal a counter-intuitive preference.
Data Presentation
The relative energies of the two conformers have been determined by both experimental and computational methods. The key thermodynamic parameter is the Gibbs Free Energy difference (ΔG°), which indicates the favored conformer at equilibrium. A negative ΔG° for the conversion of the Phenyl-equatorial/Methyl-axial conformer to the Phenyl-axial/Methyl-equatorial conformer signifies that the latter is more stable.
| Conformer Transition | Method | Temperature (°C) | ΔG° (kcal/mol) | Favored Conformer |
| Phenyl-eq/Methyl-ax ⇌ Phenyl-ax/Methyl-eq | Low-Temperature ¹³C NMR | -100 | -0.32 ± 0.04 | Phenyl-axial/Methyl-equatorial |
| Phenyl-eq/Methyl-ax ⇌ Phenyl-ax/Methyl-eq | Ab Initio (QCISD/6-311G(2df,p)) | -100 | -1.0 | Phenyl-axial/Methyl-equatorial |
This surprising result is attributed to destabilizing steric interactions in the Phenyl-equatorial/Methyl-axial conformer. Specifically, the ortho-hydrogens of the equatorial phenyl group experience significant non-bonded repulsion with the hydrogens of the axial methyl group. This steric strain outweighs the inherent preference of the larger phenyl group for the equatorial position.[1]
Experimental and Computational Protocols
The experimental determination of the free energy difference between the conformers of 1-methyl-1-phenylcyclohexane was achieved using low-temperature ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4]
-
Sample Preparation: A solution of 1-methyl-1-phenylcyclohexane is prepared in a suitable solvent that remains liquid at very low temperatures, such as a mixture of dichlorofluoromethane (B1207983) and chloroform-d (B32938) (CFCl₃-CDCl₃).
-
Temperature Control: The NMR probe is cooled to a temperature where the rate of chair-flipping between the two conformers is slow on the NMR timescale. For this molecule, a temperature of -100°C (173 K) was used.
-
Data Acquisition: ¹³C NMR spectra are acquired at this low temperature. At this point, separate signals for the carbon atoms of each of the two conformers can be resolved and observed.
-
Signal Integration and Equilibrium Constant Calculation: The relative populations of the two conformers are determined by integrating the areas of well-resolved and corresponding signals in the ¹³C NMR spectrum. The equilibrium constant (K_eq) is calculated as the ratio of the concentration of the more abundant conformer (Phenyl-axial/Methyl-equatorial) to the less abundant conformer (Phenyl-equatorial/Methyl-axial).
-
Free Energy Calculation: The Gibbs Free Energy difference (ΔG°) is then calculated from the equilibrium constant using the following equation:
ΔG° = -RT ln(K_eq)
where R is the ideal gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.
The theoretical relative energies of the conformers were determined using high-level ab initio molecular orbital theory.[1][2][3]
-
Conformer Generation: Initial 3D structures of both the Phenyl-axial/Methyl-equatorial and Phenyl-equatorial/Methyl-axial conformers of 1-methyl-1-phenylcyclohexane are generated.
-
Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface. This is performed using various levels of theory and basis sets, such as Hartree-Fock (HF/6-31G), Density Functional Theory (B3LYP/6-311G), Møller-Plesset perturbation theory (MP2/6-311G*), and Quadratic Configuration Interaction with Single and Double Excitations (QCISD/6-311G(2df,p)).[1][2][3]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), thermal corrections, and entropies.
-
Energy Calculation: The total electronic energies of the optimized conformers are calculated at a high level of theory. The Gibbs Free Energies (G) are then determined by adding the thermal corrections to the electronic energies.
-
Relative Energy Calculation: The free energy difference (ΔG°) is calculated by subtracting the Gibbs Free Energy of the Phenyl-equatorial/Methyl-axial conformer from that of the Phenyl-axial/Methyl-equatorial conformer. The calculations were performed to determine the free energy difference at -100°C to allow for direct comparison with the experimental data.[1][3][4]
Visualization
The following diagrams illustrate the conformational equilibrium of 1-methyl-1-phenylcyclohexane and the general workflow for its computational analysis.
Caption: Conformational equilibrium of 1-methyl-1-phenylcyclohexane.
Caption: Computational workflow for conformational energy analysis.
References
Safety Operating Guide
Phenylcyclohexane proper disposal procedures
Proper disposal of phenylcyclohexane is critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, including being a combustible liquid, a skin and eye irritant, and highly toxic to aquatic life, it must be managed as hazardous waste in accordance with institutional and regulatory standards.[1][2] Adherence to the following procedures is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[3]
-
Hand Protection: Use chemically resistant protective gloves.
-
Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[3]
Handle this compound in a well-ventilated area, such as a chemical fume hood, and keep it away from heat, sparks, open flames, and hot surfaces.
This compound Hazard Summary
The following table summarizes key quantitative and hazard data for this compound.
| Property | Value | Reference |
| CAS Number | 827-52-1 | [1] |
| Molecular Formula | C₁₂H₁₆ | |
| Boiling Point | 240 °C (464 °F) | [1] |
| Flash Point | 81 °C (177.8 °F) | [1] |
| Density | 0.95 g/cm³ at 20 °C | [1] |
| GHS Hazard Statements | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH410: Very toxic to aquatic life with long lasting effects | [1] |
| Oral Acute Toxicity (LD50) | 500 mg/kg (ATE) | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the safe disposal of this compound waste.
Step 1: Waste Segregation
-
This compound waste must be collected separately from other waste streams.
-
Do not mix it with incompatible chemicals.[4] As a best practice, non-halogenated organic solvents like this compound should be collected in a dedicated waste container, separate from halogenated solvents.[4]
Step 2: Container Selection and Labeling
-
Use a chemically compatible container, preferably plastic or the original container, that is in good condition with no leaks or cracks.[5][6]
-
The container must have a secure, leak-proof closure and be kept closed except when adding waste.[6][7]
-
Clearly list all contents, including "this compound," and their approximate percentages on the label.[8]
Step 3: Waste Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[5][7]
-
The SAA should be a well-ventilated area.[3]
-
Ensure secondary containment is used to capture any potential leaks or spills.[7]
Step 4: Arranging for Professional Disposal
-
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[5][8]
-
Do not pour this compound down the drain or dispose of it in regular trash.[1][5] Disposal must be handled by an approved waste disposal plant.
Step 5: Spill Management
-
In case of a small spill, ensure adequate ventilation and keep sources of ignition away.
-
Absorb the spill with an inert, non-combustible material such as sand, diatomite, or a universal binder.[1]
-
Collect the absorbed material and contaminated items into a suitable, sealed container for disposal as hazardous waste, following the steps above.[1]
Step 6: Empty Container Disposal
-
A container that held this compound is not considered empty until it has been properly decontaminated.[4]
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol) that can dissolve this compound.[6][9]
-
Crucially, collect all rinsate as hazardous waste and add it to your non-halogenated solvent waste stream.[6][9]
-
After triple-rinsing, remove or deface the original label, and the container may then be disposed of in the regular trash or recycled according to institutional policy.[4][6]
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe collection, storage, and disposal of this compound waste.
References
- 1. agilent.com [agilent.com]
- 2. This compound | 827-52-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. m.youtube.com [m.youtube.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling Phenylcyclohexane
Essential Safety and Handling of Phenylcyclohexane
This guide provides immediate safety, operational, and disposal information for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Key Hazards:
This compound is a combustible liquid that is harmful if swallowed.[1][2] It is known to cause skin irritation and serious eye irritation.[1][2][3] Additionally, it is very toxic to aquatic life with long-lasting effects.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative safety data for this compound.
| Property | Value |
| Flash Point | 81 °C (177.8 °F)[1] |
| Boiling Point | 240 °C (464 °F)[1] |
| Density | 0.95 g/cm³ at 20 °C (68 °F)[1] |
| Protective Action Criteria for Chemicals (PAC) | |
| PAC-1 | 20 mg/m³[1] |
| PAC-2 | 220 mg/m³[1] |
| PAC-3 | 1,300 mg/m³[1] |
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimize exposure and ensure safety when handling this compound.
Eye and Face Protection
-
Safety Glasses: Always wear safety glasses with side shields that conform to NIOSH (US) or EN 166 (EU) standards.[2][4]
-
Goggles: Chemical splash goggles should be worn when there is a risk of splashing.
-
Face Shield: In addition to goggles, a face shield is required for procedures with a higher risk of explosion or significant splashing.[4][5]
Skin Protection
-
Lab Coat: A flame-resistant lab coat or long-sleeved clothing should be worn to protect the skin.[6]
-
Footwear: Closed-toe shoes must be worn in the laboratory.[5]
Respiratory Protection
-
Ventilation: this compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][9]
-
Respirator: Under normal conditions with adequate engineering controls, respiratory protection is not typically required.[6] If ventilation is insufficient or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4]
Operational Plan
A systematic approach to handling this compound is essential for laboratory safety.
Preparation
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Fume Hood: Ensure the chemical fume hood is functioning correctly.
-
Gather Materials: Have all necessary equipment, including this compound, other reagents, and waste containers, inside the fume hood.
-
PPE Check: Don all required PPE as outlined above.
-
Spill Kit: Confirm that a spill kit containing absorbent materials (e.g., sand, diatomite, or universal binders) is readily accessible.[1]
Handling and Use
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashes.
-
Heating: this compound is a combustible liquid. Keep it away from open flames, hot surfaces, and other potential ignition sources.[1][2]
-
Avoid Contact: Minimize direct contact with the chemical.[4][9]
-
Hygiene: Do not eat, drink, or smoke in the work area.[1][6] Wash hands thoroughly after handling.[1][2]
Post-Procedure
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent.
-
PPE Removal: Remove gloves and other disposable PPE, avoiding contamination of the skin, and dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.
Disposal Procedure
-
Licensed Disposal Service: All this compound waste must be disposed of through a licensed professional waste disposal service.[4]
-
Regulatory Compliance: Adhere to all local, regional, and national regulations for hazardous waste disposal.[6] Do not pour this compound down the drain, as it is toxic to aquatic life.[2][9]
Visual Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
References
- 1. agilent.com [agilent.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. echemi.com [echemi.com]
- 9. hpc-standards.com [hpc-standards.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
